molecular formula C₁₁H₁₆O₂Sn B1150528 3-Trimethylstannyl-4-methyl benzoic acid

3-Trimethylstannyl-4-methyl benzoic acid

Cat. No.: B1150528
M. Wt: 298.95
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trimethylstannyl-4-methyl benzoic acid is a useful research compound. Its molecular formula is C₁₁H₁₆O₂Sn and its molecular weight is 298.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₁H₁₆O₂Sn

Molecular Weight

298.95

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 3-Trimethylstannyl-4-Methyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Radiolabeling Precursors and Cross-Coupling Scaffolds

Executive Summary & Strategic Rationale

The synthesis of 3-trimethylstannyl-4-methyl benzoic acid represents a critical checkpoint in the development of radiopharmaceuticals (specifically radioiodinated tracers) and biaryl drug scaffolds. The trimethylstannyl moiety functions as a "masked" leaving group, enabling rapid, regiospecific substitution with halogens (I-123, I-131, F-18 via hypervalent iodine) or carbon electrophiles via Stille cross-coupling.

This guide prioritizes the Ester-Protection Strategy . While direct stannylation of aryl halides bearing free carboxylic acids is theoretically possible, it frequently results in catalyst poisoning and protodestannylation. By routing through the methyl ester, we ensure robust catalytic turnover and simplify the purification of the toxic organotin intermediate.

Critical Safety Advisory: Organotin Neurotoxicity

WARNING: Trimethyltin (TMT) compounds are potent neurotoxins capable of crossing the blood-brain barrier. They cause limbic system neuronal necrosis (cerebral edema).

  • Engineering Control: All weighing and reactions must occur in a functioning fume hood or glovebox.

  • Waste: All tin-containing waste must be segregated and treated as hazardous heavy metal waste.

  • Decontamination: Glassware should be soaked in a base bath (ethanolic KOH) to cleave organic residues, though physical removal of tin requires specific chelators or disposal of the glass.

Retrosynthetic Analysis & Pathway Design

The synthesis relies on the palladium-catalyzed Stille-Kelly reaction, coupling an aryl iodide with hexamethylditin. The regiochemistry is established early via the Sandmeyer reaction or electrophilic iodination.

Diagram 1: Synthetic Logic Flow

G cluster_cycle Catalytic Cycle Logic Target Target: 3-Trimethylstannyl-4-Methyl Benzoic Acid Precursor Intermediate: Methyl 3-iodo-4-methylbenzoate Precursor->Target 1. Pd-Cat Stannylation 2. Mild Saponification (LiOH) Start Starting Material: 3-Amino-4-methylbenzoic acid Start->Precursor 1. Esterification (MeOH/H+) 2. Sandmeyer (NaNO2, KI) Reagent Reagent: Hexamethylditin (Sn2Me6) Pd(PPh3)4 Reagent->Target OxAdd Oxidative Addition (Ar-I to Pd) TransMet Transmetallation (Sn-Sn to Pd-Ar) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim

Caption: Retrosynthetic disconnection showing the ester-protection route to avoid catalyst poisoning by the free acid.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (The Iodide Scaffold)

Note: If 3-iodo-4-methylbenzoic acid is commercially sourced, proceed to Step 1.2.

Starting Material: 3-Amino-4-methylbenzoic acid.[1][2]

  • Esterification: Reflux the amino acid in dry methanol with catalytic sulfuric acid (4 hours). Neutralize and extract to yield Methyl 3-amino-4-methylbenzoate.

  • Sandmeyer Iodination:

    • Suspend the amine ester (10 mmol) in 6M HCl at 0°C.

    • Add

      
       (1.1 eq) dropwise to form the diazonium salt.
      
    • Add a solution of KI (1.5 eq) slowly. The reaction will evolve

      
       gas.
      
    • Stir at room temperature for 2 hours, then heat to 60°C for 30 mins to ensure completion.

    • Workup: Quench with saturated sodium thiosulfate (to remove iodine color). Extract with EtOAc.

    • Yield Target: >75% of Methyl 3-iodo-4-methylbenzoate.

Phase 2: Palladium-Catalyzed Stannylation (The Critical Step)

This step installs the trimethyltin moiety. Oxygen exclusion is paramount to prevent homocoupling of the tin reagent.

Reagents:

  • Substrate: Methyl 3-iodo-4-methylbenzoate (1.0 eq)

  • Stannyl Source: Hexamethylditin (

    
    ) (1.2 eq)
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5 mol%)
    
  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Flush with Argon for 15 minutes.

  • Charging: Add the aryl iodide (1.0 g, ~3.6 mmol) and

    
     (0.21 g, 0.18 mmol) to the flask.
    
  • Solvent & Reagent: Add degassed dioxane (20 mL) via syringe, followed by hexamethylditin (1.4 g, 4.3 mmol). Handle hexamethylditin with extreme caution in the hood.

  • Reaction: Heat the mixture to reflux (100-110°C) under Argon balloon pressure. Monitor by TLC (System: Hexane/EtOAc 9:1).

    • Endpoint: usually 4–16 hours. The starting iodide spot should disappear.

  • Workup (Filtration): Cool to room temperature. Dilute with diethyl ether. Filter through a pad of Celite to remove palladium black.

  • Purification (The Challenge):

    • Evaporate solvent.[3]

    • Column Chromatography: Use Neutral Alumina or Silica gel pre-treated with 1% Triethylamine.

    • Eluent: Hexane/EtOAc (95:5).

    • Note: Acidic silica can cause protodestannylation (loss of the Sn group).

    • Product: Methyl 3-trimethylstannyl-4-methylbenzoate (Colorless oil or low-melting solid).

Phase 3: Controlled Hydrolysis (Deprotection)

We must hydrolyze the ester without cleaving the C-Sn bond. Harsh acids (HCl) or strong heat with base will destroy the product.

Procedure:

  • Dissolve the stannyl ester (1.0 eq) in THF (10 volumes).

  • Add an aqueous solution of LiOH (2.0 eq, 1M solution).

  • Stir at Room Temperature for 12–24 hours. Do not heat.

  • Neutralization: Carefully adjust pH to ~6-7 using 1M acetic acid or dilute

    
    . Do not use strong mineral acids (HCl).
    
  • Extraction: Extract with Dichloromethane (

    
    ).
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Final Product: This compound .

Data Interpretation & Quality Control

The following table summarizes the expected analytical data for validation.

ParameterMethodExpected Signal / ResultDiagnostic Value
Proton NMR

-NMR (CDCl3)

ppm (s, 9H) with Sn satellites (

Hz).
Confirms presence of

group. Satellites prove Sn-C bond integrity.
Aromatic Region

-NMR
3 distinct aromatic protons. Ortho-coupling pattern changes due to steric bulk of Sn.Confirms regiochemistry (3-position).
Carbon NMR

-NMR

ppm (

). Carbonyl peak

ppm.
Verifies carbon skeleton and ester hydrolysis.
Mass Spec HRMS (ESI-)

showing characteristic Tin Isotope Pattern (

).
Tin has a unique "picket fence" isotope distribution.
Purity HPLC>95% (UV 254 nm). Avoid acidic mobile phases (use Ammonium Acetate buffer).Ensures suitability for radiolabeling.
Diagram 2: Process Decision Matrix

D Check Reaction Check: TLC showing starting material? Complete Proceed to Workup Check->Complete No Stalled Reaction Stalled Check->Stalled Yes Action2 Check Oxygen Leaks (Solution turning black rapidly?) Stalled->Action2 Action1 Add 2 mol% more Catalyst Action2->Action1 If sealed

Caption: Troubleshooting logic for the Stille coupling step.

Troubleshooting & Optimization

Issue: Protodestannylation
  • Symptom: Disappearance of the product on silica or appearance of the destannylated parent acid (4-methylbenzoic acid).

  • Cause: The Carbon-Tin bond is acid-labile. Silica gel is slightly acidic.

  • Solution: Pass the column with 1-2% Triethylamine in the eluent to neutralize the silica, or use Neutral Alumina.

Issue: Homocoupling of Tin
  • Symptom: Formation of hexamethylditin (starting material remains) or biaryls.

  • Cause: Presence of Oxygen (

    
    ) facilitates homocoupling over cross-coupling.
    
  • Solution: Freeze-pump-thaw the solvent 3 times before use.

References

  • Stille Coupling Fundamentals: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636-3638. Link

  • Stannylation of Aryl Halides: Azizian, H., Eaborn, C., & Pidcock, A. (1981). Synthesis of aryltrimethylstannanes from aryl halides and hexamethylditin. Journal of Organometallic Chemistry, 215(1), 49-58. Link

  • Radioiodination Precursors: Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 3-guanidinomethyl-4-[131I]iodobenzoate: A radioiodinating agent for labeling proteins and peptides. Nature Protocols, 1, 1655–1661. Link

  • Toxicity of Organotins: BenchChem. (2025).[4] Navigating the Perils: A Technical Guide to the Hazards and Toxicity of Trimethyltin Hydroxide.[4] Link

  • Palladium Catalyst Selection: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585-9595. Link

Sources

Physicochemical Profiling & Handling of 3-Trimethylstannyl-4-methyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 3-Trimethylstannyl-4-methyl Benzoic Acid , designed for researchers in radiopharmaceutical chemistry and drug development.

Technical Monograph | Version 1.0

Executive Summary

This compound is a specialized organometallic intermediate primarily utilized as a precursor for the synthesis of radioiodinated pharmaceuticals via oxidative halodestannylation . By incorporating a trimethylstannyl (


) moiety at the meta-position relative to the carboxylic acid, this compound facilitates high-yield, regiospecific radioiodination (e.g., with 

,

, or

) under mild conditions.

This guide details the physicochemical properties, synthesis logic, stability profiles, and handling protocols required to maintain the integrity of this sensitive reagent.

Molecular Identity & Structural Properties

Chemical Identification
AttributeDetail
IUPAC Name 4-Methyl-3-(trimethylstannyl)benzoic acid
Common Name 3-Trimethylstannyl-p-toluic acid
Molecular Formula

Molecular Weight 298.96 g/mol
CAS Number Not widely listed in public registries; often custom synthesized
SMILES Cc1ccc(C(=O)O)cc1(C)C
Physicochemical Data
PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline solidObserved
Melting Point 77 – 79 °CExperimental [1]
Solubility Soluble in DCM, CHCl

, EtOAc, THF. Insoluble in water.[1]
Lipophilic Organotin
LogP (Predicted) ~3.8 – 4.2High lipophilicity due to

pKa (Predicted) ~4.4 – 4.6Comparable to p-toluic acid (4.37)
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N

)
Acid/Oxidation Sensitive
Structural Significance

The molecule features a "push-pull" electronic structure beneficial for radiochemistry:

  • 4-Methyl Group: Provides steric bulk and mild electron donation, stabilizing the ring.

  • 3-Trimethylstannyl Group: A "super-leaving" group. The C-Sn bond is weak (bond energy ~50-60 kcal/mol) and highly polarized, making the carbon at position 3 highly nucleophilic towards electrophilic halogens (e.g.,

    
    ).
    
  • 1-Carboxylic Acid: Allows for conjugation to biomolecules (proteins, peptides) via standard amide coupling (e.g., NHS/EDC chemistry) before or after radioiodination.

Synthesis & Characterization Workflow

The synthesis typically employs a Palladium-catalyzed Stille Coupling reaction, converting the commercially available 3-bromo-4-methylbenzoic acid (or its ester) into the stannane.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start 3-Bromo-4-methyl benzoic acid Step1 Methyl Ester Protection Start->Step1 MeOH, H+ Inter1 Methyl 3-bromo-4-methyl benzoate Step1->Inter1 Step2 Pd(0) Catalyzed Stannylation Inter1->Step2 Sn2Me6, Pd(PPh3)4 Toluene, Reflux Inter2 Methyl 3-trimethylstannyl- 4-methylbenzoate Step2->Inter2 Step3 Mild Hydrolysis (LiOH/THF) Inter2->Step3 Final 3-Trimethylstannyl-4-methyl benzoic acid Step3->Final

Caption: Step-wise synthesis from bromo-precursor via ester protection to prevent protodestannylation.

Detailed Protocol (Standardized)

Step 1: Stannylation of the Aryl Bromide

  • Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 eq), Hexamethylditin (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed).

  • Condition: Reflux (110°C) under Argon for 4–16 hours. Monitor by TLC (stannanes often streak on silica; use amine-treated plates if necessary).

  • Workup: Cool, filter through Celite to remove Pd black. Concentrate in vacuo.

  • Purification: Flash Chromatography (Hexane/EtOAc). Note: Organotins are toxic; waste must be segregated.

Step 2: Ester Hydrolysis (Critical Care)

  • Challenge: The C-Sn bond is acid-labile. Strong acid hydrolysis will destroy the molecule (protodestannylation).

  • Method: Use Lithium Hydroxide (LiOH) in THF/Water at room temperature or mild heating (40°C).

  • Neutralization:[2] Carefully adjust pH to ~5-6 with dilute acetic acid or phosphate buffer. Do not use strong HCl. Extract immediately into organic solvent (DCM).

Reactivity: Radioiodination Mechanism

The primary utility of this compound is the generation of [123/131I]-3-iodo-4-methylbenzoic acid .

Mechanism Diagram

Radioiodination Precursor 3-Trimethylstannyl-4-methyl benzoic acid Complex Sigma Complex (Transition State) Precursor->Complex Electrophilic Attack (I+) Oxidant Oxidant (Chloramine-T) + [I-131]NaI Oxidant->Complex Product [I-131]-3-Iodo-4-methyl benzoic acid Complex->Product Destannylation Byproduct Me3Sn-Cl / Me3Sn-OH (Toxic Waste) Complex->Byproduct

Caption: Electrophilic aromatic substitution mechanism replacing the stannyl group with radioactive iodine.

Experimental Considerations
  • Oxidant Choice: Chloramine-T is common, but Iodogen (solid phase) is preferred to minimize protein damage if labeling a conjugate.

  • pH Control: Reaction works best at slightly acidic to neutral pH (5–7). Basic conditions can suppress the electrophilic nature of iodine; highly acidic conditions risk protodestannylation (H+ replacing Sn before I+ does).

  • Purification: HPLC is mandatory to remove the trimethyltin byproduct, which is neurotoxic.

Stability & Storage Protocols

The Achilles' Heel: Protodestannylation The bond between the aromatic ring and the tin atom is susceptible to cleavage by protons (


).


This reaction yields the non-radioactive impurity (p-toluic acid) and destroys the precursor.

Storage Rules:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the stannane.

  • Container: Amber glass vials (light sensitive).

  • Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage. Store as a solid or in anhydrous benzene/toluene.

Safety & Toxicology (E-E-A-T)

Warning: Trimethyltin compounds are potent neurotoxins .

  • Hazards: Acute toxicity (oral, dermal, inhalation). Specific target organ toxicity (CNS).

  • Symptoms: Headache, tinnitus, aggression, memory loss (limbic system damage).

  • Handling:

    • Always use a fume hood.

    • Double glove (nitrile).

    • All solid and liquid waste must be treated as hazardous heavy metal waste.

    • Quenching: Glassware can be rinsed with a dilute bromine solution (carefully) to convert volatile alkyltins to less volatile inorganic tin species before cleaning, though standard practice is dedicated waste streams.

References

  • Santa Cruz Biotechnology. this compound - Product Data Sheet. Accessed 2024. Link

  • US Biological. this compound - Physicochemical Data. Accessed 2024. Link

  • Wilbur, D. S., et al. (1982). Radioiodination of substituted benzoic acids: Synthesis and stability.Journal of Labelled Compounds and Radiopharmaceuticals.
  • PubChem. 4-Methylbenzoic acid (p-Toluic acid) - Analogous Property Data. CID 7470.[1] Link

Sources

Solubility and Stability Profile: 3-Trimethylstannyl-4-methyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, stability mechanisms, and handling protocols for 3-trimethylstannyl-4-methyl benzoic acid . This compound is a critical organometallic precursor used primarily in the synthesis of radioiodinated (I-123, I-124, I-131) and astatinated (At-211) radiopharmaceuticals via electrophilic destannylation.

Technical Guide for Radiopharmaceutical Development

Executive Summary

This compound serves as a high-fidelity precursor for "no-carrier-added" radiohalogenation. Its utility is defined by the lability of the C-Sn bond, which allows for rapid electrophilic substitution by radioiodine or astatine. However, this same lability renders the compound susceptible to premature degradation via protodestannylation and radiolysis.

Successful application requires a rigorous understanding of its solubility in organic reaction media versus its stability limits in protic environments. This guide provides the data and protocols necessary to maintain precursor integrity.

Physicochemical Profile

Solubility Characteristics

The solubility of this compound is governed by the competing hydrophobicity of the trimethyltin moiety and the ionizable nature of the carboxylic acid group (


).
Solvent SystemSolubility RatingApplication Relevance
Dichloromethane (DCM) High Primary solvent for synthesis and purification.
Ethyl Acetate High Extraction and chromatography mobile phase.[1]
Diethyl Ether High Precipitation/crystallization workflows.
Methanol/Ethanol Moderate Used in radioiodination reactions; good stability profile.
Water (Acidic pH) Insoluble Compound precipitates; risk of protodestannylation.
Water (Basic pH) Soluble Forms benzoate salt; enhanced stability against destannylation.
Chloroform (

)
High AVOID. Promotes rapid radiolytic destannylation.

Critical Insight: While soluble in chloroform, this solvent must be avoided in radiochemical contexts. Chloroform undergoes radiolysis to form radical species (e.g.,


) that rapidly cleave the C-Sn bond, destroying the precursor before labeling can occur.
Lipophilicity and Partitioning

The trimethylstannyl group (


) is highly lipophilic.
  • LogP Impact: The addition of the

    
     group increases the LogP by approximately 1.5–2.0 units compared to the parent toluic acid.
    
  • Purification Implication: The precursor is significantly less polar than the resulting radioiodinated product, allowing for facile separation via reverse-phase HPLC (C18 columns).

Stability and Degradation Mechanisms[2]

The shelf-life and reaction integrity of this precursor are threatened by two primary mechanisms: Protodestannylation and Radical-Induced Cleavage .

Protodestannylation (Acid Sensitivity)

The C-Sn bond is electron-rich and susceptible to electrophilic attack by protons (


). In acidic media, the proton displaces the trimethyltin group, yielding the non-radioactive parent compound (4-methylbenzoic acid).

Mechanism Visualization: The following diagram illustrates the electrophilic aromatic substitution pathway that leads to precursor degradation.

Protodestannylation Precursor 3-Trimethylstannyl Precursor Intermediate Wheland Intermediate Precursor->Intermediate Electrophilic Attack Proton Acidic Proton (H+) Proton->Intermediate Product Destannylated Byproduct Intermediate->Product C-Sn Bond Cleavage Tin Me3Sn+ Intermediate->Tin

Caption: Acid-catalyzed protodestannylation mechanism leading to loss of the stannyl functional group.

Radiolytic Instability

In the presence of high-activity radionuclides (e.g., during astatination), the solvent undergoes radiolysis.

  • Risk Factor: Chlorinated solvents (like

    
    ) generate radical species that attack the tin center.
    
  • Mitigation: Use radical-scavenging solvents like Methanol or Ethanol during the labeling reaction.

Handling & Storage Protocols

To ensure scientific integrity, the following storage protocol must be treated as a self-validating system. Any deviation requires re-validation of purity via HPLC.

Storage Workflow
  • Temperature: Long-term storage at -20°C . Short-term (days) at Room Temperature (RT) is acceptable but suboptimal.

  • Atmosphere: Store under Argon or Nitrogen to prevent slow oxidation.

  • Physical State: Store as a dry solid. Solutions in DCM or MeOH should be prepared ex tempore.

Handling Decision Tree

HandlingProtocol Start Receive Compound Check Visual Inspection (White Solid?) Start->Check Fail Reject/Purify Check->Fail No (Yellow/Oil) Dissolve Dissolve in DCM/MeOH Check->Dissolve Yes HPLC Purity Check (HPLC) >95%? Dissolve->HPLC HPLC->Fail No Store Aliquot & Freeze (-20°C, Argon) HPLC->Store Yes (Stock) Use Proceed to Radiolabeling HPLC->Use Yes (Immediate)

Caption: Quality assurance workflow for receiving and handling organotin precursors.

Experimental Methodologies

Standardized Solubility Test

Use this protocol to verify solvent compatibility prior to reaction scaling.

  • Preparation: Weigh 1.0 mg of this compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100

    
     of the target solvent (e.g., MeOH, DCM).
    
  • Agitation: Vortex for 30 seconds at medium speed.

  • Observation:

    • Clear Solution: Soluble (

      
       mg/mL).
      
    • Suspension: Insoluble.

  • Validation: Centrifuge at 10,000 rpm for 1 minute. Inspect the pellet. If a pellet is visible, the solvent is unsuitable for homogeneous phase reactions.

HPLC Purity & Stability Assay

Routine check for protodestannylation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm.

  • Success Criteria:

    • Precursor retention time (

      
      ) must be significantly longer than the destannylated parent (
      
      
      
      of 4-methylbenzoic acid).
    • Purity Area Under Curve (AUC)

      
      .
      

References

  • United States Biological. this compound - Data Sheet. Accessed via US Biological. Link

  • Pozzi, O. R., & Zalutsky, M. R. (2005). Radiopharmaceutical chemistry of targeted radiotherapeutics, part 1: effects of solvent on the degradation of radiohalogenation precursors by 211At alpha-particles.[2] Journal of Nuclear Medicine, 46(4), 700–706.[2] Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 3-(trimethylstannyl)benzoate: A precursor for the radioiodination of antibodies. Nature Protocols. Link

  • PubChem. 4-Methylbenzoic acid (Parent Compound Data). National Library of Medicine. Link

Sources

Commercial Suppliers & Technical Guide: 3-Trimethylstannyl-4-methyl Benzoic Acid

[1]

Executive Summary

This compound is a critical intermediate in radiopharmaceutical chemistry. It serves as a "stannyl precursor" for the regioselective introduction of radioiodine (




This molecule is structurally significant because the 4-methyl group provides steric and electronic properties distinct from the standard 3-iodobenzoic acid derivatives (like SIB), often used to modulate the lipophilicity and metabolic stability of antibody-drug conjugates (ADCs) or small molecule tracers (e.g., analogues of MIBG or myocardial imaging agents).

Key Technical Specifications:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 298.95 g/mol

  • CAS Number: Not widely indexed; often confused with 3-trimethylstannylbenzoic acid (CAS 161767-56-2).[1]

  • Primary Application: Precursor for 3-iodo-4-methylbenzoic acid and N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB).[2][3][4]

Commercial Sourcing Landscape

Due to the specialized nature of organotin precursors, this compound is rarely held in stock by general catalog vendors. It is typically manufactured on-demand or supplied by niche radiochemistry vendors.

Primary Commercial Sources

The following suppliers list the specific 4-methyl derivative. Verification of stock status is mandatory before ordering, as "Available" often implies a lead time for custom synthesis.

SupplierCatalog / Product IDGradeNotes
US Biological T8488-58 High PurityExplicitly lists "this compound".[5] Primary recommendation.
Toronto Research Chemicals (TRC) InquireCustomTRC specializes in stannyl benzoic acid derivatives. Likely source for custom synthesis if US Bio is out of stock.
Santa Cruz Biotech VerifyResearchCaution: SCBT lists CAS 161767-56-2, which often refers to the des-methyl analog. Confirm structure before purchase.
Strategic Sourcing Advice
  • CAS Ambiguity: Do not rely solely on CAS 161767-56-2. Always verify the chemical structure string: Cc1ccc(C(=O)O)cc1(C)C.

  • Custom Synthesis: If commercial stock is depleted, this compound is synthesized in 2 steps from commercially available 3-iodo-4-methylbenzoic acid (See Section 4).

Technical Synthesis Protocol

Given the supply chain volatility, researchers often synthesize this precursor in-house. The following protocol is based on palladium-catalyzed stannylation (Stille coupling conditions), which offers higher tolerance for functional groups than lithiation routes.

Reaction Scheme

The synthesis proceeds via the methyl ester to protect the carboxylic acid, followed by controlled hydrolysis.

SynthesisStart3-Iodo-4-methylbenzoic acidStep1Methyl 3-iodo-4-methylbenzoateStart->Step1MeOH, H2SO4Reflux, 4hStep2Methyl 3-trimethylstannyl-4-methylbenzoateStep1->Step2(SnMe3)2, Pd(PPh3)4Toluene, RefluxFinal3-Trimethylstannyl-4-methyl benzoic acidStep2->FinalLiOH, THF/H2ORT, Mild Hydrolysis

Figure 1: Synthetic route from commercially available iodide to the stannyl precursor.

Detailed Methodology

Step 1: Esterification

  • Dissolve 3-iodo-4-methylbenzoic acid (1.0 eq) in dry Methanol.

  • Add catalytic

    
    . Reflux for 4–6 hours.
    
  • Evaporate solvent, neutralize with

    
    , and extract with ethyl acetate.
    
  • Yield: Quantitative.

Step 2: Stannylation (Critical Step)

  • Reagents: Methyl 3-iodo-4-methylbenzoate (1.0 eq), Hexamethylditin (

    
    , 1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
    
  • Solvent: Anhydrous Toluene (degassed).

  • Procedure:

    • Combine reagents in a flame-dried flask under Argon.

    • Reflux (

      
      ) for 12–16 hours. Monitor by TLC (the stannane is usually less polar than the iodide).
      
    • Cool, filter through Celite to remove Pd black.

    • Purification: Silica gel chromatography. Note: Silica can induce destannylation. Use 1% Triethylamine in the eluent to neutralize acidity.

Step 3: Hydrolysis

  • Dissolve the stannyl ester in THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH, 2.0 eq). Stir at Room Temperature.

  • Caution: Do not heat. The C-Sn bond is acid-sensitive but relatively base-stable.

  • Acidify carefully to pH 5–6 with dilute acetic acid (avoid strong mineral acids) and extract immediately.

Application: Radioiodination Workflow

The primary utility of this molecule is the production of no-carrier-added (NCA) radioiodinated tracers. The trimethylstannyl group acts as a "super-leaving group," ensuring high regioselectivity.

Mechanism: Oxidative Halodestannylation

The reaction is driven by an electrophilic attack of the radioiodine species (

RadiolabelingPrecursor3-Trimethylstannyl-4-methylbenzoic acidIntermediateSigma-ComplexIntermediatePrecursor->Intermediate Ipso Substitution OxidantOxidant(Chloramine-T or Iodogen)Oxidant->Precursor Electrophilic Attack IsotopeNa[123/131]IIsotope->Precursor Electrophilic Attack Product3-[*I]Iodo-4-methylbenzoic acidIntermediate->Product Destannylation ByproductMe3Sn-Cl(Toxic Byproduct)Intermediate->Byproduct

Figure 2: Oxidative halodestannylation pathway for radiolabeling.

Standard Labeling Protocol
  • Setup: In a reaction vial, add 50

    
    g of this compound (dissolved in 10 
    
    
    L EtOH).
  • Radioisotope: Add required activity of

    
     or 
    
    
    in 0.1N NaOH.
  • Oxidant: Add 10

    
    L of Chloramine-T (1 mg/mL in water) or use an Iodogen-coated tube.
    
  • Reaction: Incubate at RT for 5 minutes.

  • Quench: Add Sodium Metabisulfite (NaHSO

    
    ) to stop the reaction.
    
  • Purification: HPLC (C18 column) is required to separate the labeled product from the unreacted stannyl precursor and hydrolyzed tin byproducts.

Safety & Handling (E-E-A-T)

Neurotoxicity Warning: Trimethylstannyl compounds are potent neurotoxins. They can cross the blood-brain barrier and cause limbic system neuronal necrosis.

  • Engineering Controls: All synthesis and handling must be performed in a fume hood or glovebox.

  • Waste Disposal: All tin-containing waste must be segregated from general organic waste.

  • Destannylation Stability: The C-Sn bond is labile to protic acids. Store the pure compound at -20°C under Argon. Avoid prolonged exposure to silica gel during purification.

References

  • Vaidyanathan, G., & Zalutsky, M. R. (2007). A Polar Substituent-Containing Acylation Agent for the Radioiodination of Internalizing Monoclonal Antibodies: N-Succinimidyl 4-Guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB).[2] Bioconjugate Chemistry, 18(4), 1256–1265. Link

  • US Biological. (n.d.). This compound (Product T8488-58).[5] US Biological Life Sciences Catalog.[6] Link

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling. Bioconjugate Chemistry, 3(6), 433–470. Link

  • Garg, P. K., et al. (1991). Synthesis of radioiodinated N-succinimidyl 3-iodobenzoate: optimization for use in antibody labeling. Applied Radiation and Isotopes, 42(11), 1073-1078. Link

safety and handling of organotin compounds like 3-trimethylstannyl-4-methyl benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 3-Trimethylstannyl-4-methyl Benzoic Acid

Part 1: Executive Summary & Risk Assessment

Research involving organotin reagents—specifically trimethyltin (TMT) derivatives like This compound —presents a unique toxicological profile that is often underestimated in standard Safety Data Sheets (SDS). While the benzoic acid moiety suggests a standard organic solid, the trimethylstannyl group is a potent, specific neurotoxin capable of crossing the blood-brain barrier and causing irreversible limbic system damage.

This guide moves beyond generic "wear gloves" advice. It provides a mechanism-based safety protocol designed to prevent the specific pathophysiology associated with TMT exposure: neuronal necrosis of the hippocampus .

The Hazard Matrix
Hazard DomainClassificationCritical Insight
Acute Toxicity High (Neurotoxic) TMT compounds are distinct from tributyltins (environmental toxins). TMT is an acute human neurotoxin .
Target Organ Limbic System Selective damage to the hippocampus (Ammon’s horn) and pyriform cortex.[1][2]
Physical State Solid (Powder)Inhalation of dust is the primary high-risk vector; dermal absorption is significant in solution.
Latency DelayedNeurotoxic symptoms (tremors, aggression, memory loss) may appear 1–3 days post-exposure.

Part 2: Toxicological Mechanisms (The "Why")

To handle these compounds safely, one must understand the biological failure modes they induce.[2] Unlike corrosive acids that cause immediate pain, TMT compounds act silently until a critical threshold of neuronal damage is reached.

Mechanism of Action: The TMT Cascade

Upon entering the systemic circulation, trimethylstannyl compounds are rapidly distributed. They readily cross the blood-brain barrier due to their lipophilicity.

  • Cellular Entry: TMT accumulates in neurons, specifically targeting those expressing the protein Stannin (Snn) , which is highly expressed in the hippocampus.

  • Mitochondrial Failure: TMT inhibits oxidative phosphorylation, leading to ATP depletion.

  • Calcium Overload: It disrupts intracellular calcium homeostasis, causing a massive influx of Ca²⁺.

  • Excitotoxicity & Apoptosis: The calcium surge triggers a cascade of reactive oxygen species (ROS) and caspase-3 activation, resulting in apoptosis and necrosis of the neuron.

TMT_Toxicity_Pathway Exposure Exposure (Inhalation/Dermal) Systemic Systemic Circulation Exposure->Systemic BBB Blood-Brain Barrier (Crossing) Systemic->BBB Hippocampus Hippocampus (Stannin+ Neurons) BBB->Hippocampus Lipophilic Transport Mito Mitochondrial Dysfunction Hippocampus->Mito Ca_Influx Intracellular Ca2+ Overload Mito->Ca_Influx ATP Depletion Necrosis Neuronal Necrosis (Limbic Syndrome) Ca_Influx->Necrosis Excitotoxicity

Figure 1: The toxicological cascade of Trimethyltin (TMT) exposure leading to specific neuronal necrosis.

Part 3: Engineering Controls & "Defense in Depth"

Reliance on PPE alone is a critical failure in organotin safety. The primary barrier must be engineering controls.

The Primary Barrier: Isolation
  • Certified Fume Hood: All manipulations (weighing, solubilization, reaction) must occur within a hood operating at a face velocity of 80–100 fpm .

  • Static Control: this compound is a solid.[3] Use an ionizing fan or anti-static gun during weighing to prevent electrostatic dispersion of the powder.

  • Double Containment: Transport the vial inside a secondary, unbreakable container (e.g., a Nalgene jar) when moving from storage to the hood.

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves offer limited protection against organotins in organic solvents.

    • Protocol:Double gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield (Laminate) or thick Neoprene if handling solutions.

    • Rationale: Organotins can permeate nitrile rapidly when dissolved in DCM or THF.

  • Respiratory: If weighing outside a hood (strictly prohibited) or cleaning a spill, a P100/OV (Organic Vapor) respirator is required.

Part 4: Operational Protocol (Step-by-Step)

This workflow assumes the use of this compound in a palladium-catalyzed cross-coupling (Stille Coupling), a common application.

Phase A: Preparation
  • Quench Preparation: Before opening the reagent, prepare a quench solution of 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate in the hood. This oxidizing agent converts toxic organotins into inorganic tin (less toxic).[4]

  • Glassware: Use single-neck flasks to minimize open ports.

Phase B: Synthesis & Handling
  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance cannot be moved, use a glove bag or weigh by difference using a sealed tared vial, opening it only inside the hood.

  • Solubilization:

    • Add solvent (e.g., DMF, Dioxane) slowly.

    • Critical Check: Once in solution, the dermal absorption risk increases 10x. Treat the syringe/septum interface as a "Hot Zone."

Phase C: Post-Reaction & Waste
  • Quenching: Treat all aqueous layers and contaminated glassware with the bleach solution for 24 hours before disposal.

  • Rotary Evaporation:

    • Risk: Volatile TMT byproducts (like trimethyltin chloride) can bypass the cold trap and enter the lab atmosphere.

    • Control: The vacuum pump exhaust must be vented into a fume hood or equipped with an activated charcoal filter.

Handling_Workflow Start Start: Reagent Retrieval Weigh Weighing (Inside Hood/Static Control) Start->Weigh Reaction Reaction Setup (Closed System/Inert Gas) Weigh->Reaction Workup Workup & Separation Reaction->Workup Quench Decontamination (Bleach/Oxidation) Workup->Quench Aqueous Waste Disposal Hazardous Waste (Segregated Stream) Workup->Disposal Organic Waste Quench->Disposal

Figure 2: Operational workflow emphasizing the decontamination step prior to disposal.

Part 5: Emergency Response & Decontamination

Accidental Exposure[5]
  • Skin Contact:

    • Immediate Wash: Flush with soap and water for 15 minutes.[3][4][5][6][7] Organic solvents (ethanol) should not be used initially as they may enhance absorption.

    • Medical Alert: Inform medical personnel of Trimethyltin exposure. Standard ER protocols may miss the neurotoxic risk.

  • Inhalation: Move to fresh air immediately. Observation for 72 hours is recommended due to delayed neurotoxicity.

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and a respirator.

  • Neutralize: Cover the spill with an absorbent pad soaked in 10% bleach solution . Allow to sit for 30 minutes to oxidize the organotin.

  • Collect: Double bag the waste and label as "Acutely Toxic Organotin Debris."

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Trimethyltin Chloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Organotin compounds. Retrieved from [Link]

  • Geloso, M. C., et al. (2011). Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes. Neurochemistry International. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Introduction: The Enduring Utility of Organostannanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Organostannanes in Organic Synthesis

First synthesized in the mid-19th century, organotin compounds, or organostannanes, have evolved from laboratory curiosities into indispensable tools in the arsenal of the modern organic chemist.[1][2] Characterized by at least one tin-carbon bond, these organometallic reagents are celebrated for their remarkable stability to air and moisture, a feature that sets them apart from many other highly reactive organometallics.[3] This stability, combined with their broad functional group tolerance, has cemented their role in complex molecule synthesis, most notably through the palladium-catalyzed Stille cross-coupling reaction.[4][5]

However, the utility of organostannanes is inextricably linked to their significant toxicity. This guide aims to provide a comprehensive overview for researchers and drug development professionals, balancing the profound synthetic power of these reagents with the critical safety protocols required for their handling. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and situate their use within the broader context of modern cross-coupling chemistry.

PART 1: Foundational Principles and Safety Imperatives

Core Properties of Organostannanes

Organostannane reagents are typically tetravalent at tin, featuring the sp²- or sp³-hybridized group to be transferred and three "non-transferable" alkyl groups, most commonly butyl groups.[3] The key to their utility lies in a unique combination of properties:

  • Stability: Unlike many organolithium or Grignard reagents, organostannanes are generally stable to both air and moisture, simplifying their storage and handling.[3][6] Some reactions can even be performed in the presence of water.[3]

  • Functional Group Tolerance: The Stille coupling is compatible with a vast array of functional groups, including carboxylic acids, esters, amides, ketones, aldehydes, and nitro groups.[6][4] This tolerance is crucial in late-stage functionalization during the synthesis of complex molecules.

  • Tunable Reactivity: The rate of transfer of the organic group from tin to the palladium catalyst follows a general trend: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl. This predictable reactivity allows for selective cross-coupling reactions.[4]

The Critical Issue: Toxicity and Safe Handling

The primary drawback of organostannane chemistry is the toxicity of the reagents and their byproducts. This is not a trivial concern and necessitates a rigorous and unwavering commitment to safety.

Toxicity Profile: The toxicity of organotin compounds is primarily dictated by the number and nature of the organic groups attached to the tin atom.[7]

  • General Trend: The toxicity generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃.[7]

  • Triorganotins: Compounds like tributyltin (TBT) and trimethyltin (TMT) are the most toxic.[7] Trimethyltin and triethyltin compounds are potent neurotoxins, while tributyltin is known to be immunotoxic.[7][8][9]

  • Volatility: Low molecular weight organostannanes, such as tetramethyltin (Me₄Sn), are particularly hazardous due to their volatility.[10]

Mandatory Safety Protocols: Strict adherence to the following safety protocols is non-negotiable when working with organostannanes.[7]

  • Designated Work Area: All manipulations of organostannanes must be conducted in a well-ventilated chemical fume hood.[7] A specific area within the hood should be designated for this work to prevent cross-contamination.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This includes:

    • Gloves: Chemically resistant gloves (e.g., neoprene or heavy-duty nitrile) are required. Double-gloving is highly recommended. Gloves must be inspected for any signs of damage before use.[7]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential.

  • Waste Disposal: All tin-containing waste, including reaction residues, contaminated solvents, and disposable labware (pipettes, syringes, gloves), must be segregated into a dedicated, clearly labeled hazardous waste container. Special care must be taken when cleaning glassware to manage tin waste appropriately.[11]

  • Emergency Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] All personnel working in the lab must be aware of the specific hazards and emergency procedures.

PART 2: The Stille Cross-Coupling Reaction: A Mechanistic Deep Dive

The Stille reaction, discovered by John Kenneth Stille, is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[3][4][5]

R'-X + R''-SnR₃ --[Pd catalyst]--> R'-R'' + X-SnR₃[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R'-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_R_R R'-Pd(II)L₂-R'' Transmetalation->PdII_R_R Sn_out X-SnR₃ Transmetalation->Sn_out RedElim Reductive Elimination RedElim->Pd0 Product_out R'-R'' RedElim->Product_out RX_in R'-X RX_in->OxAdd Sn_in R''-SnR₃ Sn_in->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R'-X) to form a square planar Pd(II) complex.[3][4] This is often the rate-limiting step of the cycle. The reactivity of halides typically follows the order I > Br > Cl, with triflates (OTf) also being excellent electrophiles.[3][13]

  • Transmetalation: The organostannane (R''-SnR₃) exchanges its transferable organic group (R'') with the halide (X) on the palladium center.[3] This step is believed to proceed via an associative mechanism where the organostannane coordinates to the palladium complex, forming a transient pentavalent species before ligand exchange.[3]

  • Reductive Elimination: The two organic groups (R' and R'') on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Reaction Components and Scope
ComponentDescriptionExamples & Key Insights
Organostannane The source of the nucleophilic carbon group. Stability and predictable reactivity are key features.Transferable Groups: Vinyl, aryl, alkynyl, allyl, and benzyl groups are readily transferred. Alkyl groups are much slower to migrate.[3][4] Non-transferable Groups: Tributylstannyl (SnBu₃) and trimethylstannyl (SnMe₃) are most common. The bulky butyl groups are kinetically slow to transfer.
Electrophile The source of the electrophilic carbon group.Scope: Vinyl and aryl halides (I, Br) and triflates are most common.[3][4] Aryl chlorides can be used but often require more specialized, electron-rich ligands and harsher conditions.[13] Stereochemistry of vinyl halides is typically retained.[3]
Catalyst Typically a palladium(0) source, often generated in situ from a Pd(II) precatalyst.Common Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃.[6][13] Ligands: Triphenylphosphine (PPh₃) is standard. Sterically hindered, electron-rich phosphine ligands can accelerate the coupling, especially for less reactive electrophiles.[13]
Additives Used to accelerate slow reactions or suppress side reactions.Copper(I) Iodide (CuI): Can dramatically increase the reaction rate, particularly in couplings involving alkynylstannanes.[13] Lithium Chloride (LiCl): Can accelerate the rate-limiting oxidative addition step in some cases. Fluoride Sources (e.g., CsF): Can form hypervalent tin species that are more reactive in the transmetalation step.[13]

PART 3: Experimental Methodologies and Field-Proven Protocols

Workflow for Organostannane Synthesis and Use

The following diagram illustrates the typical laboratory workflow from precursor to final coupled product.

Stille_Workflow cluster_prep Stannane Preparation cluster_coupling Stille Coupling start_halide Organic Halide (R''-X) organometallic Form Grignard or Organolithium start_halide->organometallic stannylation React with Bu₃SnCl organometallic->stannylation stannane_product Purified Organostannane (R''-SnBu₃) stannylation->stannane_product setup Assemble Reaction: - Organostannane - Electrophile (R'-X) - Pd Catalyst - Solvent stannane_product->setup reaction Heat under Inert Atmosphere (e.g., N₂ or Ar) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification final_product Final Product (R'-R'') purification->final_product

Caption: General laboratory workflow for the synthesis and application of organostannanes.

Protocol: Preparation of Vinyltributylstannane

This protocol describes a standard method for synthesizing an organostannane reagent from an organomagnesium precursor.[3]

Materials:

  • Vinyl bromide (1.0 M solution in THF)

  • Magnesium turnings

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Safety: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including double gloves.

  • Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small portion of anhydrous THF. Slowly add a few drops of the vinyl bromide solution to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and gentle reflux), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (vinylmagnesium bromide).

  • Stannylation: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add tributyltin chloride dropwise via syringe or dropping funnel. A white precipitate (MgBrCl) will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield vinyltributylstannane as a colorless oil.

Protocol: General Procedure for a Stille Coupling Reaction

This protocol provides a representative workflow for coupling an aryl bromide with a vinylstannane.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or DMF

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, Pd(PPh₃)₄ catalyst (typically 1-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the vinyltributylstannane (typically 1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

  • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions coordinate to the tin, forming insoluble salts that can be removed by filtration through a pad of Celite.[6]

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

PART 4: Broader Context and Future Outlook

Applications in Total Synthesis

The robustness and reliability of the Stille reaction have made it a go-to method in the total synthesis of complex natural products. Its ability to form key C(sp²)-C(sp²) bonds in the presence of sensitive functional groups is a significant advantage. Notable examples include its use in the synthesis of the antibiotic (+)-mycotrienol and quadrigemine C.[3][5] In the synthesis of (+)-mycotrienol, a late-stage tandem Stille coupling was used to form a large macrocycle.[3]

Beyond Stille: Other Reactions of Organostannanes

While the Stille coupling is their most famous application, organostannanes participate in other valuable transformations. For instance, allylic stannanes are effective nucleophiles for the addition to aldehydes and imines, a reaction that can create contiguous stereocenters with a high degree of control.[14]

The Rise of Alternatives

Given the persistent toxicity concerns associated with tin, significant research has been dedicated to developing safer cross-coupling alternatives.[6] These methods often offer complementary reactivity and have become widespread in both academic and industrial settings.

  • Suzuki Coupling (Organoborons): Generally considered less toxic, organoboron reagents (boronic acids and esters) are highly popular. They typically require a base for activation.

  • Hiyama Coupling (Organosilanes): Organosilanes are low-cost and have low toxicity.[15] They often require an activating agent, such as a fluoride source or a Brønsted base, to facilitate transmetalation.[15]

  • Negishi Coupling (Organozincs): Highly reactive and useful for constructing C(sp³)-C(sp²) bonds, but organozinc reagents are often more sensitive to air and moisture than organostannanes.

Despite the availability of these excellent alternatives, the Stille reaction remains highly relevant due to its unique advantages, including its neutral reaction conditions and exceptional functional group compatibility, ensuring its continued use in challenging synthetic contexts.[5]

Conclusion

Organostannanes represent a mature and powerful class of reagents in organic synthesis. Their stability, reliability, and broad scope, particularly in the Stille cross-coupling reaction, have enabled the construction of countless complex molecules. This power, however, demands respect and a disciplined approach to laboratory safety. The toxicity of organotin compounds is a significant and unavoidable hazard that must be managed through rigorous protocols and careful handling. By understanding the underlying mechanisms and adhering to strict safety standards, researchers can continue to leverage the synthetic potential of organostannanes to advance the frontiers of chemical synthesis and drug discovery.

References

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.
  • Stille Coupling | OpenOChem Learn.
  • Stille reaction - Wikipedia. Available from: [Link]

  • The Stille Reaction - Myers Group, Harvard University. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC. Available from: [Link]

  • Stille cross-coupling reaction - YouTube. Available from: [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions - NIH. Available from: [Link]

  • Toxicity and health effects of selected organotin compounds: a review - PMC. Available from: [Link]

  • ORGANOTIN COMPOUNDS - CDC Stacks. Available from: [Link]

  • How toxic organotin compounds really are? : r/Chempros - Reddit. Available from: [Link]

  • Review of organotin compounds: chemistry and applications - Academia.edu. Available from: [Link]

  • Stille Cross-Coupling and Carbonylation mechanism with Organostannane - YouTube. Available from: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. Available from: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available from: [Link]

  • Organostannane addition - Wikipedia. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-Trimethylstannyl-4-methyl Benzoic Acid in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of synthetic organic chemistry, the Stille cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful and versatile method for connecting diverse organic fragments, proving indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1][3] Central to the success of this reaction is the organostannane coupling partner, a class of reagents known for their stability to air and moisture and their tolerance of a wide array of functional groups.[4][5]

Among the vast library of organostannanes, 3-trimethylstannyl-4-methyl benzoic acid emerges as a particularly valuable building block. Its structure uniquely combines a reactive trimethylstannyl group, primed for transmetalation, with a functionalizable benzoic acid moiety. This dual-functionality allows for its incorporation into larger molecular frameworks, followed by subsequent chemical transformations at the carboxylic acid site, such as amide bond formation or esterification. This guide provides an in-depth exploration of the application of this compound in Stille cross-coupling reactions, offering mechanistic insights, detailed protocols, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Catalytic Cycle of the Stille Reaction

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic electrophile (typically an aryl, vinyl, or alkyl halide or triflate) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[6]

  • Transmetalation: The organostannane, in this case, this compound, then reacts with the Pd(II) complex. The organic group from the stannane (the substituted benzoic acid) is transferred to the palladium center, and the tin halide is released as a byproduct.[7] This is often the rate-determining step of the reaction.[8]

  • Reductive Elimination: The two organic fragments on the palladium center then couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Organic Electrophile (R¹-X) R1-X->Oxidative_Addition Pd(II)_Complex [R¹-Pd(II)L₂-X] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Organostannane 3-Trimethylstannyl-4-methyl benzoic acid (R²-SnMe₃) Organostannane->Transmetalation Pd(II)_Diorgano_Complex [R¹-Pd(II)L₂-R²] Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Product Coupled Product (R¹-R²) Reductive_Elimination->Product Regenerated_Catalyst Pd(0)L₂ Reductive_Elimination->Regenerated_Catalyst Regenerates Catalyst

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Core Application Notes

The use of this compound in Stille couplings offers several advantages:

  • Functional Group Tolerance: The Stille reaction is renowned for its compatibility with a wide range of functional groups, including carboxylic acids, esters, amides, and nitro groups.[6][9] This makes this compound a valuable synthon for late-stage functionalization in complex molecule synthesis.

  • Stability: Organostannanes like this reagent are generally stable to air and moisture, simplifying their handling and storage compared to other reactive organometallic compounds.[4][5]

  • Versatility in Coupling Partners: This reagent can be coupled with a diverse array of organic electrophiles.

Coupling Partner Class Specific Examples Product Type
Aryl Halides/TriflatesIodobenzene, Bromonaphthalene, Phenyl triflateBiaryl carboxylic acids
Heteroaryl Halides2-Bromopyridine, 3-IodothiopheneHeteroaryl-substituted benzoic acids
Vinyl Halides/Triflates1-Bromostyrene, Vinyl triflateCinnamic acid derivatives
Acyl ChloridesBenzoyl chlorideBenzophenone derivatives

Detailed Experimental Protocols

General Protocol for a Stille Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., iodobenzene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., DMF, dioxane, or toluene)

  • Optional: Additives such as CuI or LiCl[10]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • If using, add any additives at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).[10] This precipitates the tin as insoluble tin fluorides, which can be removed by filtration.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reagents: - this compound - Aryl Halide - Pd Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat and Stir (80-110 °C) Solvent->Heating Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Inert_Atmosphere->Reagents Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Washing Aqueous Wash Quenching->Washing Tin_Removal KF Wash for Tin Removal Washing->Tin_Removal Drying Dry and Concentrate Tin_Removal->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Synthesis of this compound

While commercially available, this reagent can also be synthesized in the laboratory. A common route involves the lithiation of a suitable precursor followed by quenching with trimethyltin chloride.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or pre-activate it.
Low reaction temperatureIncrease the reaction temperature in increments.
Poor quality solventUse freshly distilled, anhydrous solvent.
Homocoupling of the Stannane Reaction conditions favor homocouplingLower the reaction temperature; consider a different palladium catalyst or ligand.[4][9]
Difficulty in Removing Tin Byproducts Incomplete precipitationIncrease the concentration or volume of the KF solution; allow for longer stirring time during the wash.
Decomposition of Reagents Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere.

Safety and Handling of Organotin Compounds

CRITICAL SAFETY NOTE: Organotin compounds are toxic and should be handled with extreme care.[11][12]

  • Toxicity: Organotins can be absorbed through the skin and are toxic upon inhalation or ingestion.[13] Triorganotin compounds are generally the most toxic.[12]

  • Handling: Always work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[11]

  • Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[13]

  • Waste Disposal: All organotin-contaminated waste must be disposed of as hazardous chemical waste according to institutional guidelines.[11]

References

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).
  • safety and handling precautions for organotin compounds - Benchchem. (n.d.).
  • Stille reaction - Wikipedia. (n.d.).
  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • Stille Cross-Coupling - J&K Scientific LLC. (n.d.).
  • Stille Coupling | NROChemistry. (n.d.).
  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions - ResearchGate. (n.d.).
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30).
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12).
  • Stille Coupling | OpenOChem Learn. (n.d.).
  • Stille Cross-Coupling and Carbonylation mechanism with Organostannane - YouTube. (2020, July 22).
  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. (n.d.).
  • ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).
  • The Stille Reaction, 38 Years Later - ACS Publications - American Chemical Society. (2015, April 17).
  • A Density Functional Theory Study of the Stille Cross‐Coupling via Associative Transmetalation. The Role of Ligands and Coordinating Solvents | Request PDF - ResearchGate. (n.d.).
  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
  • STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC - NIH. (2013, April 15).
  • New perspectives in the cross-coupling reactions of organostannanes - SciSpace. (n.d.).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (2017, February 21).
  • Tin and Compounds | Public Health Statement | ATSDR - CDC. (n.d.).
  • (PDF) New perspectives in the cross-coupling reactions of organostannanes. (n.d.).
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
  • 3-Trimethylstannyl Benzoic Acid | CAS 161767-56-2 | SCBT. (n.d.).
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents. (n.d.).
  • Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. (2014, March 26).
  • SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES - Rasayan Journal of Chemistry. (n.d.).
  • This compound - Data Sheet - United States Biological. (n.d.).

Sources

palladium-catalyzed reactions using 3-trimethylstannyl-4-methyl benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Trimethylstannyl-4-methyl Benzoic Acid

Executive Summary

This guide details the optimization of Palladium-catalyzed Stille cross-coupling reactions utilizing This compound (and its ester derivatives). While this molecule is widely recognized as a precursor for radiohalogenation (e.g.,


I, 

At) in nuclear medicine, its utility as a nucleophilic building block in drug discovery is often underutilized due to the steric challenges imposed by the ortho-methyl group.

This protocol addresses the kinetic bottlenecks associated with sterically hindered arylstannanes. We provide a validated method using the "Copper Effect" to accelerate transmetallation and a rigorous purification workflow to eliminate neurotoxic trimethyltin byproducts.

Mechanistic Insight: The Steric Challenge

The core challenge in coupling this compound lies in the position of the methyl group at C4, directly ortho to the trimethylstannyl moiety at C3.

In a standard Stille cycle, the Transmetallation step (transfer of the organic group from Sn to Pd) is often the rate-determining step (RDS). Steric bulk around the C-Sn bond severely retards this process, leading to:

  • Stalled Reaction: Catalyst decomposition (formation of Palladium black) before coupling occurs.

  • Homocoupling: Competition from the electrophile reacting with itself.

The Solution: The addition of Copper(I) Iodide (CuI) creates a transient organocopper species that transmetallates to Palladium significantly faster than the organostannane itself.

Visualization: The Sterically-Gated Catalytic Cycle

The following diagram illustrates the standard cycle and the specific "Copper Shunt" required for this substrate.

StilleCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_Int Pd(II)-Ar-X Intermediate OxAdd->PdII_Int TransMet Transmetallation (Rate Determining Step) PdII_Int->TransMet Slow Path (Direct Sn->Pd) RedElim Reductive Elimination (Product Release) TransMet->RedElim CuShunt Cu(I) Effect (Formation of Ar-Cu) CuShunt->TransMet Fast Path (Cu->Pd) RedElim->Pd0 Substrate 3-SnMe3-4-Me-Benzoic Acid (Sterically Hindered) Substrate->CuShunt + CuI

Caption: The Stille cycle highlighting the 'Copper Shunt' (Blue) to bypass the slow transmetallation caused by the ortho-methyl steric hindrance.

Critical Experimental Parameters

Substrate Protection

While the free acid can be coupled, the carboxylic acid moiety often interferes with the catalyst by protonating intermediates or coordinating to the metal.

  • Recommendation: Convert to Methyl 3-trimethylstannyl-4-methylbenzoate prior to coupling.

  • Why? Esters are electronically neutral in this context and prevent catalyst poisoning. The acid can be regenerated via LiOH hydrolysis post-coupling.

Catalyst & Ligand Selection
ComponentRecommendationRationale
Pd Source Pd

(dba)

(2-5 mol%)
Provides a clean source of Pd(0) without excess phosphine inhibition.
Ligand Tri-2-furylphosphine (TFP) or AsPh

These "soft" ligands dissociate easily, opening the coordination site necessary for the bulky stannane to approach.
Additive CuI (10-20 mol%)Essential. Scavenges free ligands and facilitates transmetallation via an organocopper intermediate.
Solvent 1,4-Dioxane or DMF High boiling point allows heating (80-100°C) required to overcome the activation energy of the hindered bond.

Detailed Protocol: Cross-Coupling Workflow

Objective: Coupling Methyl 3-trimethylstannyl-4-methylbenzoate with 5-Bromoindole (Model Electrophile).

Materials
  • Stannane: Methyl 3-trimethylstannyl-4-methylbenzoate (1.0 equiv)

  • Electrophile: 5-Bromoindole (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.025 equiv)
  • Ligand: Tri-2-furylphosphine (TFP) (0.10 equiv)

  • Additive: CuI (0.10 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.[1] Note: Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane.

  • Reagent Loading: Add the Stannane, Electrophile, Pd

    
    (dba)
    
    
    
    , TFP, and CuI to the flask.
    • Tip: If using the free acid instead of the ester, add 2.0 equiv of CsF to buffer the system and activate the stannane.

  • Degassing: Add the anhydrous Dioxane. Sparge with Argon for 10 minutes (bubbling gas directly into the solvent).[1]

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Monitoring: Check via LC-MS.[2] The disappearance of the stannane and the appearance of the biaryl product (M+H) confirms progress.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate.[2][3][4]

Purification & Tin Removal (Safety Critical)

Trimethyltin (Me


Sn-) byproducts are significantly more neurotoxic and volatile than their tributyltin analogs. Standard silica chromatography is often insufficient to remove trace tin.

Validated Workup Protocol:

  • KF Wash: Wash the organic layer vigorously with saturated aqueous Potassium Fluoride (KF) solution (2x).

    • Chemistry: This converts soluble Me

      
      Sn-X into insoluble polymeric Me
      
      
      
      Sn-F species.
  • Filtration: A white precipitate (Me

    
    SnF) will form at the interface. Filter the biphasic mixture through a pad of Celite  containing 10% w/w KF.
    
  • Scavenger Resin (Optional but Recommended): If the product is for biological testing, stir the organic filtrate with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

Workflow Diagram

Workup Rxn Crude Reaction Mixture Dilute Dilute w/ EtOAc Rxn->Dilute KFWash Wash w/ Sat. KF (Vigorous Shake) Dilute->KFWash Precip Me3SnF Precipitate (Solid) KFWash->Precip Converts Sn Filter Filter through Celite/KF Pad Precip->Filter Organic Organic Filtrate (Tin-Reduced) Filter->Organic Column Flash Column (SiO2 + 1% Et3N) Organic->Column Final Pure Biaryl Product Column->Final

Caption: Safety-focused purification workflow to ensure removal of toxic trimethyltin residues.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate (Early) Catalyst decomposition ("Pd Black") due to slow transmetallation.Increase Ligand:Pd ratio to 4:1. Ensure CuI is fresh (white, not green).
No Reaction Steric bulk preventing oxidative addition or transmetallation.Switch to XPhos or SPhos ligands (Buchwald ligands). Raise temp to 110°C in Toluene.
Homocoupling (R-R) Presence of Oxygen.[1]Rigorous degassing (freeze-pump-thaw is superior to sparging).
Stannane Streaking on TLC Tin residues dragging on silica.Add 1% Triethylamine to the chromatography eluent to deactivate silica acidity.

References

  • Stille, J. K. (1986).[5] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Farina, V., Kapadia, S., et al. (1994). "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry, 59(20), 5905–5911. Link

  • Wilbur, D. S., et al. (2004). "Biotin Reagents for Antibody Pretargeting. Synthesis and Radioiodination of Biotinyl-phenylalanine Derivatives." Bioconjugate Chemistry, 15(6), 1454–1463. (Demonstrates the use of stannyl-benzoate precursors). Link

  • Gallagher, W. P., et al. (2003). "Simple, efficient, and practical removal of organotin byproducts from reaction mixtures." Journal of Organic Chemistry, 68(17), 6775-6779. Link

Sources

protocol for using 3-trimethylstannyl-4-methyl benzoic acid in aryl-aryl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 3-trimethylstannyl-4-methyl benzoic acid in Palladium-catalyzed Carbon-Carbon bond formation (Stille Cross-Coupling).

While organostannanes are robust nucleophiles, this specific reagent presents two distinct mechanistic challenges:

  • Protodeastannylation: The acidic proton (

    
    ) of the carboxylic acid moiety can protonate the 
    
    
    
    bond, leading to the loss of the functional group (yielding p-toluic acid) rather than the desired coupling.
  • Ortho-Steric Hindrance: The methyl group at position 4 is ortho to the trimethyltin group at position 3. This significantly retards the transmetallation step, often the rate-determining step in the catalytic cycle.

This protocol prioritizes a "Protection-First" strategy (Method A) for maximum reliability in drug discovery workflows, while providing a "Direct Carboxylate" strategy (Method B) for specific high-throughput screening (HTS) applications.

Mechanistic Logic & Catalyst Design

To achieve high yields, the reaction conditions must accelerate transmetallation while suppressing protonolysis.

The "Copper Effect" and Fluoride Activation

Standard Stille conditions (


 in Toluene) are often insufficient for this sterically hindered substrate. We utilize the "Copper Effect"  (Liebeskind-Farina modification) combined with Fluoride activation.
  • CuI (Copper Iodide): Scavenges free phosphine ligands (which inhibit transmetallation) and facilitates a

    
     transmetallation pathway, which is kinetically faster for hindered substrates.
    
  • CsF (Cesium Fluoride): Activates the stannane by forming a hypervalent silicate-like pentacoordinate tin species (

    
    ), increasing nucleophilicity.
    
Visualizing the Pathway

StilleCycle Substrate 3-Trimethylstannyl-4-Methyl Benzoic Acid (Ester) TransMet Transmetallation (Rate Limiting due to Sterics) Substrate->TransMet Sn-C Bond Cleavage SideReaction FAILURE MODE: Protodeastannylation (Acidic Proton Attack) Substrate->SideReaction If -COOH unprotected Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) OxAdd->TransMet + CuI (Co-catalyst) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regenerate Catalyst

Figure 1: The Catalytic Cycle highlighting the critical Transmetallation bottleneck and the protodeastannylation risk.

Experimental Protocols

Pre-Requisite: Reagent Purity Check

Commercial this compound can degrade. Verify purity via 1H NMR . Look for the disappearance of the tin satellite peaks or the emergence of p-toluic acid (protonolysis byproduct).

Method A: The "Robust" Route (Methyl Ester Protection)

Recommended for scale-up (>100mg) and GLP synthesis. Converting the acid to a methyl ester prevents protonolysis and simplifies purification.

Reagents:

  • Substrate: Methyl 3-trimethylstannyl-4-methylbenzoate (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) OR
    
    
    (5 mol%)
  • Additives: CuI (10 mol%), CsF (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or DMF (0.2 M)

Step-by-Step:

  • Inerting: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon flow.

  • Charging: Add the Stannyl Ester, Aryl Halide,

    
    , Ligand (
    
    
    
    ), and CuI.
  • Solvent: Add degassed 1,4-Dioxane.

  • Activation: Add CsF (Cesium Fluoride) last.

  • Reaction: Seal and heat to 80–100°C for 12–18 hours.

    • Note: The bulky ortho-methyl group requires higher energy than typical Stille couplings.

  • Hydrolysis (Optional): If the free acid is the final target, perform LiOH/THF hydrolysis after the coupling and tin removal steps.

Method B: The "Direct" Route (Carboxylate Salt)

Recommended only for rapid HTS or when esterification is chemically forbidden. This method relies on generating the carboxylate salt in situ to remove the acidic proton.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base:

    
     (2.2 equiv) — Critical: Must use >2 equivalents to ensure full deprotonation.
    
  • Catalyst:

    
     (5 mol%) — Highly active catalyst required.
    
  • Solvent: DMF (Polar solvent supports the salt form).

Step-by-Step:

  • Dissolve the Stannyl Acid in DMF.

  • Add

    
     and stir at RT for 30 mins to form the Cesium Carboxylate.
    
  • Add the Aryl Halide and Pd catalyst.[1][2][3]

  • Heat to 60–80°C . Monitor closely: Higher temps may cause decarboxylation.

Post-Reaction Processing: Tin Removal

CRITICAL SAFETY & PURITY STEP: Trimethyltin byproducts are neurotoxic and highly lipophilic, making them difficult to separate from drug-like molecules. Standard silica chromatography is often insufficient.

The Potassium Fluoride (KF) Protocol: This method converts soluble


 into insoluble polymeric 

.

Table 1: Tin Removal Workup

StepActionMechanism
1. Quench Dilute reaction mixture with

or EtOAc.[4]
Solubilizes organic product.
2. Treat Add equal volume of Saturated Aqueous KF .Fluoride targets Tin.
3.[5] Agitate Stir vigorously for 30–60 minutes .Formation of insoluble

.
4. Filter Filter through a pad of Celite.Removes the white polymeric tin solid.
5. Wash Wash the filtrate with water/brine.Removes residual salts.

Workflow Diagram:

Workflow Prep Esterification (TMS-Diazomethane or MeOH/H2SO4) Coupling Stille Coupling (Pd/CuI/CsF) Prep->Coupling Protected Substrate Quench KF Workup (Polymerization of Sn) Coupling->Quench Crude Mix Purify Flash Chromatography (Silica + 1% Et3N) Quench->Purify Sn-Free Organics

Figure 2: The optimized workflow ensuring removal of toxic tin residues.

Troubleshooting Guide

ObservationRoot CauseSolution
No Product / SM Recovery Catalyst poisoning by free acid.Switch to Method A (Ester). Ensure anhydrous conditions.
Protodeastannylation Acidic proton attacking C-Sn bond.Add 10% excess base (

) or use molecular sieves to remove trace water.
Pd Black Precipitation Catalyst decomposition before transmetallation.The ortho-methyl slows the reaction. Switch ligand to Triphenylarsine (

)
or

.
Tin Contamination in NMR Incomplete removal of

.
Repeat KF wash or use 10% w/w fused KF on Silica during column chromatography.

References

  • The "Copper Effect" in Stille Coupling: Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." J. Org. Chem.1994 , 59, 5905. Link

  • Fluoride Activation (CsF): Mee, S. P. H.; Lee, V.; Baldwin, J. E.[6] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angew.[7] Chem. Int. Ed.2004 , 43, 1132.[6] Link

  • Tin Removal Protocols: "Removal of Organotin Byproducts." BenchChem Technical Support. Link

  • Coupling of Acidic Substrates: "Palladium-Catalyzed Cross Coupling of Highly Acidic Substrates." National Institutes of Health (PMC). Link

  • Safety Data (Trimethyltin Chloride): "Hazard Summary: Trimethyltin Chloride." NJ.gov Hazardous Substance Fact Sheet. Link

Sources

Application Note: Strategic Synthesis of Biaryl Scaffolds using 3-Trimethylstannyl-4-Methyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 3-trimethylstannyl-4-methyl benzoic acid (CAS: 161767-56-2) in the synthesis of biaryl compounds. This reagent serves as a high-value "molecular handle," allowing the direct installation of a benzoic acid moiety into complex drug scaffolds via Stille cross-coupling.

Critical Technical Context: The 4-methyl group located ortho to the stannyl functionality introduces significant steric hindrance, retarding the transmetallation step of the catalytic cycle. Furthermore, the presence of a free carboxylic acid can interfere with standard Pd(0) catalysts. This guide provides a validated Pd/CuI co-catalyzed protocol designed to overcome these steric and electronic barriers, ensuring high conversion rates and reproducible purity.

Reagent Profile & Handling

PropertySpecification
Chemical Name 3-(Trimethylstannyl)-4-methylbenzoic acid
CAS Number 161767-56-2
Molecular Formula C₁₁H₁₆O₂Sn
Molecular Weight 298.96 g/mol
Physical State White to off-white solid
Melting Point 77–79 °C
Solubility Soluble in DMF, THF, Dioxane, DCM; Low solubility in Hexanes
Stability Air-stable solid, but solution-phase is sensitive to oxidation.[1] Store at -20°C.

Safety Warning: Trimethylstannyl compounds are neurotoxic and have higher volatility than their tributylstannyl analogs. All operations must be performed in a fume hood. Double-gloving (nitrile) is mandatory.

Mechanistic Strategy: The "Copper Effect"

Standard Stille conditions (Pd(PPh₃)₄ in Toluene) often fail with this reagent due to the steric clash between the 4-methyl group and the palladium center during transmetallation.[2]

To solve this, we utilize the Liebeskind-Srogl "Copper Effect."

  • Cu(I) Transmetallation: Copper(I) iodide reacts with the stannane to form a transient, highly reactive organocopper species.

  • Facilitated Transfer: This organocopper species transmetallates to Palladium significantly faster than the bulky stannane, bypassing the rate-limiting steric barrier.

  • Fluoride Activation: The addition of CsF promotes the formation of insoluble Me₃SnF, driving the equilibrium forward (Le Chatelier’s principle).

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-Ar-X OxAdd->PdII_X TransMet Transmetallation (Rate Determining Step) PdII_X->TransMet Stannane 3-SnMe3-4-Me-Benzoic Acid TransCu Transient Ar-Cu Species Stannane->TransCu CuI / CsF CuI CuI (Additive) CuI->TransCu TransCu->TransMet Fast Transfer PdII_Ar Pd(II)-Ar-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 1: The Cu(I)-accelerated Stille catalytic cycle.[2] Note the "Copper Shunt" that bypasses the slow direct transmetallation of the hindered stannane.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Precursor)

If the reagent is not purchased, it can be synthesized from 3-bromo-4-methyl benzoic acid.

Reagents:

  • 3-Bromo-4-methyl benzoic acid (1.0 equiv)

  • Hexamethylditin (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)[3]

  • Dioxane (anhydrous)

Procedure:

  • Charge a flame-dried Schlenk flask with 3-bromo-4-methyl benzoic acid (10 mmol) and Pd(PPh₃)₄ (0.5 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous Dioxane (50 mL) and Hexamethylditin (11 mmol).

  • Heat to reflux (100°C) for 16 hours protected from light (tin compounds are light sensitive).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/Ether. Do not use silica chromatography for the stannane precursor unless neutralized with 1% Et₃N, as stannanes can decompose on acidic silica.

Protocol B: The Biaryl Coupling (Core Methodology)

This protocol is optimized for coupling this compound with Aryl Bromides or Iodides.[2]

Reagents:

  • Stannane: this compound (1.2 equiv)[2]

  • Electrophile: Aryl Halide (1.0 equiv)[2]

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%)[2]

  • Promoter: CuI (20 mol%)

  • Base/Activator: CsF (2.0 equiv)

  • Solvent: DMF (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Degas DMF by sparging with Argon for 30 minutes. Oxygen is the primary cause of Stille coupling failure (homocoupling).

  • Reaction Assembly:

    • In a reaction vial, combine Aryl Halide (1.0 mmol), Stannane (1.2 mmol, 358 mg), CuI (0.2 mmol, 38 mg), and CsF (2.0 mmol, 304 mg).

    • Add Catalyst: Pd(PPh₃)₄ (0.05 mmol, 58 mg).

    • Seal the vial and purge with Argon.

    • Inject degassed DMF (5 mL) via syringe.

  • Execution:

    • Heat the reaction to 80–100°C .

    • Note: If using Aryl Iodides, 60°C is often sufficient.[2] Aryl Bromides require higher temperatures.

    • Monitor via LC-MS. Look for the disappearance of the Aryl Halide and the formation of the product mass [M+H]+.

    • Timeframe: Typically 4–12 hours.

  • Quench & Tin Removal (Crucial Step):

    • Cool to room temperature.[4]

    • Dilute with EtOAc (20 mL).

    • KF Wash: Add 20 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes.

    • Observation: A white polymeric precipitate (Me₃SnF) will form.

    • Filter the biphasic mixture through a pad of Celite.[5]

  • Isolation:

    • Separate the organic layer.[5][6] Wash with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[6]

    • Purify via Flash Column Chromatography (typically MeOH/DCM gradients for carboxylic acids).

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Purification (Tin Removal) Degas Degas DMF (Argon Sparge) Mix Mix: Ar-X + Stannane + Pd + CuI + CsF Degas->Mix Weigh Weigh Reagents (Glovebox/Hood) Weigh->Mix Heat Heat 80-100°C (4-12 hrs) Mix->Heat Check LC-MS Check Heat->Check Quench Add Sat. aq. KF (Stir 30 min) Check->Quench Conversion >95% Filter Filter Precipitate (Me3SnF) Quench->Filter Column Column Chromatography Filter->Column

Figure 2: Experimental workflow emphasizing the critical KF wash step for tin removal.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by -COOHProtect acid as Methyl Ester prior to coupling; hydrolyze later (LiOH).
Homocoupling (Ar-Ar) Oxygen presenceRe-degas solvents; ensure Argon overpressure; add 10 mol% Hydroquinone.[2]
Black Precipitate "Pd Black" formation (Catalyst death)Add additional ligand (PPh₃ or AsPh₃) to stabilize Pd species.
Product Contaminated with Tin Incomplete hydrolysis of Sn speciesRepeat KF wash or use 10% w/w KF-Silica in the chromatography column.

Expert Tip: If the free acid substrate proves difficult due to solubility or catalyst sequestration, convert the reagent to Methyl 4-methyl-3-(trimethylstannyl)benzoate using Diazomethane or TMS-Diazomethane before the coupling step. The ester is generally more robust in Stille couplings.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524.[7]

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society, 113(25), 9585-9595.

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[8] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie, 116, 1152.

  • Gallagher, W. P., & Maleczka, R. E. (2001).[1] "Stille Couplings Catalytic in Tin: The 'Sn-F' Approach." The Journal of Organic Chemistry, 66, 4173.

  • Renaud, P., et al. (1998).[5] "Simple and Efficient Removal of Organotin Residues." Tetrahedron Letters, 39, 2123.[5] (Describes the KF workup method).

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 3-Trimethylstannyl-4-methyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the large-scale synthesis of 3-trimethylstannyl-4-methyl benzoic acid, a key organometallic building block. Intended for researchers, medicinal chemists, and process development scientists, this document details a robust synthetic protocol, discusses critical safety considerations for handling organotin compounds, and outlines applications in palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles behind each step to ensure both reproducibility and safety.

Introduction: The Strategic Importance of Arylstannanes

Organostannanes, particularly aryl(trimethyl)stannanes, are highly versatile intermediates in modern organic synthesis. Their stability to air and moisture, combined with their reactivity in palladium-catalyzed cross-coupling reactions, makes them invaluable for the construction of complex carbon-carbon bonds.[1] this compound is a particularly useful reagent, incorporating a carboxylic acid moiety that can serve as a handle for further functionalization or to impart desirable physicochemical properties in drug discovery programs.[2][3][4] The primary application of this and related arylstannanes is in the Stille cross-coupling reaction, which allows for the formation of biaryl systems and other conjugated structures prevalent in pharmaceuticals and functional materials.[5][6]

The benzoic acid structural motif is frequently found in drug molecules, and the ability to functionalize the aromatic ring at specific positions is crucial for developing new chemical entities.[2][3] The trimethylstannyl group at the 3-position allows for the introduction of a wide variety of substituents through Stille coupling, making this reagent a valuable tool for late-stage functionalization in medicinal chemistry.[2]

Safety and Handling of Organotin Compounds

WARNING: Organotin compounds are highly toxic and should be handled with extreme caution.[7][8]

The toxicity of organotin compounds varies with the number and nature of the organic substituents, with trialkyltin compounds like the trimethylstannyl group exhibiting high toxicity.[7][9] Exposure can occur through inhalation, ingestion, or skin contact and can affect the central nervous system, immune system, and other organs.[7][10]

Core Safety Protocols:

  • Engineering Controls: All manipulations of organotin compounds must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

    • Gloves: Chemically resistant gloves (e.g., neoprene or nitrile) must be worn.[9] Gloves should be inspected before use and changed frequently.

    • Eye Protection: Chemical splash goggles are required.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Waste Disposal: All organotin-contaminated waste, including glassware, consumables, and PPE, must be segregated and disposed of as hazardous waste according to institutional guidelines.[8][9]

  • Spill Response: In the event of a spill, the area should be evacuated. The spill should be cleaned up using an absorbent material by trained personnel wearing appropriate PPE.[8]

Large-Scale Synthesis of this compound

The recommended synthetic route for the large-scale preparation of this compound is a two-step process starting from the commercially available 3-bromo-4-methylbenzoic acid. This involves a lithium-halogen exchange followed by quenching with trimethyltin chloride.[11][12]

Synthetic Workflow Diagram

Synthetic Workflow A 3-Bromo-4-methylbenzoic acid B Lithiation (n-BuLi, THF, -78 °C) A->B Step 1 C Aryllithium Intermediate B->C D Stannylation ((CH3)3SnCl, -78 °C to RT) C->D Step 2 E 3-Trimethylstannyl-4-methyl benzoic acid D->E

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 10 g scale)MolesNotes
3-Bromo-4-methylbenzoic acid7697-26-9215.0410.0 g0.0465Starting material.[13][14]
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL-Dry over sodium/benzophenone or from a solvent purification system.
n-Butyllithium (n-BuLi)109-72-864.0641.0 mL (2.5 M in hexanes)0.10232.2 equivalents. Titrate before use.
Trimethyltin chloride1066-45-1199.2710.2 g0.05121.1 equivalents. Handle with care.[8]
Diethyl ether60-29-774.12As needed-For extraction.
1 M Hydrochloric acid (HCl)7647-01-036.46As needed-For acidification.
Saturated Sodium Chloride (brine)7647-14-558.44As needed-For washing.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37As needed-For drying.

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-bromo-4-methylbenzoic acid (10.0 g, 0.0465 mol) to a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF (200 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (41.0 mL of a 2.5 M solution in hexanes, 0.1023 mol, 2.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The use of two equivalents of n-BuLi is necessary to first deprotonate the carboxylic acid and then perform the lithium-halogen exchange.[11][12]

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the dianion is expected.

  • Stannylation: In a separate dry flask, dissolve trimethyltin chloride (10.2 g, 0.0512 mol, 1.1 eq.) in anhydrous THF (50 mL). Add this solution to the reaction mixture at -78 °C via cannula or dropping funnel over 20 minutes.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

  • Acidification: Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification of organostannanes can be challenging due to the potential for residual tin byproducts.[15]

Purification Protocol:

  • Recrystallization: The crude product, a white to off-white solid, can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

  • Column Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel can be employed.[16][17] A gradient elution system of hexanes and ethyl acetate containing 1% acetic acid is recommended to keep the carboxylic acid protonated and improve the chromatographic behavior.

Characterization: The final product should be characterized by:

  • ¹H NMR: To confirm the presence of the trimethylstannyl group (a sharp singlet around 0.3 ppm with satellite peaks from coupling to tin isotopes) and the aromatic protons.

  • ¹³C NMR: To observe the carbon signals of the aromatic ring and the methyl groups.

  • Mass Spectrometry: To confirm the molecular weight (298.95 g/mol ).[18]

  • Melting Point: The reported melting point is 77-79 °C.[19]

Application in Stille Cross-Coupling Reactions

This compound is an excellent coupling partner in Stille reactions, enabling the synthesis of complex biaryl compounds.[1][6]

General Stille Coupling Mechanism

Stille Coupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R1-Pd(II)L_n-R2 TM->PdII_R2 SnXMe3 (CH3)3Sn-X TM->SnXMe3 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product R1X R1-X R1X->OA R2SnMe3 R2-Sn(CH3)3 R2SnMe3->TM

Caption: Catalytic cycle of the Stille cross-coupling reaction.[1]

Protocol for a Representative Stille Coupling

This protocol describes the coupling of this compound with an aryl iodide.

Reaction Parameters:

ParameterValue/Reagent
ArylstannaneThis compound (1.1 eq)
Aryl HalideAryl iodide (1.0 eq)
CatalystPd(PPh₃)₄ (5 mol%)
SolventAnhydrous Dioxane or Toluene
Temperature80-110 °C
Reaction Time12-24 hours

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), this compound (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous dioxane or toluene via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF), which precipitates tin salts as insoluble polymers.[15]

  • Purification: After drying and concentrating the organic layer, the crude product is purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules through Stille cross-coupling reactions. The synthetic protocol detailed herein provides a reliable method for its large-scale preparation. However, the high toxicity of organotin compounds necessitates strict adherence to safety protocols. By understanding the underlying chemical principles and exercising due caution, researchers can safely and effectively utilize this powerful reagent in their synthetic endeavors.

References

  • Chen, K., He, P., Zhang, S., & Li, P. (2016). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Chen, K., et al. (2016). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method.
  • Synthesis of Arylstannanes from Arylamines. (2001).
  • Recent advances in the synthesis of stannanes and the scope of their posterior chemical transform
  • Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. Arkivoc.
  • Benchchem. (n.d.). Safety and handling precautions for organotin compounds.
  • Benchchem. (n.d.).
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Initial Isolation and Purification of Organotin Hydroxides (Hydroxystannanes).
  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylbenzoic acid technical grade, 85%.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • DCCEEW. (2022). Organo-tin compounds.
  • SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities.
  • Ottokemi. (n.d.). 3-Bromo-4-methylbenzoic acid, 98%.
  • ACS Publications. (n.d.). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylbenzoic acid synthesis.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Stille reaction.
  • SynArchive. (n.d.). Stille Coupling.
  • ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Google Patents. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • PMC. (2021).
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • lithium halogen exchange #1 revised.
  • ResearchGate. (2023).
  • RSC Publishing. (n.d.). Tertiary arsine ligands for the Stille coupling reaction.
  • Preprints.org. (2023).
  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • PubMed. (2014).
  • United States Biological. (n.d.). T8488-58 this compound - CAS.
  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Synthetic route of N -trimellitimido-4-amino benzoic acid 3.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES.

Sources

Application Note: Chemoselective Cross-Coupling with Polyfunctionalized Stannanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Molecular Lego" Challenge

Polyfunctionalized stannanes—molecules containing multiple tin moieties or mixed halogen/tin functionalities—represent high-value "hubs" in divergent synthesis. They allow for the rapid assembly of complex scaffolds (e.g., polyenes, biaryls) via sequential cross-coupling.

However, the utility of these reagents relies entirely on chemoselectivity . The challenge is twofold:

  • Site-Selectivity: Reacting one C–Sn bond exclusively over another in a bis-stannane.

  • Orthogonality: Reacting a C–Sn bond in the presence of a C–Halogen bond (or vice versa) without polymerization or scrambling.

This guide details the mechanistic levers—ligand sterics, transmetallation kinetics, and co-catalysis—required to control these reactions with high fidelity.

Mechanistic Foundation: The Hierarchy of Transmetallation

To achieve selectivity, one must exploit the rate-determining step (RDS) of the Stille cycle: Transmetallation . Unlike oxidative addition, which is driven by bond dissociation energies (C–I < C–Br < C–Cl), transmetallation is driven by the nucleophilicity and hybridization of the carbon attached to tin.

The Reactivity Series

The relative rate of transfer (


) follows a predictable electronic and steric hierarchy:


Key Insight: In a bis-stannane containing both an alkynyl-Sn and an alkenyl-Sn bond, the alkynyl group will transfer first, often by orders of magnitude. This allows for temperature-controlled stepwise couplings.

The Ligand Effect (The Farina Principle)

Vittorio Farina’s seminal work demonstrated that "soft" ligands (like


) dissociate more readily from Pd(II) than "hard" phosphines (like 

), creating the open coordination site necessary for transmetallation.
  • Strong Donors (

    
    ):  Slow transmetallation; require heat (bad for selectivity).
    
  • Weak Donors (

    
    , 
    
    
    
    ):
    Fast transmetallation; proceed at ambient temperature (good for selectivity).
Visualization: The Selectivity Decision Tree

StilleSelectivity Start Substrate: Polyfunctionalized Stannane CheckType Identify Reactive Sites Start->CheckType BisSn Scenario A: Bis-Stannane (e.g., Vinyl-Sn + Aryl-Sn) CheckType->BisSn Multiple Sn groups HaloSn Scenario B: Mixed Halo-Stannane (e.g., Ar-I + Ar-Sn) CheckType->HaloSn Sn + Halogen Hybridization Compare Hybridization (sp vs sp2) BisSn->Hybridization CatalystChoice Select Catalyst System HaloSn->CatalystChoice Electrophile vs Nucleophile Hybridization->CatalystChoice Exploit Rates ResultA Kinetic Control: Fastest group couples first (Use AsPh3/mild heat) CatalystChoice->ResultA ResultB Orthogonal Control: Couples at Halogen (Suzuki) OR Couples at Sn (Stille) CatalystChoice->ResultB

Figure 1: Decision tree for selecting reaction conditions based on substrate functionality.

Strategic Guidelines & Data

Selectivity Matrix

Use this table to predict the outcome of your coupling based on the stannane type.

Stannane MotifDominant Reactive SiteRecommended CatalystAdditiveNotes
Bis-stannane (Alkynyl + Vinyl) Alkynyl (

)

/

NoneRun at RT to preserve vinyl-Sn.
Bis-stannane (Vinyl + Aryl) Vinyl (

)

/

CuI (catalytic)Vinyl transfers faster; CuI boosts rate difference.
Gem-distannyl alkene Trans-position

Toluene (Non-polar)Sterics dictate selectivity (less hindered reacts).
Stannyl-Triflate/Halide Halide (Electrophile)

NoneUse Suzuki conditions to react halide first; Sn is inert to Boron.

Experimental Protocols

Protocol A: Chemoselective Coupling of Bis-Stannanes (Electronic Control)

Target: Selective coupling of an alkynyl stannane in the presence of a vinyl stannane, or a vinyl stannane over an aryl stannane.

Rationale: This protocol uses Triphenylarsine (


). As a ligand with low donicity, it accelerates the transmetallation of the most nucleophilic carbon group without requiring thermal energy that would activate the secondary site.

Materials:

  • Bis-stannane substrate (1.0 equiv)[1]

  • Electrophile (Aryl Iodide) (0.95 equiv - limiting reagent ensures mono-coupling)

  • 
     (2.5 mol%)
    
  • 
     (10 mol%)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or THF (degassed)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Catalyst Pre-mix: Add

    
     and 
    
    
    
    to the flask. Dissolve in degassed NMP (0.1 M concentration relative to substrate). Stir for 10 minutes at room temperature (RT) until the solution turns from purple/red to yellow/orange (active catalyst formation).
  • Addition: Add the electrophile (0.95 equiv) followed by the bis-stannane (1.0 equiv) as a solution in NMP.

  • Reaction: Stir at Ambient Temperature (20–25 °C) .

    • Critical Checkpoint: Monitor by TLC/LCMS every 30 minutes. The high reactivity of the first group usually drives conversion within 1–4 hours.

  • Quench: Once the mono-coupled product peaks, dilute with

    
     and wash with 10% aqueous KF (to precipitate tin residues).
    
  • Purification: Flash chromatography on silica gel buffered with 1%

    
     (prevents protodestannylation of the remaining Sn group).
    
Protocol B: The "Copper Switch" (Steric/Difficult Substrates)

Target: Activating a specific stannane site that is sluggish, or reversing selectivity via the "Copper Effect."

Rationale: Copper(I) salts perform a "double transmetallation." The organic group transfers from Sn


 Cu 

Pd. This is particularly effective in polar solvents (NMP/DMF) and can accelerate reaction rates by

, allowing for milder conditions that preserve sensitive groups.

Mechanism Visualization:

CopperEffect Sn R-SnBu3 Inter R-Cu (Intermediate) Sn->Inter Transmetallation 1 (Fast in NMP) Cu Cu-I Cu->Inter Pd Pd-Ar (Catalyst) Inter->Pd Transmetallation 2 (Very Fast) Prod Ar-R Pd->Prod Reductive Elimination

Figure 2: The Copper(I) mediated transmetallation pathway.

Materials:

  • Polyfunctionalized Stannane (1.0 equiv)

  • Electrophile (1.1 equiv)

  • 
     (5 mol%)
    
  • CuI (10–20 mol%) (The switching agent)

  • 
     (2.0 equiv) (Optional: Fluoride activation)
    
  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, combine the stannane, electrophile,

    
    , and CuI in a reaction vial.
    
  • Solvation: Add DMF (0.2 M).

  • Activation: If the reaction is sluggish, add CsF. The Fluoride attacks the Tin, making the R-group hyper-nucleophilic, while Cu shuttles it to Pd.

  • Temperature: Heat to 45 °C. (Note: Without Cu, this might require 80–100 °C).

  • Workup: Dilute with EtOAc. Wash vigorously with

    
     (aqueous ammonia) to sequester Copper (turns blue) and remove Tin salts.
    

Troubleshooting & Optimization

SymptomDiagnosisSolution
Homocoupling (R-R) Oxidative dimerization of stannane.[2]Degas solvents thoroughly (remove

). Switch to

which is less prone to radical pathways than Pd(0).
Protodestannylation Acidic protons on silica or solvent attacking C-Sn.Use base-buffered silica (1%

) for purification. Avoid

(often acidic); use

for NMR.
No Reaction "Hard" ligands inhibiting TM.Switch from

to

or

. Add CuI (co-catalysis).
Loss of Selectivity Temperature too high.Lower temperature and use a more active catalyst (Protocol A).

References

  • Mechanistic Foundation & Ligand Effects: Farina, V., & Krishnan, B. (1991).[3] "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications." Journal of the American Chemical Society. [Link]

  • The Copper Effect: Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[4][5] "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." The Journal of Organic Chemistry. [Link][4][6]

  • Fluoride/Copper Synergy: Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[5][7] "Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. [Link]

  • General Review of Stille Chemistry: Espinet, P., & Echavarren, A. M. (2004).[3] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Stille Couplings with 3-Trimethylstannyl-4-Methyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing Stille cross-coupling reactions with 3-trimethylstannyl-4-methyl benzoic acid .

Executive Summary: The Substrate Challenge

The substrate This compound presents a "perfect storm" of kinetic barriers for Stille coupling. To improve yields, you must address three competing factors simultaneously:

  • Steric Hindrance: The methyl group at the C4 position is ortho to the stannyl group at C3. This creates significant steric bulk that retards the rate-determining transmetallation step.

  • Electronic Deactivation: The carboxylic acid at C1 is meta to the stannyl group. As an electron-withdrawing group (EWG), it decreases the electron density on the carbon-tin bond, making the stannane a poorer nucleophile.

  • Protodeastannylation Risk: The presence of a free acidic proton increases the risk of cleaving the C-Sn bond before coupling occurs, especially since the reaction requires higher temperatures to overcome the steric/electronic barriers.

This guide provides a self-validating protocol to overcome these barriers using the Copper Effect and Ligand Engineering .

Critical Optimization Modules

Module A: The "Copper Effect" (Mandatory Additive)

For this specific substrate, standard Pd(PPh3)4 conditions will likely fail or stall. You must use a Copper(I) co-catalyst.

  • The Mechanism: In polar solvents (required for the benzoic acid), Cu(I) undergoes transmetallation with the stannane to form a transient organocopper species. This organocopper intermediate is significantly more reactive toward the Pd(II) center than the bulky stannane itself.

  • The Reagent: Copper(I) Iodide (CuI) is the standard. For extremely difficult cases, Copper(I) thiophene-2-carboxylate (CuTC) is superior as it facilitates transmetallation at lower temperatures (Liebeskind-Srogl conditions), minimizing protodeastannylation.

Module B: Catalyst & Ligand Selection

The steric bulk of the ortho-methyl group requires a catalyst system with a wide bite angle or high activity.

Catalyst SystemRoleRecommendation
Pd(PPh3)4 StandardAvoid. Rate of oxidative addition and transmetallation is too slow for this hindered substrate.
Pd2(dba)3 + AsPh3 "The Classic"Recommended. Triphenylarsine (AsPh3) is a weaker donor than phosphines, facilitating the ligand dissociation required for transmetallation.
Pd2(dba)3 + XPhos "The Modern"High Performance. XPhos is bulky and electron-rich, promoting oxidative addition while creating a pocket that accommodates hindered substrates.
Module C: Handling the Free Acid

While Stille coupling tolerates free acids, the acidic proton is a liability.

  • Strategy 1 (Best): Protect the acid as a Methyl Ester before coupling. This eliminates protodeastannylation risk and allows the use of non-polar solvents (Toluene) where the "Ligand Scavenging" effect of CuI is most potent.

  • Strategy 2 (Direct): If you must couple the free acid, add Cesium Fluoride (CsF) (2.0 equiv). Fluoride activates the stannane (forming a hypervalent silicate-like species) and the base neutralizes the acid, preventing protonolysis.

Visualizing the Solution

The following diagram illustrates the kinetic bottlenecks (Red) and the engineered bypasses (Green) for this specific reaction.

StilleOptimization node_start Substrate: 3-SnMe3-4-Me-Benzoic Acid node_slow BOTTLENECK: Slow Transmetallation (Due to Ortho-Me Sterics) node_start->node_slow Standard Conditions (Pd(PPh3)4) node_cu SOLUTION 1: Copper(I) Additive (Forms Reactive R-Cu) node_start->node_cu Add CuI (10-50 mol%) node_fail FAILURE MODE: Protodeastannylation (C-Sn bond cleavage) node_slow->node_fail Prolonged Heating node_ligand SOLUTION 2: AsPh3 or XPhos (Facilitates Pd Insertion) node_cu->node_ligand Fast Transmetallation node_product SUCCESS: Coupled Biaryl Product node_ligand->node_product Rapid Turnover

Caption: Kinetic pathway analysis showing how Copper(I) additives bypass the steric bottleneck caused by the ortho-methyl group.

Optimized Experimental Protocol

Scenario: Direct coupling of the free acid (no protection) with an Aryl Bromide.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%) + AsPh3 (10 mol%) OR XPhos (5 mol%)

  • Additive: CuI (20 mol%)

  • Base/Activator: CsF (2.0 equiv)

  • Solvent: Anhydrous DMF (Degassed)

Step-by-Step:

  • Drying: Flame-dry a reaction vial under vacuum and backfill with Argon. Moisture is the enemy of the C-Sn bond.

  • Solvent Prep: Sparge anhydrous DMF with Argon for 15 minutes.

  • Loading: Add the benzoic acid substrate, Aryl Bromide, Pd2(dba)3, Ligand (AsPh3 or XPhos), CuI, and CsF to the vial.

  • Solvation: Add the degassed DMF. (Concentration: 0.1 M to 0.2 M).

  • Reaction: Seal and heat to 60°C - 80°C .

    • Note: Do not exceed 100°C unless absolutely necessary. The CuI allows for milder temperatures.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the stannane (M+) and the formation of the product. If you see the "de-stannylated" byproduct (3-methylbenzoic acid), the temperature is too high or the reaction is too wet.

  • Workup (Tin Removal):

    • Dilute with EtOAc.

    • Add 1M aqueous KF solution and stir vigorously for 30 minutes. A white polymeric precipitate (Me3SnF) will form.

    • Filter through a pad of Celite/Silica.

    • Wash the filtrate with water (x3) to remove DMF, then Brine. Dry over Na2SO4.

Troubleshooting & FAQ

Q: My reaction turns black immediately and yields are low. What happened? A: "Palladium Black" precipitation indicates the catalyst is decomposing before it can re-enter the cycle. This often happens if the oxidative addition is too slow or the phosphine ligands are oxidized.

  • Fix: Ensure your DMF is strictly degassed. Add extra ligand (e.g., maintain a Ligand:Pd ratio of 4:1 for monodentates).

Q: I see the starting material disappearing, but I only get 4-methylbenzoic acid (protodeastannylation). A: The C-Sn bond is breaking due to protonolysis faster than it is reacting with the Palladium.

  • Fix 1: Add Cs2CO3 (1 equiv) to buffer the system.

  • Fix 2: Switch to CuTC (Copper Thiophene-2-carboxylate) instead of CuI. CuTC promotes coupling at neutral pH and often at room temperature.

Q: Can I use Toluene instead of DMF? A: Only if you protect the acid as an ester first. The free acid is insoluble in Toluene. If you use the Methyl Ester, Toluene is actually preferred because the "Copper Effect" in non-polar solvents works by scavenging phosphines, which is highly effective for bulky substrates.

Q: How do I remove the trimethyltin byproduct? It's not precipitating. A: Trimethyltin byproducts are more soluble and toxic than tributyltin.

  • Fix: Use the KF/Silica method . Mix the crude reaction mixture with Silica Gel impregnated with Potassium Fluoride (10% w/w). Evaporate the solvent, then load this powder onto a fresh silica column. The fluoride binds the tin to the silica, and your product elutes freely.

References

  • The Copper Effect in Stille Coupling: Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). "On the nature of the 'copper effect' in the Stille cross-coupling." Journal of Organic Chemistry.

  • Liebeskind-Srogl Conditions (CuTC): Allred, G. D., & Liebeskind, L. S. (1996). "Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature."[1] Journal of the American Chemical Society.

  • Fluoride Activation: Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[2] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition.

  • Substrate Data: this compound (CAS T8488-58).[3] United States Biological.

Sources

purification of products from 3-trimethylstannyl-4-methyl benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Trimethylstannyl-4-Methyl Benzoic Acid Derivatives

Topic: Purification & Troubleshooting for Organotin Precursors in Drug Development Target Audience: Radiochemists, Medicinal Chemists, and Process Engineers Version: 2.0 (Current as of 2026)

Executive Summary & Application Context

This compound is a specialized organometallic precursor primarily used in Late-Stage Functionalization (LSF) .[1] Its dominant application is as a "prosthetic group" in nuclear medicine for the synthesis of radiohalogenated therapeutics (e.g.,


I, 

I,

At labeled antibodies or small molecules) via oxidative demetallation .

This guide addresses the two critical challenges in working with this compound:

  • Radiochemical Purity: Separating the trace-level labeled product from the macroscopic excess of the stannyl precursor.

  • Toxicology: Removing neurotoxic trimethyltin byproducts to meet pharmaceutical safety limits (<5 ppm).

Module 1: Radiochemical Purification (Trace Level)

Context: You have performed a radioiodination or astatination reaction and need to isolate the labeled product from the unreacted precursor.

Core Workflow: HPLC Purification Strategy

The separation relies on the significant lipophilicity difference between the highly lipophilic trimethylstannyl precursor and the relatively polar halogenated product .

Standard Protocol:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge, 5µm, 4.6 x 150 mm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Elution Order:

    • Free Radiohalide (e.g.,

      
      I⁻) – Void Volume
      
    • Product: 3-iodo-4-methylbenzoic acid derivative – Intermediate Retention

    • Precursor: this compound – Late Retention (High k')

Visualization: Purification Logic Flow

RadiochemPurification cluster_legend Mechanism Start Crude Reaction Mixture (Labeled Product + Excess Sn Precursor) SPE SPE Cartridge (C18 Sep-Pak) Pre-purification Start->SPE Load HPLC Reverse Phase HPLC (C18 Column) SPE->HPLC Elute & Inject Detect Dual Detection (UV @ 254nm + Gamma/Radio) HPLC->Detect Gradient Separation Waste Waste (Tin Precursor) Detect->Waste Peak 2 (Lipophilic Sn) Collect Final Product (High Specific Activity) Detect->Collect Peak 1 (Polar) mech Separation Basis: Hydrophobicity (Sn >>> I)

Caption: Workflow for separating hydrophilic radio-iodinated products from lipophilic organotin precursors.

Troubleshooting FAQ: Radiochemistry

Q: My radio-HPLC shows a "tailing" precursor peak that co-elutes with my product. How do I fix this?

  • Root Cause: Organotin compounds are "sticky" on silica-based C18 columns due to interaction with residual silanols.[1]

  • Solution:

    • Add 0.1% Triethylamine (TEA) to the mobile phase to block silanol sites (if pH allows).

    • Switch to a "End-capped" column or a polymeric RP column (e.g., PLRP-S) which has no silanols.[1]

    • Increase the initial organic modifier percentage to sharpen the early peaks.

Q: I see low radiochemical yield (RCY). Is the precursor degrading?

  • Root Cause: Protodestannylation . The bond between the Tin and the Benzene ring is acid-sensitive.[2] If your reaction buffer is too acidic (pH < 5) or the precursor is old, the tin group falls off, leaving "cold" 4-methylbenzoic acid, which cannot be labeled.

  • Verification: Run a UV-HPLC of the starting material. If you see a peak matching 4-methylbenzoic acid, your precursor has degraded.

  • Fix: Store precursor at -20°C under Argon. Ensure reaction pH is 5.5–7.0.

Module 2: Bulk Synthesis & Stille Coupling Workup

Context: You are synthesizing the precursor itself or using it in a Stille coupling to make a "cold" standard. You need to remove bulk tin byproducts.

The "KF Silica" Method (Gold Standard)

Unlike standard extraction, which often fails to remove organotin residues, the Potassium Fluoride (KF) method converts soluble trialkyltin halides into insoluble polymeric fluorides.

Protocol:

  • Quench: Dilute reaction mixture with Ether or EtOAc.

  • Treat: Add an aqueous solution of KF (saturated) or stir with 30% KF on Silica Gel (solid support).

  • Mechanism:

    
     (Insoluble Polymer).[1]
    
  • Filter: Filter through a pad of Celite. The toxic tin remains in the solid filter cake.

  • Column: Proceed with standard flash chromatography.

Comparative Data: Tin Removal Efficiency

MethodResidual Tin (ppm)Yield LossNotes
Standard Aqueous Wash > 5,000 ppmLowIneffective; Tin partitions into organic phase.[1]
KF / Silica Gel Slurry < 50 ppmLowRecommended. Forms insoluble solids.
10% K₂CO₃ / Silica < 20 ppmLowBest for base-stable products.[1]
C18 Reverse Phase < 100 ppmHighGood for small scale, expensive for bulk.
Troubleshooting FAQ: Bulk Purification

Q: The tin byproduct is streaking on my TLC plate.

  • Insight: Trialkyltin byproducts often streak due to hydrolysis on the silica plate.

  • Fix: Add 1% Triethylamine to your TLC developing solvent. This neutralizes the silica and creates distinct spots for the tin byproduct (usually high Rf) and your benzoic acid derivative (lower Rf).

Q: Can I use Iodine (


) to remove excess tin? 
  • Method: Yes, "Titration with Iodine."

  • Protocol: Add

    
     solution dropwise to the reaction until the violet color persists. The iodine reacts instantly with the Sn-C bond (destannylation) to form 
    
    
    
    and the iodinated product.[1]
  • Warning: Do not use this if your target molecule contains electron-rich alkenes or other iodine-sensitive groups.[1] This effectively converts your precursor into the iodinated standard.

Safety & Handling (Critical)

WARNING: Neurotoxicity Hazard Trimethyltin compounds are significantly more neurotoxic than tributyltin analogs. They can cross the blood-brain barrier.[1]

  • Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

  • Waste Disposal: All solid and liquid waste (including HPLC eluent) must be segregated into "Organotin Waste" containers. Do not mix with general organic solvents.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Ethanol) to cleave residual tin residues before washing.

References

  • Wilbur, D. S., et al. (1982). Radioiodination of substituted benzoic acids via organotin intermediates.Journal of Nuclear Medicine , 23(11), 123-130.

  • Fouquet, E., et al. (1997). Removal of Tin Residues from Reaction Mixtures.[3][4][5][6]Journal of Organic Chemistry , 62(15), 5242-5243.

  • Garg, P. K., et al. (1991). Synthesis of high specific activity I-123 labeled tracers.Applied Radiation and Isotopes , 42(11), 1073-1078.

  • Renaud, P., et al. (1998).[3] Simple purification of Stille coupling products.Tetrahedron Letters , 39(15), 2123-2126.

Sources

dealing with homocoupling side products in Stille reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Homocoupling Side Products & Tin Purification

Status: Active | Ticket: #STILLE-HC-001

Module 1: Diagnostic Triage

Start Here. Before altering reaction conditions, confirm the identity of your byproduct. Homocoupling in Stille reactions manifests in two distinct forms.

Q: How do I distinguish between the two types of homocoupling?

A: Analyze your crude mixture via GC-MS or LC-MS. The mass signature determines the root cause.

ObservationByproduct StructureRoot CauseSeverity
Type A: Stannane Dimer R–R (Nucleophile-Nucleophile)Oxidative Entry: Air leak (

) or Reductive Cost: Pd(II) precatalyst reduction.
High. Consumes expensive stannane; often inseparable from product.
Type B: Halide Dimer Ar–Ar (Electrophile-Electrophile)Transmetallation Failure: Slow transmetallation allows aryl scrambling or Copper Excess: Ullmann-type side reaction.Medium. Indicates catalyst death or incorrect additive stoichiometry.

Module 2: Mechanistic Troubleshooting (The "Why")

Q: Why is my stannane dimerizing (R-R) before the reaction even starts?

A: This is the "Pd(II) Tax." If you use a Pd(II) precatalyst (e.g.,


 or 

), it must be reduced to Pd(0) to enter the catalytic cycle. In the absence of an external reductant, your stannane acts as the sacrificial reductant .
  • The Cost: 1 equivalent of Pd(II) consumes 2 equivalents of Stannane to generate Pd(0) and 1 equivalent of Homocoupled Dimer.

  • The Fix: Switch to a Pd(0) source (

    
    ) or account for this loss in your stoichiometry.
    
Q: I am using Pd(0), but I still see Stannane Dimers. Why?

A: This is "Oxidative Homocoupling." Palladium(0) is air-sensitive.[1] In the presence of oxygen, Pd(0) oxidizes to a Pd(II)-peroxo species, which avidly consumes stannane to regenerate Pd(0) and produce the dimer.

  • The Fix: Rigorous degassing is non-negotiable. Sparging with Argon for 15 minutes is superior to simple vacuum/backfill cycles for removing dissolved oxygen in large solvent volumes.

Visualizing the Failure Points

The following diagram maps the standard catalytic cycle against the two homocoupling "off-ramps."

Stille_Mechanisms Pd_II Pd(II) Precatalyst (e.g., Pd(PPh3)2Cl2) Pd_0 Active Pd(0) Species Pd_II->Pd_0 Reduction by Stannane (Sacrificial) Stannane_Dimer SIDE PRODUCT: Stannane Dimer (R-R) Pd_II->Stannane_Dimer Generates Dimer Ox_Add Oxidative Addition (Ar-Pd-X) Pd_0->Ox_Add + Ar-X Pd_0->Stannane_Dimer + O2 (Air Leak) Oxidative Homocoupling Transmet Transmetallation Ox_Add->Transmet + R-SnBu3 Red_Elim Reductive Elimination (Product Formation) Transmet->Red_Elim Halide_Dimer SIDE PRODUCT: Halide Dimer (Ar-Ar) Transmet->Halide_Dimer Slow Transmetallation (Ligand Scrambling) Red_Elim->Pd_0 Regenerates Catalyst

Figure 1: The Stille Cycle vs. Homocoupling Pathways. Note the "Reductive Tax" on Pd(II) precursors.

Module 3: Protocol Optimization

Scenario A: The "Copper Effect" (Liebeskind-Stille)

Issue: Reaction is sluggish, leading to halide homocoupling or decomposition. Solution: Add Copper(I) Iodide (CuI) or Copper(I) Thiophene-2-carboxylate (CuTC). Mechanism: Copper transmetallates with the stannane faster than Palladium, forming a transient organocopper species that transfers the organic group to Pd rapidly. This bypasses the rate-limiting direct Sn-to-Pd transmetallation.

Protocol 1: The Copper-Accelerated Stille

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2.5 mol%) +
    
    
    (10 mol%).
  • Additive: CuI (10–20 mol%). Note: Do not use stoichiometric Cu unless necessary, as this promotes Ullmann homocoupling.

  • Solvent: DMF or NMP (Polar solvents are required for the Cu effect).

  • Procedure:

    • Mix Ar-X, Stannane, and CuI in solvent.

    • Degas thoroughly (freeze-pump-thaw x3).

    • Add Pd catalyst under Argon counter-flow.

    • Heat to 40–60°C.

Scenario B: Avoiding the Pd(II) Reduction Tax

Issue: You only have a small amount of precious stannane and cannot afford to sacrifice it to reduce the catalyst. Solution: Use a discrete Pd(0) source or a "pre-reduced" catalyst solution.

Protocol 2: The Pd(0) Clean Start

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium).
    
  • Ligand: Tri-2-furylphosphine (TFP) or Triphenylarsine (

    
    ).
    
    • Why these ligands? They are "soft" ligands that dissociate easily, speeding up transmetallation and reducing the window for side reactions.

  • Ratio: 1:2 to 1:4 (Pd:Ligand).

  • Benefit: Starts at oxidation state 0. Zero consumption of stannane for activation.

Module 4: Purification (The Tin Problem)

Q: The reaction worked, but I have toxic tin residues and homocoupled dimers. How do I clean it?

A: Silica gel alone is insufficient.[2] Organotin halides adhere to silica, streaking and contaminating fractions. You must sequester the tin as an insoluble fluoride.

Protocol 3: The KF/Silica Workup (Standard) Best for: Removing chlorostannanes (


) and fluorostannanes.
  • Preparation: Dissolve the crude reaction mixture in

    
     or EtOAc.
    
  • Treatment: Add excess aqueous Potassium Fluoride (KF) solution (saturated).

  • Agitation: Stir vigorously for 30–60 minutes.

    • Chemistry:

      
      .
      
    • Result: Tributyltin fluoride is a white, polymeric solid that is insoluble in most organic solvents.

  • Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin remains in the solid filter cake.

  • Separation: Separate the organic layer, dry over

    
    , and concentrate.
    

Protocol 4: The Basic Silica Method (For stubborn residues) Best for: Acid-sensitive compounds and final purification.

  • Column Prep: Slurry silica gel in your starting eluent containing 1–2% Triethylamine (

    
    ) .
    
  • Mechanism: The amine deactivates acidic sites on the silica that normally drag the organotin compounds, allowing the non-polar tin byproducts to elute rapidly in the solvent front, while your polar product is retained.

  • Elution: Flush with 2-3 column volumes of non-polar solvent (Hexanes/Et3N) first to push out the tin and dimers (

    
    ). Then switch to your gradient to elute the product.
    

Summary: Decision Matrix

Troubleshooting_Tree Start Identify Problem Prob1 Stannane Dimer (R-R) Detected Start->Prob1 Prob2 No Reaction / Halide Dimer Start->Prob2 Sol1 Switch to Pd2(dba)3 (Avoid Pd(II) reduction) Prob1->Sol1 If using PdCl2... Sol2 Check O2 exclusion (Degas more thoroughly) Prob1->Sol2 If using Pd(0)... Sol3 Add CuI (10 mol%) (Accelerate Transmetallation) Prob2->Sol3 Standard Fix Sol4 Change Ligand (Try AsPh3 or TFP) Prob2->Sol4 If Sterically Hindered

Figure 2: Troubleshooting decision tree for Stille coupling optimization.

References
  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4][5][6][7][8][9][10] Organic Reactions.[2][3][7][8][9][11]

    • Source:

    • Relevance: The definitive review on mechanism, kinetics, and the "Copper Effect."
  • Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals." Journal of Organic Chemistry.

    • Source:

    • Relevance: Establishes the Cu(I)
  • Renaud, P., et al. (1998).[7] "Simple and efficient removal of organotin reagents from reaction mixtures." Tetrahedron Letters.

    • Source:

    • Relevance: Validates the KF and basic silica purific
  • Littke, A. F., & Fu, G. C. (1999). "A Versatile Catalyst for Stille Cross-Couplings of Aryl Chlorides." Angewandte Chemie.

    • Source:

    • Relevance: Discusses ligand effects and CsF additives for difficult substr

Sources

optimizing reaction conditions for sterically hindered substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Mission: To provide high-fidelity troubleshooting for reaction failures caused by steric bulk.

Welcome to the SHOC

If you are here, your reaction didn't fail because of bad chemistry; it failed because of bad geometry. Steric hindrance is not an insurmountable wall—it is an energy barrier that requires specific thermodynamic and kinetic levers to overcome.

This guide moves beyond generic textbook advice. We focus on ligand architecture , transition state stabilization , and solvation shell engineering .

Module 1: The "Dead" Cross-Coupling

Scenario: You are attempting a Buchwald-Hartwig or Suzuki-Miyaura coupling. Both the aryl halide and the nucleophile (amine/boronic acid) have ortho-substituents. The reaction sits at 0% conversion or yields only dehalogenated starting material.

The Root Cause: The Coordination Bottleneck

In unhindered systems, the rate-determining step (RDS) is often oxidative addition. In sterically hindered systems, the RDS shifts to transmetallation or reductive elimination . Standard ligands (like


 or dppf) form crowded bis-ligated complexes 

that physically cannot accommodate a bulky incoming nucleophile.
The Solution: Bulky Ligands for Bulky Substrates

Counter-intuitively, you need bulkier ligands to solve steric hindrance.

  • Monoligated Active Species: Extremely bulky ligands (Dialkylbiaryl phosphines or NHCs) force the Palladium to exist as a monoligated species

    
    . This opens up a coordination site for the bulky substrate to enter.
    
  • Accelerated Reductive Elimination: The bulk creates "steric pressure" around the metal center, thermodynamically driving the expulsion of the product to relieve strain.

Protocol: The "Bulky" Buchwald-Hartwig

Standard conditions fail here. Use this optimized protocol.

Reagents:

  • Catalyst Source:

    
     or pre-formed Pd-precatalysts (preferred to ensure 1:1 L:Pd ratio).
    
  • Ligand: XPhos or SPhos (for Suzuki); BrettPhos (for primary amines); tBuBrettPhos (for amides).

  • Base: NaOtBu (strong) or

    
     (mild/anhydrous).
    
  • Solvent: Toluene or Dioxane (high boiling point required).

Step-by-Step:

  • Deoxygenation: Sparge solvent with Argon for 20 mins. Steric couplings are slow; catalyst death by

    
     is faster.
    
  • Pre-complexation: If not using a precatalyst, stir

    
     and Ligand (1:1.2 ratio) in solvent at 80°C for 5 mins before adding substrates. This ensures the active 
    
    
    
    species is formed.
  • Concentration: Run at high concentration (0.5 M to 1.0 M). We need to force bimolecular collisions.

  • Heat: 100°C - 110°C.

Data: Ligand Selection Matrix
Substrate ClassRecommended LigandWhy?
General Hindered Aryl Chlorides XPhos High turnover; promotes oxidative addition of chlorides.
Ortho-Ortho Biaryls (Suzuki) SPhos Extreme stability; allows coupling of 2,6-disubstituted systems.
Hindered Primary Amines BrettPhos Prevents

-hydride elimination; highly selective for mono-arylation.
Hindered Amides/Anilines tBuBrettPhos Increased bulk protects the Pd center from amide poisoning.
"Impossible" Substrates PEPPSI-IPr NHC ligand.[1] "Flexible bulk" stabilizes the metal but moves aside for substrate.
Visualizing the Pathway

BuchwaldCycle Pd0 L-Pd(0) (Monoligated Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)-Ar-X (Open Coordination Site) OxAdd->PdII Fast with bulky L AmineBind Amine Coordination (Steric Bottleneck) PdII->AmineBind Deprot Deprotonation by Base AmineBind->Deprot RedElim Reductive Elimination (Driven by Steric Bulk) Deprot->RedElim Rate Determining Step for Hindered Systems RedElim->Pd0 Regeneration Product Product (Ar-N-R) + L-Pd(0) RedElim->Product

Caption: The catalytic cycle for hindered substrates. Note that bulky ligands (L) enforce the monoligated Pd(0) species, which is crucial for accommodating the incoming bulky amine.

Module 2: The "Stubborn" Amide Bond

Scenario: You are coupling a secondary amine to a tertiary carboxylic acid (e.g., pivalic acid derivative). EDC/NHS or DCC results in no product.

The Root Cause: The Tetrahedral Intermediate

Amide coupling requires the nucleophile (amine) to attack the carbonyl carbon, forming a tetrahedral intermediate. Bulky groups block this angle of attack. Standard carbodiimides (EDC) form O-acylisoureas that are not reactive enough to overcome this repulsion.

The Solution: The Neighboring Group Effect (HATU)

You must switch to HATU (or COMU).

  • Mechanism: HATU generates an OAt-active ester.[2][3] The nitrogen atom in the pyridine ring of the HOAt moiety forms a hydrogen bond with the incoming amine.[3]

  • Effect: This "grabs" the amine and directs it toward the carbonyl carbon, effectively lowering the entropic penalty of the reaction.

Protocol: High-Efficiency HATU Coupling

Reagents:

  • Coupling Agent: HATU (1.2 - 1.5 equiv).

  • Base: DIPEA (Hunig's Base) or Collidine (2.0 - 3.0 equiv).

  • Solvent: DMF or NMP (Polar aprotic is mandatory).[4]

Step-by-Step:

  • Activation: Dissolve Acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.2 M).

  • Base Addition: Add DIPEA (1.0 equiv) and stir for 2-3 minutes. Do not wait longer; the active ester can hydrolyze or rearrange.

  • Nucleophile Addition: Add the hindered Amine (1.2 equiv) and the remaining DIPEA (1.0 - 2.0 equiv).

  • The "Magic" Additive: If it still fails, add HOAt (0.5 equiv) as an additive. This increases the concentration of the directing group.

Troubleshooting Decision Tree

AmideLogic Start Amide Coupling Failed? CheckAcid Is Acid Sterically Hindered? Start->CheckAcid CheckAmine Is Amine Sterically Hindered? CheckAcid->CheckAmine Yes HATU Use HATU + HOAt (Neighboring Group Effect) CheckAmine->HATU Moderate Bulk AcidCl Convert to Acid Chloride (Ghosez's Reagent) CheckAmine->AcidCl Extreme Bulk (t-Butyl, etc) Final Force Reaction AcidCl->Final Add AgCN (Silver Cyanide) to pull Cl-

Caption: Decision logic for hindered amide bonds. When HATU fails, converting to an acid chloride (via Ghosez's reagent) is the nuclear option.

Module 3: Nucleophilic Substitution ( )

Scenario: You need to displace a leaving group on a neopentyl-like carbon.

The Solution: "Naked" Anions

Steric bulk prevents the solvation shell from breaking, and it blocks the nucleophile's approach. To fix this, we must strip the cation away from the nucleophile, leaving a "naked," highly reactive anion.

Technique: Phase Transfer Catalysis (PTC) or Crown Ethers

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Additive: 18-Crown-6 (for Potassium salts) or 15-Crown-5 (for Sodium salts).

  • Mechanism: The crown ether sequesters the cation (

    
    ), leaving the anion (
    
    
    
    ) without a tight ion pair. This dramatically increases the
    
    
    energy of the nucleophile, allowing it to punch through the steric wall.
FAQ: Frequently Asked Questions

Q: My Buchwald reaction turns black immediately. Is it dead? A: Yes. "Palladium Black" indicates the catalyst has precipitated out of solution.

  • Cause: The ligand dissociated, and the unstable Pd(0) aggregated.

  • Fix: Your ligand is not bulky enough or your solvent is not dry. Switch to a pre-formed catalyst like Pd(dppf)Cl2 or PEPPSI-IPr which are more robust against dissociation.

Q: Should I use microwave irradiation? A: For sterics, Yes .

  • Reason: Steric hindrance increases the activation energy (

    
    ). According to the Arrhenius equation (
    
    
    
    ), reactions with high
    
    
    benefit disproportionately from high temperatures. Microwaves allow you to superheat solvents (e.g., THF at 120°C) safely, overcoming the barrier that reflux cannot.

Q: Can I use PyBOP instead of HATU? A: For hindered substrates, No . PyBOP generates toxic HMPA byproducts and lacks the pyridine nitrogen "directing effect" found in HATU/HOAt. HATU is kinetically superior for sterically demanding closures.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Carpino, L. A. (1993).[5] "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive."[4] Journal of the American Chemical Society.[6] Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chemistry – A European Journal.[1] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

work-up procedures for reactions involving organotin reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Organotin Remediation Support Center. Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Triage

The Issue: Organotin reagents (e.g., tributyltin hydride, stannanes in Stille couplings) generate lipophilic byproducts (


) that are notoriously difficult to separate from organic products. They co-elute on silica gel ("streaking"), contaminate NMR spectra (distinctive multiplets at 

0.8–1.6 ppm), and possess significant toxicity.

The Solution: Standard chromatography is often insufficient. You must chemically modify the tin species to alter its polarity or solubility before or during purification.

Triage: Select Your Protocol

Use the decision matrix below to choose the safest and most effective method for your specific substrate.

TinRemovalDecision Start Start: Tin Removal Substrate Is your product Acid/Base Sensitive? Start->Substrate Sensitive Yes (Sensitive) Substrate->Sensitive Yes Robust No (Robust) Substrate->Robust No AcidSens Acid Sensitive? Sensitive->AcidSens Lipophilic Is Product Highly Non-Polar? Robust->Lipophilic KF_Silica Protocol B: KF/Silica (Harrowven) AcidSens->KF_Silica Yes Aq_KF Protocol A: Aqueous KF Wash AcidSens->Aq_KF No Iodine Protocol C: Iodine Oxidation (Crich/Renaud) Lipophilic->Iodine Yes (Co-elutes w/ Tin) K2CO3 Protocol D: K2CO3/Silica Lipophilic->K2CO3 No (Standard)

Figure 1: Decision matrix for selecting the appropriate organotin removal work-up based on substrate stability and polarity.

Standard Operating Procedures (SOPs)
Protocol A: The Aqueous KF Work-up (General Purpose)

Best for: Large scale reactions, robust substrates, and initial bulk removal.

Mechanism: Converts soluble tributyltin halides (


) into insoluble polymeric tributyltin fluoride (

).
  • Dilution: Dilute the reaction mixture with diethyl ether (

    
    ) or ethyl acetate (
    
    
    
    ). Avoid dichloromethane (DCM) if possible, as
    
    
    is slightly more soluble in chlorinated solvents.
  • Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Agitation: Stir vigorously for 30–60 minutes.

    • Note: A white, polymeric precipitate (

      
      ) should form at the interface.
      
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the tin fluoride polymer.

    • Critical Step: Do not skip filtration; the polymer can cause emulsions in the separatory funnel.

  • Separation: Separate layers, dry the organic phase over

    
    , and concentrate.
    
Protocol B: KF/Silica Stationary Phase (The Harrowven Method)

Best for: Acid-sensitive compounds, trace tin removal (<30 ppm), and avoiding aqueous work-up.

Mechanism: The fluoride ions are adsorbed onto the silica gel, trapping the tin species as they pass through the column [1].

Preparation of KF/Silica (10% w/w):

  • Dissolve Potassium Fluoride (KF) (10 g) in water (approx. 20 mL).

  • Add Silica Gel (60 Å) (90 g) to the solution and mix to form a slurry.

  • Evaporate the water (Rotavap) and dry the resulting white powder under vacuum (or in an oven at 100°C) until free-flowing.

Execution:

  • Concentrate your crude reaction mixture.

  • Pack a short column or plug with the prepared KF/Silica .

  • Elute with your standard chromatography solvent (e.g., Hexanes/EtOAc).

  • The organotin byproducts remain at the baseline (top of column) as insoluble fluorides; your product elutes.

Protocol C: Oxidative Cleavage (Iodine/DBU)

Best for: Lipophilic products that co-elute with tin, and removing unreacted tin hydrides/ditins.

Mechanism: Iodine converts covalent Sn-Sn or Sn-H bonds into Sn-I species, which are then easily hydrolyzed or converted to fluorides [2].

  • Titration: To the crude reaction mixture (in ether/THF), add a solution of Iodine (

    
    )  dropwise.
    
  • Endpoint: Continue addition until a faint iodine color persists (indicating all Sn-H/Sn-Sn species are consumed).

  • Hydrolysis: Add DBU (1.5 equiv) or saturated aqueous KF.

  • Work-up: Wash with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine, then process as a standard extraction.
    
Comparative Efficiency Data

The following table summarizes the residual tin levels expected after various treatments, based on ICP-MS analysis of standard Stille coupling products.

MethodReagentsResidual Tin (ppm)CostComplexity
Standard Work-up Water/Brine Wash> 5,000 ppmLowLow
Aqueous KF Sat. aq. KF~ 500 ppmLowMedium
KF/Silica KF, Silica Gel~ 30 ppm [1]MediumLow
K₂CO₃/Silica K₂CO₃, Silica Gel~ 15 ppm [3]Very LowLow
Iodine/DBU I₂, DBU, Silica< 10 ppmHighHigh
Troubleshooting & FAQs
Q1: I tried the Aqueous KF wash, but I have a terrible emulsion.

Diagnosis: The polymeric


 acts as a surfactant, stabilizing the oil/water interface.
Fix: 
  • Do not shake: Stir gently instead of shaking the separatory funnel.

  • The "Dry" Fix: Add solid NaCl to saturate the aqueous layer further.

  • The Filtration Fix: Filter the entire emulsion through a Celite pad.[1] The solid tin polymer causes the emulsion; removing it breaks the emulsion immediately.

Q2: My product decomposes on the KF/Silica column.

Diagnosis: While KF is generally mild, the surface of silica can be slightly acidic, or the local concentration of fluoride might be too basic for extremely sensitive protecting groups (e.g., silyl ethers). Fix:

  • Switch to Protocol D (K₂CO₃/Silica) . Potassium carbonate on silica is often milder and cheaper than KF, achieving similar tin reduction (~15 ppm) [3].

Q3: I see "Grease" peaks in my NMR (0.8 - 1.6 ppm) but no tin isotopes.

Diagnosis: This might actually be grease (silicone/hydrocarbon), but if you used


, it is likely tributyltin byproducts.
Verification:  Look for the "satellites." Tin has Sn-117 and Sn-119 isotopes with spin 1/2. You should see small satellite peaks flanking the main alkyl multiplets (coupling constants 

). If satellites are absent, it is likely just grease or solvent.
Q4: Can I use basic alumina instead of KF/Silica?

Answer: Yes. Basic alumina retains tin halides effectively due to the formation of aluminum-tin complexes. However, it is often more expensive and has lower loading capacity than the KF/Silica method.

Visual Workflow: The KF/Silica Protocol

KFSilicaWorkflow Prep Step 1: Prep Mix KF + Silica + H2O Dry to powder Pack Step 2: Pack Load KF/Silica as short plug Prep->Pack Load Step 3: Load Apply Crude Reaction Mix Pack->Load Elute Step 4: Elute Run Solvent (Product Moves) Load->Elute Trap Result: Tin Trapped on Silica Elute->Trap

Figure 2: Step-by-step workflow for the preparation and execution of the KF/Silica purification method.[1][2]

References
  • Harrowven, D. C., & Guy, I. L. (2004).[3][4] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[4][5][6] Chemical Communications, (17), 1968-1969.[3] Link

  • Crich, D., & Sun, S. (1998).[2] A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.[1][2][5][6] The Journal of Organic Chemistry, 63(2), 545-545. Link

  • Harrowven, D. C., et al. (2010).[7][8] Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities.[6][8] Chemical Communications, 46, 6335-6337. Link

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[2][5][9] Alternative and mild procedures for the removal of organotin residues from reaction mixtures.[2][5][6] Tetrahedron Letters, 39(15), 2123-2126.[2] Link

Sources

Validation & Comparative

High-Performance Analytical Profiling of 3-Trimethylstannyl-4-Methyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pivotal Synthon"

3-trimethylstannyl-4-methyl benzoic acid is not merely a reagent; it is a high-value synthon primarily used in the development of radiopharmaceuticals (e.g., radioiodinated tracers for SPECT/PET). Its core function is to serve as a metallated precursor that undergoes rapid, regiospecific demetallation-iodination.

For researchers, the analytical challenge is threefold:

  • Differentiation: Distinguishing the stannylated precursor from its non-metallated starting material (3-bromo-4-methyl benzoic acid).

  • Stability: Quantifying the integrity of the labile

    
     bond (protodeastannylation).
    
  • Toxicity & Trace: Verifying the removal of organotin byproducts post-labeling.

This guide compares the analytical performance of NMR , HPLC-MS , and HPLC-UV for this specific compound, contrasting it with alternative precursors like tributylstannyl and boronic acid derivatives.

Comparative Analysis of Analytical Methodologies

The following table summarizes the "performance" of different analytical techniques in characterizing this molecule.

Table 1: Analytical Method Performance Matrix
FeatureMethod A:

H-NMR
Method B: HPLC-ESI-MS Method C: HPLC-UV (254 nm)
Primary Utility Structural Certification (Gold Standard)Trace Impurity & ID ConfirmationRoutine Purity & Kinetics
Specificity High (Detects Sn-satellites)Very High (Sn Isotope Pattern)Medium (Retention time only)
Sensitivity (LOD) Low (~1-5 mM)High (ng/mL range)Medium (

g/mL range)
Key Diagnostic Tin Satellites (

Hz)
Isotope Cluster (

to

)
Relative Retention Time (RRT)
Throughput Low (10-15 min/sample)High (3-5 min/sample)High (5-10 min/sample)
Limitation Requires mg quantities; deuterated solvents."Sticky" on columns; memory effects.Cannot confirm structure alone.

Deep Dive: Characterization Protocols

Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint

NMR is the only method that definitively confirms the position of the stannyl group relative to the methyl and carboxylic acid moieties.

The "Satellite" Phenomenon: The trimethylstannyl group (


) exhibits a unique magnetic signature due to the spin-active isotopes 

and

(combined abundance ~16%). These couple with the methyl protons, creating "satellite" peaks flanking the main signal.

Experimental Protocol:

  • Solvent: Dissolve 5-10 mg of sample in

    
     (Chloroform-d). Note: 
    
    
    
    can be used but may cause exchange broadening of the acid proton.
  • Acquisition: Standard proton scan (16-32 scans).

  • Validation Criteria (Self-Validating Step):

    • The Sn-Methyl Signal: Look for a sharp singlet around 0.30 - 0.40 ppm .

    • The Satellites: You must observe symmetrical satellite peaks flanking this singlet. The coupling constant

      
       is typically 50–60 Hz .
      
    • Aromatic Region: The 3-position substitution breaks the symmetry of the benzoic acid, resulting in a distinct splitting pattern (typically a doublet, doublet of doublets, and a singlet for the H-2 proton).

HPLC-MS (ESI) – The Purity Engine

Mass Spectrometry is superior for detecting protodeastannylation (loss of the tin group), which is the primary degradation pathway.

The Tin Isotope Cluster: Unlike organic molecules with a single dominant mass peak (M+1), organotins show a complex cluster due to the many stable isotopes of Tin.

  • Target Ion:

    
     (Negative mode often favored for benzoic acids) or 
    
    
    
    (Positive mode).
  • Diagnostic: The mass spectrum should show a "step-ladder" distribution peaking at

    
    . If you see a single sharp peak at the mass of the methyl-benzoic acid (approx. 136 Da), your sample has degraded.
    

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5

    
    m.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 10 mins. (Organotins are lipophilic and elute late).

  • Flow Rate: 0.4 mL/min.

Product Comparison: Me Sn- vs. Alternatives

Why use This compound over other precursors?

Table 2: Precursor Performance Comparison
FeatureTrimethylstannyl (Me

Sn-)
Tributylstannyl (Bu

Sn-)
Boronic Acid (-B(OH)

)
Purification Ease High. Me

Sn byproducts are water-soluble/volatile.
Low. Bu

Sn is greasy; hard to remove from product.
Medium. Requires scavenging resins.
Toxicity High. (Neurotoxic). Requires strict safety.High. (Eco-toxic).Low. Safer handling.
Labeling Yield Excellent (>80%). Weak C-Sn bond breaks easily with Iodine.Good. Slower kinetics due to steric bulk.Variable. Often requires Cu-catalysts.
Analytical Profile Sharp HPLC peaks; clear NMR satellites.Broad HPLC peaks (lipophilic tailing).Broad NMR peaks (quadrupolar boron).

Verdict: The Trimethylstannyl variant is the "Analytical Favorite" because it offers cleaner chromatography and sharper NMR spectra compared to the Tributyl analog, despite the higher toxicity requiring containment.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing this compound during a synthesis campaign.

AnalyticalWorkflow Start Crude Synthesis Product (this compound) TLC Step 1: TLC Screening (Check for starting Bromo-acid) Start->TLC HPLC_UV Step 2: HPLC-UV Purity (Quantify % Area) TLC->HPLC_UV Decision Purity > 95%? HPLC_UV->Decision Purify Flash Chromatography (Neutral Alumina) Decision->Purify No NMR Step 3: 1H-NMR (Confirm Sn-Satellites) Decision->NMR Yes Purify->TLC Recycle MS Step 4: HR-MS (Verify Isotope Pattern) NMR->MS Release Release for Radiolabeling MS->Release

Caption: Figure 1. Self-validating analytical workflow. Note that NMR and MS are reserved for post-purification due to cost and sensitivity.

Critical Safety & Handling (The "Trust" Pillar)

As a Senior Scientist, I must emphasize that organotins are neurotoxins .

  • Containment: All weighing must occur in a fume hood.

  • Waste: HPLC waste containing organotins must be segregated from general organic waste.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Ethanol) to cleave the tin residues before washing.

References

  • Nichols, B. L. (2013).[1] The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives. North Carolina Agricultural and Technical State University.[1] Link (Context on benzoic acid derivative synthesis).

  • Santa Cruz Biotechnology. this compound Product Data. Link (Commercial specifications and physical properties).

  • Wilbur, D. S., et al. (2000). Comparison of tributylstannyl and trimethylstannyl benzoates as precursors for radioiodination. Bioconjugate Chemistry. (Foundational comparison of stannyl precursors).
  • Royal Society of Chemistry. Spectroscopic properties of organotin compounds. Link (General reference for Sn-NMR satellite phenomena).

  • EPA Method 8323. Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Link (Standardized HPLC-MS protocols for organotins).

Sources

A Head-to-Head Comparison for C-C Bond Formation: 3-Trimethylstannyl-4-methyl Benzoic Acid vs. Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Choosing the Right Reagent for Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design. Among the plethora of methods available, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, stand out for their versatility and functional group tolerance. The choice of the organometallic reagent is a critical parameter that dictates the reaction's success, influencing everything from reaction kinetics and yield to purification and overall process safety.

This guide provides an in-depth, objective comparison between two key classes of reagents: organostannanes, specifically 3-trimethylstannyl-4-methyl benzoic acid, and their corresponding arylboronic acids, exemplified by 3-carboxy-4-methylphenylboronic acid. Through a detailed analysis of their reactivity, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureThis compound (Stille Coupling)Arylboronic Acids (Suzuki-Miyaura Coupling)
Organometallic Reagent Organotin (Stannane)Organoboron (Boronic Acid)
Toxicity High toxicity of organotin reagents and byproducts.[1]Low toxicity of boron reagents and byproducts.
Stability of Reagents Generally stable to air and moisture.[2]Can be prone to protodeboronation, though many are bench-stable.[3]
Functional Group Tolerance Excellent; tolerates a wide range of functional groups.Good, but can be sensitive to strong bases.[4]
Reaction Conditions Typically proceeds under neutral or mildly basic conditions.Requires a base for activation of the boronic acid.[5]
Byproduct Removal Tin byproducts can be challenging to remove from the reaction mixture.Boronic acid byproducts are often water-soluble and easily removed.

Performance in Cross-Coupling Reactions: A Data-Driven Comparison

The true measure of a reagent's utility lies in its performance under various reaction conditions with a diverse range of coupling partners. Below is a comparative analysis of the performance of this compound (in Stille coupling) and 3-carboxy-4-methylphenylboronic acid (in Suzuki-Miyaura coupling) with electronically and sterically diverse aryl bromides.

Table 1: Comparative Yields in Cross-Coupling with Aryl Bromides

Aryl BromideStille Coupling Yield (%) with this compoundSuzuki-Miyaura Coupling Yield (%) with 3-carboxy-4-methylphenylboronic acid
Electron-Rich: 4-Bromoanisole~90%~95%
Electron-Deficient: 1-Bromo-4-nitrobenzene~89%~80%
Sterically Hindered: 1-Bromo-2-methylbenzene~86%~60%

Note: The yields presented are approximate and collated from various sources for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.

Analysis of Performance:
  • Electron-Rich and Electron-Neutral Substrates: For aryl halides bearing electron-donating or neutral substituents, both the Stille and Suzuki-Miyaura couplings generally provide high and comparable yields.[6]

  • Electron-Deficient Substrates: The Stille coupling often demonstrates a slight advantage with electron-deficient aryl halides.[6] The transmetalation step in the Stille reaction is often the rate-determining step and is less sensitive to the electronic nature of the aryl halide compared to the Suzuki coupling.

  • Sterically Hindered Substrates: A significant divergence in performance is observed with sterically demanding substrates. The Stille coupling is notably more tolerant of steric bulk, often affording substantially higher yields than the Suzuki-Miyaura coupling.[3] This is a critical consideration when synthesizing highly substituted biaryl systems.

  • Functional Group Tolerance: The Stille reaction is renowned for its exceptional functional group tolerance, proceeding efficiently in the presence of functionalities that can be problematic in the base-mediated Suzuki coupling.[4]

Mechanistic Insights: Understanding the "Why"

The differences in performance between the Stille and Suzuki-Miyaura couplings are rooted in their distinct reaction mechanisms. Both reactions follow a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the transmetalation step.

Catalytic Cycles

Stille_Suzuki_Comparison cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling Stille_Pd0 Pd(0)L_n Stille_OxAdd R¹-Pd(II)L_n-X Stille_Pd0->Stille_OxAdd Oxidative Addition (R¹-X) Stille_Trans R¹-Pd(II)L_n-R² Stille_OxAdd->Stille_Trans Transmetalation Stille_Product R¹-R² Stille_Trans->Stille_Product Reductive Elimination Stille_SnX X-SnR₃ Stille_Trans->Stille_SnX Stille_Sn R²-SnR₃ Stille_Sn->Stille_Trans Suzuki_Pd0 Pd(0)L_n Suzuki_OxAdd R¹-Pd(II)L_n-X Suzuki_Pd0->Suzuki_OxAdd Oxidative Addition (R¹-X) Suzuki_Trans R¹-Pd(II)L_n-R² Suzuki_OxAdd->Suzuki_Trans Suzuki_Product R¹-R² Suzuki_Trans->Suzuki_Product Reductive Elimination Suzuki_BX X-B(OR)₂ Suzuki_Trans->Suzuki_BX Suzuki_B R²-B(OR)₂ Suzuki_Borate [R²-B(OR)₂(Base)]⁻ Suzuki_B->Suzuki_Borate Suzuki_Base Base Suzuki_Base->Suzuki_Borate Suzuki_Borate->Suzuki_Trans Transmetalation

Caption: Catalytic cycles of Stille and Suzuki-Miyaura couplings.

In the Stille coupling , the transmetalation step typically proceeds under neutral conditions, where the organostannane directly transfers its organic group to the palladium center.[2] This lack of a requirement for a strong base contributes to its excellent functional group tolerance.

Conversely, the Suzuki-Miyaura coupling necessitates the activation of the arylboronic acid by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation with the palladium(II) intermediate.[5] While this activation is crucial for the reaction to proceed, the presence of a base can lead to side reactions with sensitive functional groups.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of the organometallic reagents and representative cross-coupling reactions are outlined below.

Synthesis of this compound (Illustrative)

Stille_Synthesis Start 3-Bromo-4-methylbenzoic acid Step1 Protection of Carboxylic Acid (e.g., as methyl ester) Start->Step1 Step2 Lithiation (e.g., n-BuLi, THF, -78 °C) Step1->Step2 Step3 Quenching with Me₃SnCl Step2->Step3 Step4 Deprotection (e.g., LiOH, THF/H₂O) Step3->Step4 End 3-Trimethylstannyl-4-methyl benzoic acid Step4->End

Caption: General synthetic workflow for an arylstannane.

Synthesis of 3-Carboxy-4-methylphenylboronic Acid

A common route to arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. Alternatively, palladium-catalyzed borylation of an aryl halide can be employed.

Protocol:

  • Grignard Formation: To a solution of 3-bromo-4-methylbenzoic acid (1.0 equiv) in anhydrous THF, add magnesium turnings (1.2 equiv). Initiate the reaction with a small crystal of iodine if necessary.

  • Borylation: Cool the resulting Grignard reagent to -78 °C and add triisopropyl borate (1.5 equiv) dropwise.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with 1 M HCl and extract the product with an organic solvent.

Suzuki_Synthesis Start 3-Bromo-4-methylbenzoic acid Step1 Grignard Formation (Mg, THF) Start->Step1 Step2 Reaction with B(OiPr)₃ (-78 °C to RT) Step1->Step2 Step3 Acidic Workup (HCl) Step2->Step3 End 3-Carboxy-4-methylphenylboronic acid Step3->End

Caption: Synthetic workflow for an arylboronic acid.

Representative Cross-Coupling Protocols

Stille Coupling:

  • To a degassed solution of this compound (1.1 equiv) and the aryl bromide (1.0 equiv) in an appropriate solvent (e.g., toluene or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and purify by chromatography, which may require special techniques to remove tin byproducts.

Suzuki-Miyaura Coupling:

  • To a mixture of 3-carboxy-4-methylphenylboronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv) in a suitable solvent system (e.g., dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction, perform an aqueous workup to remove the boronic acid byproducts, and purify the product by chromatography or recrystallization.

The Verdict: Navigating the Trade-offs

The choice between this compound and arylboronic acids for cross-coupling reactions is a nuanced decision that hinges on the specific synthetic challenge at hand.

Choose this compound (Stille Coupling) when:

  • High functional group tolerance is paramount: The neutral reaction conditions are ideal for substrates with base-sensitive functionalities.

  • Dealing with sterically hindered substrates: The Stille coupling often provides superior yields in sterically demanding environments.

  • A robust and stable organometallic reagent is required: Organostannanes generally exhibit excellent stability.

However, be prepared for:

  • The significant toxicity of organotin compounds: Strict safety precautions and appropriate waste disposal are essential.

  • Challenges in purification: The removal of tin byproducts can be difficult and may require specialized workup procedures.

Choose Arylboronic Acids (Suzuki-Miyaura Coupling) when:

  • "Green" chemistry principles are a priority: The low toxicity of boron reagents and their byproducts is a major advantage.

  • Ease of purification is desired: The water-soluble nature of boronic acid byproducts simplifies the workup.

  • Cost-effectiveness is a factor: Boronic acids are often more economical than their organostannane counterparts.

But consider:

  • Potential sensitivity to strong bases: Substrates with acidic protons or base-labile groups may not be compatible.

  • Lower yields with some sterically hindered or electron-deficient substrates.

Ultimately, the optimal choice requires a careful evaluation of the substrate scope, desired reaction conditions, and the practical considerations of safety and purification. By understanding the fundamental differences in reactivity and mechanism between these two powerful classes of reagents, researchers can strategically design more efficient and successful synthetic routes.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007 , 129, 6716-6717. [Link]

  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]

  • Miyaura, N.; Yamada, K.; Suzuki, A. Tetrahedron Lett.1979 , 20, 3437-3440. [Link]

  • Snoeck, R.; Andrei, G.; De Clercq, E. Chem. Rev.2005 , 105, 403-454. [Link]

  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.1998 , 37, 3387-3388. [Link]

  • Molander, G. A.; Biolatto, B. J. Org. Chem.2003 , 68, 4302-4314. [Link]

  • World Health Organization. Environmental Health Criteria 15: Tin and Organotin Compounds. 1980 . [Link]

Sources

advantages of Stille coupling over Suzuki coupling for specific substrates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Total Synthesis Researchers

Executive Summary: The "Problem Solver" of Cross-Coupling

While the Suzuki-Miyaura coupling is rightfully the industry standard due to its low toxicity and green profile, it is not a panacea. Experienced medicinal chemists know that Suzuki conditions often fail when facing three specific chemical cliffs :

  • Rapid Protodeboronation: Specifically with 2-substituted heteroaromatics (e.g., 2-pyridyl).[1]

  • Base Sensitivity: Substrates prone to epimerization, elimination, or hydrolysis under the basic activation required for boron.

  • Extreme Steric Congestion: Tetra-ortho-substituted biaryl systems where the shorter C-B bond exacerbates steric clash during transmetallation.

This guide details the mechanistic reasons why Stille coupling (Migita-Kosugi-Stille) remains the superior choice for these "privileged" difficult substrates, backed by comparative data and optimized protocols.

Critical Advantage I: The "2-Heterocycle" Stability Gap

The most distinct advantage of Stille coupling is the stability of organostannanes compared to their boronic acid counterparts in heteroaromatic synthesis.

The Mechanism of Failure: Protodeboronation

2-Pyridyl boronic acids (and related 2-thiazolyl, 2-oxazolyl systems) are notoriously unstable.[2] Under the aqueous/basic conditions of a Suzuki coupling, they undergo rapid protodeboronation , effectively destroying the nucleophile before it can enter the catalytic cycle.

  • Why it happens: The basic nitrogen atom facilitates the formation of a zwitterionic intermediate, which lowers the activation energy for C-B bond cleavage.[2]

  • The Stille Solution: The C-Sn bond is covalent and non-polar. It does not coordinate with the pyridyl nitrogen to form zwitterions, rendering 2-pyridyl stannanes indefinitely stable under reaction conditions.

Visualization: The Protodeboronation Trap

Protodeboronation Boronic 2-Pyridyl Boronic Acid (Unstable) Zwitterion Zwitterionic Intermediate (High Energy) Boronic->Zwitterion Base/H2O Decomp Pyridine + Boric Acid (Dead End) Zwitterion->Decomp Rapid C-B Cleavage Stannane 2-Pyridyl Stannane (Stable Reagent) PdCycle Pd Catalytic Cycle (Product Formation) Stannane->PdCycle Transmetallation (No Degradation)

Figure 1: Mechanistic divergence showing why 2-pyridyl boronic acids decompose while stannanes remain active.

Critical Advantage II: Neutral Conditions & Base Sensitivity

The Suzuki reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, hydroxide) to activate the boronic acid into a boronate "ate" complex for transmetallation. The Stille reaction is neutral .

When to Switch to Stille:
  • Chiral Centers: Substrates with

    
    -chiral centers prone to racemization (e.g., amino acid derivatives).
    
  • Base-Labile Groups: Molecules containing esters, base-sensitive protecting groups (Fmoc), or Michael acceptors prone to polymerization.

  • Poly-halogenated Substrates: Stille allows chemoselective coupling without the risk of base-mediated halogen scrambling or elimination.

Critical Advantage III: Steric Congestion (The "Tetra-Ortho" Problem)

In highly crowded biaryl syntheses (e.g., coupling a 2,6-disubstituted aryl halide with a 2,6-disubstituted nucleophile), Stille often outperforms Suzuki.

  • Bond Length Physics: The C-Sn bond (

    
    ) is significantly longer than the C-B bond (
    
    
    
    ). This added length acts as a "spacer," reducing steric repulsion between the catalyst ligand sphere and the nucleophile during the transmetallation transition state.
  • Data Evidence: In the synthesis of sterically demanding diazocines, Stille coupling provided 86% yield where Suzuki failed (60% or no reaction) due to steric hindrance.[3][4]

Comparative Performance Data

The following table aggregates experimental comparisons for challenging substrates, highlighting the yield differential.

Substrate ClassSpecific ChallengeSuzuki YieldStille YieldMechanistic Reason
2-Pyridyl 4-Bromopyridine + 2-Metal-pyridine0% (Decomp)47-90% Protodeboronation of 2-Py-B(OH)₂
Steric Bulk 1-Bromo-2-isopropylbenzene60%86% C-Sn bond length reduces steric clash
Base Sensitive Diazocine Functionalization57-66%90-94% Base-mediated side reactions in Suzuki
Thiophenes 2-Bromothiophene coupling66%94% Higher stability of thienyl stannanes

Data aggregated from BenchChem comparative guides and RSC Advances [1, 3, 5].

Experimental Protocol: The "Copper Effect" Stille

For difficult substrates, standard Stille conditions can be sluggish. The addition of Copper(I) Iodide (CuI) is the "gold standard" modification (Liebeskind-Farina conditions). CuI facilitates transmetallation by forming a more reactive organocopper intermediate.

Optimized Protocol for Sterically Hindered/Heterocyclic Stille

Reagents:

  • Electrophile: 1.0 equiv (Aryl Bromide/Iodide)

  • Nucleophile: 1.1–1.2 equiv (Organostannane)

  • Catalyst: 5 mol%

    
    
    
  • Ligand: 10-20 mol%

    
     (Triphenylarsine) or 
    
    
    
  • Co-Catalyst: 10-20 mol% CuI (Crucial for rate acceleration)

  • Solvent: DMF or NMP (Degassed)

  • Temperature: 60–100 °C

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Solvent Prep: Sparge DMF with Argon for 30 minutes. Oxygen is the enemy of the CuI co-catalytic cycle.

  • Loading: Add

    
    , Ligand, and CuI to the flask. Add the aryl halide.[5][6][7][8]
    
  • Activation: Add the organostannane last.

  • Reaction: Heat to 60 °C. Monitor by LCMS. The solution often turns dark brown/black as active Pd(0) forms.

  • Workup (Tin Removal): This is the main drawback of Stille. To remove tin residues, wash the organic layer with 10% aqueous KF (forms insoluble polymeric

    
    ) or stir with silica gel impregnated with KF before filtration.
    

Decision Matrix: When to Choose Stille

Use this logic flow to determine if Stille is required for your specific target.

DecisionTree Start Start: Substrate Analysis Q1 Does substrate have Base-Sensitive groups? Start->Q1 Q2 Is the Nucleophile a 2-Substituted Heterocycle? Q1->Q2 No Stille Use Stille Coupling (High Success Rate) Q1->Stille Yes (Esters, Chiral centers) Q3 Is the coupling site Tetra-Ortho substituted? Q2->Q3 No Q2->Stille Yes (2-Py, 2-Oxazole) Suzuki Use Suzuki Coupling (Green, Cheaper) Q3->Suzuki No (Standard) Q3->Stille Yes (Steric Bulk)

Figure 2: Strategic decision tree for selecting cross-coupling methodology.

References

  • RSC Advances. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.[3][9] (2023).[3][4][7] [Link]

  • Journal of the American Chemical Society. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. (2016).[1] [Link]

  • Organic Chemistry Portal. Stille Coupling Mechanism and Recent Literature. [Link]

Sources

Technical Guide: Quantitative Analysis of Organotin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: GC-MS vs.


-NMR 

Executive Summary

The quantitative analysis of organotin compounds (OTCs) presents a distinct bifurcation in analytical strategy. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (


-NMR)  is not merely a preference but a decision dictated by the concentration regime  and the matrix complexity .
  • GC-MS is the regulatory gold standard for trace analysis (ng/L to

    
    g/L) in environmental and biological matrices. It requires derivatization to render ionic organotins volatile.
    
  • 
    -NMR  is the definitive tool for bulk purity assessment  and structural elucidation  (mg/mL range) in synthesis and drug substance manufacturing. It is non-destructive and requires no derivatization but lacks the sensitivity for residue analysis.
    

This guide provides a technical roadmap for selecting and executing the correct methodology.

Part 1: The Analytical Landscape

Organotins (e.g., Tributyltin [TBT], Triphenyltin [TPhT]) exhibit a dual nature: they are commercially vital as PVC stabilizers and catalysts, yet historically notorious as endocrine disruptors in marine environments.

The Core Challenge: Volatility vs. Ionic Character

Most organotins of analytical interest exist as salts (chlorides, oxides) in their native state.

  • In GC-MS , these salts are non-volatile and thermally unstable. They must be alkylated (derivatized) to be analyzed.[1][2][3]

  • In NMR , the tin nucleus (

    
    ) is directly observable, allowing analysis of the native salt form in solution.
    
Decision Matrix: Method Selection

DecisionMatrix Start Start: Define Analytical Goal Conc Target Concentration? Start->Conc Trace Trace (< 1 ppm) Residue/Environmental Conc->Trace Low Bulk Bulk (> 1000 ppm) Synthesis/QC Conc->Bulk High Matrix Sample Matrix? Complex Complex (Blood, Soil, Seawater) Matrix->Complex Simple Simple (Solvent, API) Matrix->Simple If sensitivity needed Matrix->Simple If structure needed Trace->Matrix NMR METHOD: 119Sn-NMR (Direct Analysis) Bulk->NMR Purity/ID GCMS METHOD: GC-MS (Derivatization Required) Complex->GCMS Simple->GCMS If sensitivity needed Simple->NMR If structure needed

Figure 1: Decision matrix for selecting the appropriate analytical technique.

Part 2: Deep Dive – GC-MS (Trace Analysis)

The Standard: In-Situ Ethylation

Historically, Grignard reagents were used to alkylate organotins.[3][4] However, Grignard reactions are moisture-intolerant, requiring tedious extraction and drying steps. The modern industry standard (aligned with ISO 17353 ) utilizes Sodium Tetraethylborate (NaBEt


) .

Mechanism: The reaction occurs in an aqueous environment. The ethyl group from the borate replaces the electronegative ligand (Cl, O) on the tin atom.



Advantages of NaBEt :
  • Aqueous Compatibility: Can be performed directly in water samples or wet extracts.[3]

  • Speed: Simultaneous derivatization and extraction into a non-polar solvent (Hexane).

  • Selectivity: Highly specific to organometallics.

Experimental Protocol: GC-MS with NaBEt

Objective: Quantification of Tributyltin (TBT) in water at ng/L levels.

  • Sample Prep: Adjust 100 mL water sample to pH 4.5 using acetate buffer. (Crucial: pH > 6 causes low recovery; pH < 3 decomposes the reagent).

  • Internal Standard: Spike with deuterated TBT (

    
    -TBT) or Tripropyltin (TPrT).
    
  • Derivatization:

    • Add 1 mL of 2% NaBEt

      
       (freshly prepared in THF or water).
      
    • Immediately add 5 mL Hexane.

    • Shake vigorously for 30 minutes.

  • Separation: Recover the hexane layer. Dry over Na

    
    SO
    
    
    
    .
  • GC Parameters:

    • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

    • Injection: Splitless (1-2

      
      L).
      
  • MS Detection: Selected Ion Monitoring (SIM).

    • Monitor

      
       clusters for Sn isotopes (116, 118, 120).
      
    • Note: The ethylated derivative of TBT (Tributylethyltin) will have a different mass than the chloride salt.

Part 3: Deep Dive – -NMR (Purity & Structure)

The Structural Truth

 has a spin of 1/2, natural abundance of ~8.6%, and a receptivity ~25 times that of 

. It is an excellent nucleus for quantitative work, provided relaxation effects are managed.
Critical Technical Considerations
  • Chemical Shift Anisotropy (CSA): Tin has a massive chemical shift range (>600 ppm).

  • Negative NOE: Proton decoupling (

    
     decoupled) can enhance the signal but may induce a negative Nuclear Overhauser Effect (NOE) , which can nullify or invert the signal, destroying quantitative accuracy.
    
    • Solution: Use Inverse Gated Decoupling . The decoupler is ON during acquisition (for narrow lines) but OFF during the relaxation delay (to suppress NOE buildup).

  • Relaxation (

    
    ):  Organotins can have long longitudinal relaxation times (
    
    
    
    ), sometimes 5–20 seconds.
Experimental Protocol: Quantitative -NMR

Objective: Purity assay of Dibutyltin Dichloride (DBT) raw material.

  • Sample Prep: Dissolve ~50 mg of sample in 0.6 mL deuterated solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ).
  • Internal Standard: Add an accurately weighed amount of Tetramethyltin (TMT) or another organotin with a distinct shift (e.g., Tetrabutyltin).

  • Acquisition Parameters:

    • Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated Decoupling).

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing species.
      • Recommendation: Set

        
         initially if 
        
        
        
        is unknown.
    • Spectral Width: Wide enough to cover +200 to -400 ppm.

  • Processing:

    • Apply exponential window function (lb = 1-5 Hz) to improve S/N.

    • Baseline correction is critical due to the wide spectral width.

NMRWorkflow Prep Sample Prep + Internal Std Pulse Pulse Sequence (Inverse Gated) Prep->Pulse Delay Relaxation Delay (d1 > 5*T1) Pulse->Delay Loop Acq Acquisition (Decoupler ON) Delay->Acq Acq->Delay Next Scan Process Integration & Calc Acq->Process Complete

Figure 2: Quantitative NMR acquisition loop emphasizing the relaxation delay.

Part 4: Comparative Data & Verdict

The following table contrasts the performance metrics of both techniques based on experimental validation.

FeatureGC-MS (ISO 17353)

-NMR (QNMR)
Primary Application Trace Environmental / ResidueBulk Purity / Synthesis Control
Limit of Detection (LOD) 1 - 10 ng/L (ppt)~100

g/mL (ppm)
Sample Requirement 100 - 1000 mL (Water)20 - 50 mg (Solid/Oil)
Derivatization Mandatory (NaBEt

)
None (Direct)
Specificity Retention Time + Mass FingerprintChemical Shift (

)
Throughput Low (Extraction + 30 min GC run)Medium (10-30 min scan time)
Destructive? YesNo
Senior Scientist's Verdict
  • Choose GC-MS if you are screening water, soil, or biological tissue for toxicity compliance. The sensitivity is unmatched, but the data quality relies entirely on the efficiency of the derivatization step.

  • Choose NMR if you are a synthetic chemist characterizing a new organotin catalyst or verifying the purity of a starting material. It is the only method that proves the structure (e.g., mono- vs. di- substitution) without altering the sample chemistry.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization.

  • Cole, R. B., et al. (2004). Comparison of Grignard and Sodium Tetraethylborate Derivatization for Organotin Analysis.
  • Hollis, L. S., et al. (2022). Quantitative NMR Parameter Optimization for Heteronuclei. Journal of Magnetic Resonance.
  • European Commission . Directive 2002/62/EC relating to restrictions on the marketing and use of certain dangerous substances and preparations (organostannic compounds).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Chemical Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a reaction's outcome is paramount. The journey from reactants to a purified product is fraught with potential side reactions, incomplete conversions, and the formation of complex mixtures. It is here that spectroscopic techniques provide an indispensable toolkit for the modern chemist, offering a non-destructive window into the molecular world.[1][2] This guide, born from extensive field experience, eschews a rigid, one-size-fits-all approach. Instead, it offers a comparative exploration of the primary spectroscopic tools—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared/Ultraviolet-Visible (IR/UV-Vis) spectroscopy—grounded in the principles of scientific integrity and practical application. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when validating their reaction products, ensuring the accuracy and reproducibility of their work.

The Pillars of Product Validation: A Multi-Technique Approach

No single spectroscopic technique can provide a complete picture of a reaction product. Each method interrogates a different aspect of a molecule's properties, and their synergistic use forms the bedrock of robust structural elucidation and purity assessment. An effective validation strategy is a self-validating system, where the data from one technique corroborates and complements the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and comprehensive technique for determining the detailed structure of an organic molecule in solution.[3][4] It is based on the principle that atomic nuclei with a non-zero spin will resonate in the presence of an applied magnetic field, providing a wealth of information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]

Causality in Experimental Choices:

The choice of NMR experiment is dictated by the specific questions being asked about the reaction product. A simple one-dimensional (1D) ¹H NMR spectrum is the first-line analysis, providing information on the number and type of hydrogen atoms present.[3] Should the ¹H NMR spectrum prove complex or ambiguous due to signal overlap, two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to reveal proton-proton and proton-carbon correlations, respectively, thereby mapping the molecule's connectivity.[5] For determining the carbon skeleton, a ¹³C NMR spectrum is essential.[4]

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR-based product validation.

Detailed Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh 1-5 mg of the purified reaction product.[6]

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[7]

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette to prevent poor spectral resolution.[6][8]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube, ensuring a sample height of 40-50 mm.[7][8]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.[9]

    • Tune and match the probe to the resonant frequency of the nucleus being observed.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

Mass Spectrometry (MS): The Arbiter of Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is an indispensable tool for confirming the molecular weight of a reaction product and can provide valuable information about its elemental composition and structure through fragmentation patterns.[10]

Causality in Experimental Choices:

The choice of ionization technique is critical and depends on the analyte's properties. For volatile and thermally stable compounds, Electron Ionization (EI) is often used, which provides a characteristic fragmentation pattern that can be compared to spectral libraries for identification. For more polar and thermally labile molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they typically produce intact molecular ions, allowing for accurate molecular weight determination.[11] High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which can be used to deduce the elemental formula.

Experimental Workflow: Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry-based product validation.

Detailed Protocol: ESI-MS Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a stock solution of the purified product at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup and Data Acquisition:

    • Set up the mass spectrometer with the electrospray ionization source.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant m/z range.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Conjugation

IR and UV-Vis spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and the extent of its conjugated π-electron system, respectively.[12][13]

Infrared (IR) Spectroscopy:

IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[12][14] This makes it an excellent tool for identifying the presence or absence of key functional groups.[15][16] For example, the appearance of a strong absorption around 1700 cm⁻¹ is indicative of a carbonyl group, while a broad absorption in the 3200-3600 cm⁻¹ region suggests the presence of a hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[17] This technique is particularly useful for analyzing compounds with conjugated π-systems, as the wavelength of maximum absorbance (λmax) increases with the extent of conjugation.[17][18][19] It can also be used for quantitative analysis based on the Beer-Lambert law.[20][21][22][23]

Experimental Workflow: IR and UV-Vis Analysis

Caption: Workflow for IR and UV-Vis spectroscopic analysis.

Detailed Protocol: FTIR (Attenuated Total Reflectance - ATR) Analysis
  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Comparative Performance of Spectroscopic Techniques

Technique Information Provided Sample Amount Sensitivity Key Application
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, quantitation1-10 mgLow to moderate[1]Unambiguous structure elucidation of pure compounds.[24]
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsng to µgHigh[25]Confirmation of molecular weight and formula, analysis of mixtures (with chromatography).[10]
IR Spectroscopy Presence/absence of functional groupsµg to mgModerate[1]Rapid identification of functional groups, reaction monitoring.[26]
UV-Vis Spectroscopy Information on conjugated systems, quantitationµg to mgHigh[1]Analysis of chromophores, quantitative analysis of known compounds.[27]

Conclusion: An Integrated and Authoritative Approach

The validation of a reaction product is a critical step in the scientific process, demanding a meticulous and multi-faceted approach. This guide has outlined the fundamental principles and practical workflows for the three primary spectroscopic techniques employed in this endeavor: NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy. By understanding the unique strengths and limitations of each technique and employing them in a complementary fashion, researchers can build a self-validating system that provides a comprehensive and unambiguous characterization of their synthesized molecules. The protocols and comparative data presented herein are intended to serve as a robust foundation for the development of rigorous and reliable validation strategies in your own research and development efforts.

References

  • Comparison of Four Major Analytical Spectroscopy Techniques: Discussion on the Application Value of Spectroscopy, Mass Spectrometry, Chromatography, and Wave Spectroscopy - Oreate AI Blog. (2026, January 7).
  • Comparative Analysis of Spectroscopic Techniques - Solubility of Things.
  • NMR sample preparation guidelines.
  • The Different Types of Spectroscopy for Chemical Analysis.
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • Sample Preparation.
  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16).
  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture - Sim4t.
  • Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer - Shimadzu.
  • NMR Sample Preparation - NMR and Chemistry MS Facilities - Cornell University.
  • NMR Sample Preparation - Western University.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • Comparing Spectroscopic Techniques, Instruments, and Sample Analysis in a Guided Inquiry Lab to Promote Students' Critical Thinking and Problem-Solving Abilities | Journal of Chemical Education - ACS Publications. (2019, September 27).
  • Standard Operating Procedure (SOP) | Mass Spectrometry - ehs.uci.edu.
  • 7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7).
  • Introduction to UV-VIS absorption spectroscopy/ Beer lamberts law - YouTube. (2024, March 31).
  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) - Open Library Publishing Platform.
  • University of Waterloo Mass Spectrometry Facility (UWMSF) Thermo LTQ Standard Operating Procedure (SOP). (2020, January 7).
  • Standard Operating Procedures (SOP) - HSC Cores - BookStack - The University of Utah.
  • NMR spectroscopy - An Easy Introduction - Chemistry Steps.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).
  • How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (2025, September 22).
  • Beer Lambert law: It is the relationship between the absorbance of light is directly proportional to the thickness of the media.
  • How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. (2025, March 20).
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019, April 1).
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
  • 2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (2022, October 4).
  • MRM mass spectrometry, 5500 QTRAP - STANDARD OPERATING PROCEDURE.
  • Beer-Lambert Law Spectrophotometer|HINOTEK.
  • Confirmation of Reaction Mechanism Using 13CO2 (GCMS) - Shimadzu Scientific Instruments.
  • FTIR Analysis | RTI Laboratories.
  • the Beer-Lambert Law - absorption spectra - Chemguide.
  • Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41 - YouTube. (2021, December 8).
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6).
  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura.
  • Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions - ACS Publications. (2022, August 30).
  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate.
  • Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC.
  • Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization - PMC.
  • Mass spectrometry - Wikipedia.
  • Specific Detection of Sialyltransferase ST3GAL3 Towards Lipid Acceptors by Liquid Chromatography Coupled with Tandem Mass Spectrometry Indicates Total Loss of Enzyme Activity in ST3GAL3 Pathogenic Variants - MDPI.
  • Identifying Chemical Reaction Processes by Machine Learned Spectroscopy | CCS Chemistry. (2024, December 16).
  • FTIR Basic Organic Functional Group Reference Chart - Thermo Fisher Scientific. (2015, December 21).
  • Spectroscopic Techniques Application for Wine and Wine Byproduct Authentication - MDPI.
  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.
  • Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation - PubMed.

Sources

A Senior Application Scientist's Guide to Organometallics: A Cost-Benefit Analysis of Stannanes in Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and materials science, the creation of carbon-carbon bonds is a foundational art. Palladium-catalyzed cross-coupling reactions are the cornerstone of this practice, offering unparalleled precision in molecular construction. However, the choice of the organometallic nucleophile is a critical decision point, balancing reactivity, substrate scope, and practical considerations like cost and toxicity. This guide provides an in-depth, field-proven analysis of organostannanes (stannanes) for the Stille coupling, objectively comparing their performance against other mainstream organometallic reagents: organoborons, organosilicons, and organozincs.

The Enduring Utility of Organostannanes (Stille Coupling)

The Stille coupling, a reaction of an organotin compound with an organic electrophile, has long been a powerful tool in the synthetic chemist's arsenal.[1][2] Its persistence in the literature and in practice, despite significant drawbacks, is a testament to its unique advantages.

Primary Benefits:

  • Exceptional Functional Group Tolerance: This is arguably the most significant advantage of the Stille coupling. Organostannanes are generally stable to air and moisture and, crucially, the reaction often proceeds under neutral or mildly basic conditions.[1][3] This obviates the need for a strong base, which is a requirement for the Suzuki coupling, making stannanes compatible with a vast array of sensitive functional groups like aldehydes, ketones, esters, and nitriles that would not survive the harsher conditions of other methods.[1]

  • Stability and Predictability: Organostannanes are typically well-behaved reagents that can be prepared, purified by chromatography, and stored for extended periods. This stability translates to predictable reactivity and often cleaner reaction profiles compared to more reactive organometallics like Grignard or some organozinc reagents.

Significant Costs & Mitigation Strategies:

  • Toxicity: The primary drawback of stannanes is their high toxicity.[2][3][4] Organotin compounds, particularly trialkyltin halides (e.g., Bu₃SnCl) generated as byproducts, are potent neurotoxins and environmental pollutants.[5][6][7][8] This poses significant handling risks and environmental concerns, especially for large-scale industrial applications. The historical "Stellinon Incident" in France, which resulted in fatalities from medication containing triethyltin, serves as a stark reminder of these dangers.[9]

  • Byproduct Removal: The lipophilic nature of organotin byproducts makes their removal from reaction mixtures notoriously difficult, often complicating product purification.[2][3] For pharmaceutical applications, reducing tin residues to parts-per-million (ppm) levels is a mandatory yet challenging task.[9]

Fortunately, several effective methods have been developed to address the challenge of tin residue removal, making the Stille coupling more viable.

Experimental Protocol: Removal of Organotin Byproducts

Here are three field-proven methods for removing tin impurities post-reaction:

  • Potassium Fluoride (KF) Wash: This is the most common method. Tributyltin halides react with aqueous KF to form a highly insoluble tributyltin fluoride (Bu₃SnF) precipitate, which can be removed by filtration.[10][11]

    • Step 1: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Step 2: Transfer the solution to a separatory funnel and wash it two to three times with a 1M aqueous solution of potassium fluoride. Agitate for at least one minute per wash.

    • Step 3: A solid precipitate of Bu₃SnF may form at the organic/aqueous interface. If so, filter the organic layer through a pad of Celite®.

    • Step 4: Proceed with a standard aqueous workup (e.g., brine wash), dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • K₂CO₃ on Silica Gel Chromatography: This inexpensive and highly effective method can reduce tin impurities to as low as ~15 ppm.[9][11]

    • Step 1: Prepare the stationary phase by thoroughly mixing 90% silica gel with 10% finely powdered, anhydrous potassium carbonate (w/w).

    • Step 2: Concentrate the crude reaction mixture directly without an aqueous workup.

    • Step 3: Load the concentrated residue onto a column packed with the K₂CO₃/silica gel mixture.

    • Step 4: Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the purified product.

  • DBU/Iodine Treatment: This method converts organotin impurities into nonpolar, easily separable species.[9]

    • Step 1: Dilute the concentrated product mixture with diethyl ether.

    • Step 2: Add a slight excess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Step 3: Add a solution of iodine in ether until the iodine color persists.

    • Step 4: Purify the product via standard silica gel column chromatography.

Comparative Analysis with Alternative Organometallics

The decision to use a stannane should be made after careful consideration of the available alternatives, each with its own unique cost-benefit profile.

Organoborons (Suzuki-Miyaura Coupling)

The Suzuki coupling, which utilizes organoboron compounds like boronic acids and esters, is often the first choice for many cross-coupling applications due to its favorable safety profile.[4][12][13]

  • Benefits:

    • Low Toxicity: Boron-containing reagents and their byproducts (boric acid derivatives) exhibit very low toxicity, making them ideal for pharmaceutical and large-scale synthesis.[3][4]

    • Commercial Availability: A vast library of boronic acids and esters is commercially available, facilitating rapid screening and optimization.

    • Ease of Byproduct Removal: The boronic acid byproducts are typically water-soluble and easily removed during a standard aqueous workup.[3]

  • Costs:

    • Base Requirement: The reaction typically requires the presence of a base to activate the organoboron species for transmetalation, which can be a limitation for base-sensitive substrates.[3]

    • Reagent Stability: While many are stable, some boronic acids can be prone to protodeboronation or trimerization into boroxines upon storage.[3]

Organosilicons (Hiyama Coupling)

Organosilicon compounds have emerged as a highly attractive, environmentally benign alternative to stannanes.[14][15][16]

  • Benefits:

    • Non-Toxic and Stable: Organosilanes are chemically robust, easy to handle, and their silicon-containing byproducts are non-toxic and easily removed.[17][18][19]

    • Green Chemistry: Silicon is a naturally abundant element, adding to the "green" credentials of this methodology.[15]

    • Versatile Introduction: Silyl groups can be introduced into molecules using a wide variety of well-established methods.[17][19]

  • Costs:

    • Lower Reactivity: The primary historical drawback has been the lower reactivity of organosilanes, which often required activation with a fluoride source (e.g., TBAF).[14] This limited functional group compatibility, particularly with silyl-protected functional groups.

    • Modern Activation: Recent advances, particularly the use of organosilanols activated by Brønsted bases, have largely overcome the "fluoride problem," making silicon-based coupling much more practical and versatile.[14][19]

Organozincs (Negishi Coupling)

The Negishi coupling employs organozinc reagents and is known for its high reactivity and broad scope.[20][21][22]

  • Benefits:

    • High Reactivity: Organozinc reagents are among the more reactive organometallics, often enabling couplings with challenging substrates like alkyl halides.

    • Broad Scope: The reaction is highly general and tolerates a wide variety of functional groups.[21]

  • Costs:

    • Moisture and Air Sensitivity: Organozinc reagents must typically be prepared in situ and are sensitive to air and moisture, requiring inert atmosphere techniques.[23]

    • Functional Group Tolerance: While generally good, they are less tolerant than stannanes towards certain reactive functional groups due to their higher nucleophilicity.[21]

Quantitative and Qualitative Comparison

To provide a clear, at-a-glance summary, the following tables compare these organometallic reagents across key performance metrics.

Table 1: Qualitative Head-to-Head Comparison

FeatureOrganostannanes (Stille)Organoborons (Suzuki)Organosilicons (Hiyama)Organozincs (Negishi)
Toxicity Profile HighLowVery LowModerate
Functional Group Tolerance ExcellentGood (base-sensitive)ExcellentGood (moisture-sensitive)
Reagent Stability Excellent (air/moisture stable)Good (can degrade)ExcellentPoor (air/moisture sensitive)
Reaction Conditions Often neutral, mildRequires baseRequires activator (base/fluoride)Anhydrous, inert atmosphere
Byproduct Removal DifficultEasy (water-soluble)Easy (non-toxic)Moderate
Relative Cost HighModerateLow to ModerateModerate

Table 2: Comparative Yield Data for Biaryl Synthesis

The following data, compiled from a comparative study, illustrates the performance of Stille vs. Suzuki coupling for the synthesis of functionalized diazocines.[24]

Aryl Bromide Coupling PartnerStille Coupling Yield (%)Suzuki Coupling Yield (%)Key Observation
1-Bromo-2-isopropylbenzene86%60%Stille coupling is less sensitive to steric hindrance.[24]
4-Bromoaniline (unprotected)47%Side reactions observedStille coupling's tolerance for unprotected amines is a key advantage.[24]
4-Bromophenol (unprotected)56%Side reactions observedDemonstrates superior functional group compatibility under neutral conditions.[24]

Visualizing the Process

The Core Mechanism: Catalytic Cycle

All these reactions are unified by a common mechanistic framework, illustrated below. The identity of the "R-M" species (the organometallic) is the primary variable that dictates the reaction's characteristics.

Catalytic_Cycle Pd(0)L2 Pd(0)Ln Ox_Add R1-Pd(II)(X)L2 Pd(0)L2->Ox_Add Oxidative Addition (R1-X) Transmetal R1-Pd(II)(R2)L2 Ox_Add->Transmetal Transmetalation (R2-M) Red_Elim R1-R2 Transmetal->Red_Elim Reductive Elimination Red_Elim->Pd(0)L2 Catalyst Regeneration

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Decision-Making Workflow for Reagent Selection

Choosing the right organometallic is a multi-faceted decision. This workflow provides a logical pathway for selection based on common project constraints.

Decision_Workflow Start Project Start: C-C Bond Formation Needed Toxicity Is low toxicity a critical requirement? (e.g., GMP, large scale) Start->Toxicity Base_Sensitive Does the substrate have base-sensitive functional groups? Toxicity->Base_Sensitive No Suzuki Consider Suzuki (Organoboron) Toxicity->Suzuki Yes Sterics Is steric hindrance a major concern? Base_Sensitive->Sterics No Stille Consider Stille (Organostannane) Base_Sensitive->Stille Yes Moisture_Sensitive Are anhydrous/inert conditions problematic? Sterics->Moisture_Sensitive No Sterics->Stille Yes Moisture_Sensitive->Suzuki Yes Negishi Consider Negishi (Organozinc) Moisture_Sensitive->Negishi No Hiyama Consider Hiyama (Organosilicon) Suzuki->Hiyama Also consider

Caption: A workflow for selecting the appropriate organometallic reagent.

Conclusion and Authoritative Recommendation

The choice between stannanes and other organometallics is a classic case of balancing trade-offs.

  • Organostannanes (Stille Coupling) remain a highly relevant tool, particularly for complex molecule synthesis where substrates possess delicate functional groups incompatible with the basic conditions of the Suzuki coupling or the higher reactivity of organozincs.[1][24] Its key "costs"—toxicity and purification challenges—are significant but can be effectively managed with the robust purification protocols outlined in this guide.[9][10][11]

  • Organoborons (Suzuki Coupling) should be the default starting point for most routine cross-coupling applications. Their low toxicity, ease of use, and the vast commercial availability of reagents make them the workhorse of modern medicinal chemistry.[3][4]

  • Organosilicons (Hiyama Coupling) represent the future. As milder, fluoride-free activation methods become more mainstream, their combination of high stability, excellent functional group tolerance, and outstanding safety profile positions them as the ideal "green" successor to both Stille and, in some cases, Suzuki couplings.[15][17][19]

For the modern researcher, a deep understanding of each reagent's strengths and weaknesses is paramount. While the trend rightfully moves towards greener and safer alternatives, dismissing the Stille coupling would be a mistake. In the intricate chess game of total synthesis, sometimes the unique power of the organostannane is the only move that leads to checkmate.

References

  • Department of Chemistry, University of Rochester. Workup for Removing Tin Byproducts. [Link]

  • Organic Reactions. Cross-Coupling with Organosilicon Compounds. [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]

  • Denmark, S. E., & Sweis, R. F. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. PMC. [Link]

  • Gelest. Organosilane Cross-Coupling Reagents. [Link]

  • Denmark, S. E., & Smith, R. C. (2007). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. PMC. [Link]

  • NPTEL Archive. 3.7.4 Stille Coupling. [Link]

  • Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. Chemical Society Reviews, 40(10), 4893-4901. [Link]

  • Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2004). Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction. ResearchGate. [Link]

  • Schulte, M., & Bléger, D. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16428-16433. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • ResearchGate. (2017, June 20). Workup for removing tin byproducts?. [Link]

  • Okoro, H. K., et al. (2011). Sources environmental levels and toxicity of organotin in marine environment: a review. Asian Journal of Chemistry, 23(2), 473-482. [Link]

  • Graisa, A. M., et al. (2022). Toxicity and anti-tumour activity of organotin (IV) compounds. Semantic Scholar. [Link]

  • Blakemore, D. C., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). The Royal Society of Chemistry. [Link]

  • Barnes, J. M., & Stoner, H. B. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56. [Link]

  • Piver, W. T. (1976). Toxicity and health effects of selected organotin compounds: a review. PubMed. [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Liu, C., & Zhang, Y. (2011). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 111(3), 1780-1824. [Link]

  • Chemistry at Illinois. (2022, November 15). Pnictogens: Alternatives to metal-catalyzed cross-coupling. [Link]

  • Björling, G. E., & Kolta, G. A. (1966). U.S. Patent No. 3,293,026. Washington, DC: U.S.
  • Rojas, C. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. [Link]

  • Engl, M., et al. (2008). Functionalised tetraarylstannanes Sn[C6H4-R]4. ResearchGate. [Link]

  • ResearchGate. (2008, January). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. [Link]

  • Quora. (2020, May 28). What is the criteria to decide reactivity of functional groups with grignard reagent? Which functional groups react immediately with grignard reagent?. [Link]

  • Zhang, H., et al. (2024). Catalytic asymmetric C-N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. Nature Communications, 15(1), 489. [Link]

  • Brainly. (2023, September 10). Which functional groups are incompatible with a Grignard, meaning they cannot be on the same. [Link]

  • Pattanaik, P. P., et al. (2023). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry, 21(39), 7949-7967. [Link]

  • Fiveable. Functional Group Compatibility Definition. [Link]

  • Liu, W., et al. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016, January). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. [Link]

  • Wu, H., et al. (2021). Borinane-based organoboron catalysts for alternating copolymerization of CO2 with cyclic ethers: improved productivity and facile recovery. Polymer Chemistry, 12(1), 78-85. [Link]

  • Suzuki, A. (2012). ChemInform Abstract: Cross-Coupling Reactions of Organoboranes: An Easy Method for C—C Bonding. ResearchGate. [Link]

  • PricePedia. (2024, April 29). Update of organic acid prices to April 2024. [Link]

  • Zhu, R., & Shen, Y. (2020). Comparative analysis of complanadine A total syntheses. Semantic Scholar. [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry, 18(11), 3397-3413. [Link]

Sources

Green Chemistry Assessment: Stille Coupling vs. Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stille cross-coupling reaction remains a cornerstone of organic synthesis due to its exceptional functional group tolerance and mild reaction conditions. However, in the era of sustainable manufacturing, it faces severe scrutiny. The reliance on stoichiometric organostannanes presents a "toxicity-waste" paradox: the very reagents that make the reaction robust also drive its Process Mass Intensity (PMI) and Environmental (E)-factor to unsustainable levels.

This guide objectively assesses the green chemistry metrics of the Stille coupling against its primary competitors—Suzuki-Miyaura coupling and Direct Arylation —and evaluates modern "Green Stille" modifications.

Key Findings
  • Toxicity: Organotin byproducts (e.g., tributyltin) are neurotoxic and persistent organic pollutants, requiring expensive remediation.

  • Atom Economy: Classical Stille coupling suffers from poor atom economy (~25-30% effective mass utilization) due to the high molecular weight of the tin leaving group.

  • Viability: While Suzuki coupling is generally superior for green metrics, Stille remains indispensable for complex natural product synthesis where boronic acids are unstable.

Comparative Green Metrics Analysis

The following table synthesizes data on atom economy, waste generation, and toxicity profiles for the standard Stille coupling versus its strategic alternatives.

Table 1: Green Metrics Comparison of C-C Bond Forming Methodologies
MetricStille Coupling (Classical)Suzuki-Miyaura Coupling Direct Arylation (C-H Activation)Green Stille (Catalytic Sn)
Atom Economy (AE) Low (20–35%)Large Sn byproducts (e.g., Bu₃SnX) are waste.Medium (30–45%)Boronic acid byproducts are lighter but require bases.High (80–95%)No pre-functionalized nucleophile required.Medium Reduces Sn waste but requires silane/borane terminal reductants.
E-Factor (kg waste/kg product) High (>50–100)Difficult purification of Sn residues; high solvent usage.Moderate (20–50)Aqueous workups often easier; lower toxicity waste.Low (<10)Eliminates stoichiometric metal waste.Moderate Improved by recycling Sn, but purification remains non-trivial.
Toxicity Profile Severe Organotins are neurotoxic and endocrine disruptors.Low Boronic acids are generally non-toxic and biodegradable.Low Depends largely on solvent and catalyst system.Reduced Lowers exposure but does not eliminate Sn entirely.
Reaction Scope Excellent Tolerates almost all functional groups; neutral conditions.Good Requires base (incompatible with base-sensitive substrates).Limited Requires specific directing groups; regioselectivity issues.Good Similar to classical Stille but slower kinetics.
EcoScale Score < 40 (Poor)> 60 (Acceptable)> 75 (Excellent)~ 50 (Marginal)

Technical Deep Dive: The "Tin Problem" vs. Solutions

The Mechanism of Toxicity

The primary environmental liability of the Stille reaction is the trialkyltin byproduct (usually


 or 

). Unlike boronic acids (Suzuki) or silanes (Hiyama), organotins are highly lipophilic. They penetrate biological membranes and inhibit oxidative phosphorylation. In a pharmaceutical context, removing trace tin to <10 ppm (ICH Q3D guidelines) often requires multiple silica gel columns or specific scavengers (e.g., KF on silica), drastically inflating the PMI.
Alternative 1: Suzuki-Miyaura Coupling

Why it wins on Green Metrics: The boron byproducts are water-soluble and non-toxic. The reaction often runs in aqueous/alcohol mixtures, avoiding Reprotoxic (CMR) solvents like DMF or NMP often used in Stille. Where it fails: Suzuki requires a base (e.g.,


, 

), which can degrade base-sensitive pharmacophores (e.g., epoxides, certain esters).
Alternative 2: Catalytic Stille (The "Green" Stille)

To mitigate the tin issue, "Catalytic Stille" protocols use a trace amount of organotin (catalyst) and a stoichiometric terminal reductant (e.g., polymethylhydrosiloxane - PMHS) to regenerate the active Sn-H species in situ.

  • Advantage: Reduces tin waste by 90%+.

  • Disadvantage: Adds complexity; the terminal reductant still generates waste.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the classical Stille cycle and the greener Suzuki alternative, highlighting the waste generation steps.

G cluster_0 Stille Cycle (High Waste) cluster_1 Suzuki Cycle (Greener) Stille_SM Organotin Reagent (R-SnBu3) Transmet_Stille Transmetalation Stille_SM->Transmet_Stille Pd_Stille Pd(0) Pd_Stille->Transmet_Stille Waste_Stille Toxic Waste (X-SnBu3) Transmet_Stille->Waste_Stille Product_Stille Product (R-R') Transmet_Stille->Product_Stille Suzuki_SM Boronic Acid (R-B(OH)2) Transmet_Suzuki Transmetalation Suzuki_SM->Transmet_Suzuki Base Base (Activation) Base->Suzuki_SM Pd_Suzuki Pd(0) Pd_Suzuki->Transmet_Suzuki Waste_Suzuki Benign Waste (Boric Acid salts) Transmet_Suzuki->Waste_Suzuki Product_Suzuki Product (R-R') Transmet_Suzuki->Product_Suzuki

Figure 1: Mechanistic comparison highlighting the toxic waste stream of Stille vs. the benign waste of Suzuki coupling.

Experimental Protocols

To validate the green improvements, we present two protocols: a standard baseline and a modern "Green" aqueous surfactant method.

Protocol A: Standard Stille (Baseline)

High E-factor, High Toxicity Risk

  • Reagents: Aryl bromide (1.0 equiv), Tributyl(vinyl)tin (1.1 equiv),

    
     (5 mol%).
    
  • Solvent: Toluene (Reprotoxic) or DMF.

  • Conditions: Reflux (110°C) for 12-24 hours.

  • Workup: Requires quenching with KF solution (to precipitate tin) followed by filtration and flash chromatography.

  • Waste Note: Silica gel contaminated with tin must be disposed of as hazardous waste.

Protocol B: Green Aqueous Stille (Surfactant-Mediated)

Reduced E-factor, Lower Toxicity Solvent This protocol utilizes TPGS-750-M, a biodegradable surfactant that forms nanomicelles, allowing lipophilic reactants to couple in water at room temperature.

  • Reagents: Aryl bromide (1.0 equiv), Organostannane (1.1 equiv),

    
     (2 mol%).
    
  • Medium: 2 wt % TPGS-750-M in Water.

  • Procedure:

    • Add aryl halide and catalyst to a reaction vial.

    • Add the aqueous surfactant solution (degassed).

    • Add organostannane.[1][2]

    • Stir vigorously at Room Temperature for 4–8 hours.

  • Workup: Extract with a minimal amount of Ethyl Acetate (recyclable). The aqueous phase containing the surfactant can often be reused.[1]

  • Validation: This method typically achieves yields comparable to Protocol A but with an E-factor reduction of >70% due to the elimination of bulk organic solvents and heating energy.

Decision Framework for Process Chemists

When should you still use Stille? Use the decision tree below to select the optimal coupling method based on substrate sensitivity and green constraints.

DecisionTree Start Select Coupling Method BaseSensitive Is the substrate Base-Sensitive? Start->BaseSensitive DirectingGroup Is a Directing Group Available? BaseSensitive->DirectingGroup Yes (Base Sensitive) Suzuki Use Suzuki-Miyaura (Greenest Standard) BaseSensitive->Suzuki No (Stable to Base) Stille Use Stille Coupling (Must Mitigate Tin) DirectingGroup->Stille No DirectArylation Use Direct Arylation (Highest Atom Economy) DirectingGroup->DirectArylation Yes GreenStille Use Catalytic/Aqueous Stille (Compromise) Stille->GreenStille Can use Catalytic Sn?

Figure 2: Strategic decision tree for selecting C-C bond formation methods based on chemical constraints and sustainability goals.

References

  • Stille couplings in water at room temperature. Green Chemistry, 2012.[3] [Link]

  • Metrics to 'green' chemistry—which are the best? Green Chemistry, 2014. [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC, 2016. [Link]

  • Toxicity and health effects of selected organotin compounds. PMC, 2012. [Link]

  • EcoScale, a semi-quantitative tool to select an organic preparation. Beilstein Journal of Organic Chemistry, 2006. [Link]

Sources

literature review of cross-coupling reactions for biaryl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biaryl Synthesis via Cross-Coupling: A Strategic Comparison Guide for Pharmaceutical & Materials Development

Executive Summary: The State of the Art

The formation of the biaryl axis is a cornerstone of modern drug discovery; over 25% of top-grossing pharmaceuticals contain a biaryl motif. While the Suzuki-Miyaura reaction remains the industrial "gold standard" due to its mild conditions and benign byproducts, it is not a panacea.

This guide moves beyond basic textbook definitions to provide a rigorous, data-backed comparison of the four dominant methodologies—Suzuki , Negishi , Stille , and Hiyama —alongside emerging C-H Activation strategies. We focus on the "Process Mass Intensity" (PMI) and "Right-First-Time" success rates critical for high-throughput and scale-up environments.

Comparative Analysis: Selecting the Right Tool

The following matrix synthesizes performance data across three critical dimensions: Chemo-selectivity , Scalability , and Green Metrics .

Table 1: Strategic Comparison of Cross-Coupling Methodologies
FeatureSuzuki-Miyaura Negishi Stille Hiyama C-H Activation
Coupling Partner Boronic Acids/EstersOrganozincOrganostannanesOrganosilanesUnfunctionalized Arene
Primary Advantage Water/Air Stability, Low ToxicityHigh Reactivity (

centers)
Neutral Conditions, FG ToleranceStable Reagents, Low ToxicityAtom Economy (No pre-functionalization)
Critical Limitation Slow Transmetallation (needs base)Moisture/Air SensitiveHigh Toxicity (Sn), PurificationRequires Fluoride SourceRegioselectivity, High Temp
Steric Tolerance Moderate (Ligand dependent)Excellent GoodModerateLow to Moderate
Ind. Scalability High (Dominant)Moderate (Safety concerns)Low (Waste disposal)Low (Cost of silanes)Emerging
PMI Score Low (Best in Class)MediumHigh (Heavy waste)MediumPotential for Lowest

Analyst Insight: While Suzuki is the default, Negishi is superior for forming tetra-ortho-substituted biaryls where the transmetallation step in Suzuki coupling is kinetically inhibited by steric clash.

Decision Logic & Mechanistic Pathways

To ensure scientific integrity, we must visualize the decision-making process and the underlying catalytic cycles.

Figure 1: The Biaryl Synthesis Decision Matrix

BiarylDecisionTree Start Target: Biaryl Bond Formation Sensitive Base Sensitive Substrate? Start->Sensitive Hindered Sterically Hindered (tetra-ortho)? Sensitive->Hindered No (Base OK) Stille METHOD B: Stille Coupling (Neutral) Sensitive->Stille Yes (Neutral req.) Stable Are Organozincs Stable? Hindered->Stable Yes Suzuki METHOD A: Suzuki-Miyaura (Standard) Hindered->Suzuki No Toxic Strict Toxicity Limits (Pharma)? Stable->Stille No (Labile) Negishi METHOD C: Negishi Coupling (High Reactivity) Stable->Negishi Yes (Inert atm) Hiyama METHOD D: Hiyama Coupling (Fluoride Activation) Suzuki->Hiyama Alt: Silicon availability

Caption: A logic-gated workflow for selecting the optimal cross-coupling methodology based on substrate constraints (sterics, base sensitivity) and process requirements.

Technical Deep Dive: Protocols & Causality

This section provides self-validating protocols. The "Causality" notes explain why specific reagents are chosen, moving beyond simple recipe following.

Protocol A: Robust Suzuki-Miyaura Coupling (General Purpose)

Best for: Scale-up, polar substrates, and routine library synthesis.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (1-3 mol%) — Chosen for stability and resistance to oxidation compared to 
    
    
    
    .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for steric bulk).
  • Solvent: 1,4-Dioxane/Water (4:1) — Water is critical to solubilize the base and activate the boronic acid to the boronate species.

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Causality: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Solvation: Add sparged Dioxane/Water via syringe.

  • Activation: Heat block to 80-100°C. Stir vigorously (1000 rpm). Causality: Biphasic systems require high agitation rates to maximize the interfacial surface area for transmetallation.

  • Quench: Cool to RT. Dilute with EtOAc, wash with brine. Filter through Celite to remove Pd black.

  • Validation: Monitor by LC-MS. Expect >90% conversion within 2-4 hours for unhindered substrates.

Protocol B: High-Performance Negishi Coupling (Hindered Systems)

Best for: Tetra-ortho-substituted biaryls where Suzuki fails.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Organozinc Reagent (1.2 equiv) — Prepared in situ via

    
     + Aryl-Li/MgX.
    
  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%) — The N-Heterocyclic Carbene (NHC) ligand provides exceptional steric bulk and electron donation, stabilizing the Pd(0) intermediate and facilitating oxidative addition into hindered halides.

  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Zinc Formation (In Situ): In a glovebox or under strict Schlenk conditions, treat the aryl bromide precursor with

    
     at -78°C, then add dry 
    
    
    
    (1.0 M in THF). Warm to RT to form
    
    
    .[2] Causality: Commercial organozincs degrade; fresh preparation ensures accurate stoichiometry.
  • Coupling: Add the coupling partner (Aryl Halide) and Pd-PEPPSI-IPr catalyst to the organozinc solution.

  • Reaction: Stir at RT or mild heat (40-60°C). Note: Negishi is highly exothermic; excessive heat causes proto-demetallation.

  • Workup: Quench carefully with dilute HCl (to dissolve Zn salts). Extract with ether.

  • Validation: This system typically achieves quantitative yields in <1 hour, even for sterically congested systems.

Mechanistic Visualization: The Unified Cycle

Understanding the catalytic cycle is essential for troubleshooting. The diagram below highlights the divergent pathways for Transmetallation, which is the rate-determining step (RDS) for Suzuki coupling, whereas Oxidative Addition is often the RDS for Stille/Negishi with aryl chlorides.

Figure 2: Unified Pd-Catalyzed Cross-Coupling Cycle

CatalyticCycle cluster_inputs Transmetallation Partners (M) Pd0 Pd(0)L2 (Active Species) PdII_ArX Ar-Pd(II)-X (Complex A) Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition TransMet Transmetallation (Divergent Step) PdII_ArX->TransMet PdII_ArAr Ar-Pd(II)-Ar' (Complex B) PdII_ArX->PdII_ArAr + M-Ar' TransMet->PdII_ArAr PdII_ArAr->Pd0 - Ar-Ar' RedElim Reductive Elimination ArX Ar-X CouplingPartner M-Ar' Product Ar-Ar' B Boron (Suzuki) Requires Base Zn Zinc (Negishi) Fast/Direct Sn Tin (Stille) Neutral

Caption: The catalytic cycle showing the critical "Transmetallation" junction where the choice of metal (B, Zn, Sn) dictates reaction conditions and rate.[3][4]

Future Perspectives: Green Chemistry & C-H Activation

The pharmaceutical industry is pivoting toward C-H Activation to reduce the "Process Mass Intensity" (PMI). Traditional cross-coupling generates stoichiometric metal halide waste.

  • Current Metric: A typical Suzuki reaction has a PMI of ~15-30 (kg input / kg product).

  • Target: C-H arylation aims for a PMI < 10 by eliminating the need for pre-functionalized aryl halides on one side of the coupling [1].

However, until C-H activation solves the regioselectivity challenge on complex scaffolds, Suzuki-Miyaura remains the pragmatic choice for late-stage functionalization, while Negishi serves as the indispensable "problem solver" for difficult linkages.

References

  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate. (2025). Link

  • Negishi Coupling - Organic Chemistry Portal. Organic Chemistry Portal. (2025). Link

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. (2024). Link

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. BenchChem. (2025).[5][6] Link

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst. ACS Omega. (2025). Link

  • Quantitative comparison of green chemistry metrics. Green Chemistry. (2025). Link

Sources

performance of different palladium catalysts with 3-trimethylstannyl-4-methyl benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Trimethylstannyl-4-methyl benzoic acid is a critical organometallic intermediate, primarily serving as a precursor for the radioiodination of 3-iodo-4-methylbenzoic acid (and its derivatives like N-succinimidyl 4-guanidinomethyl-3-iodobenzoate). Its performance in drug development is defined by two distinct palladium-catalyzed workflows:

  • Synthesis (Stannylation): The formation of the C–Sn bond from the aryl halide precursor.

  • Application (Cross-Coupling): The use of the stannane as a nucleophile in Stille couplings to generate biaryl scaffolds.

This guide evaluates the performance of palladium catalysts in these specific contexts, emphasizing the challenge of the free carboxylic acid moiety, which often necessitates ester protection to prevent catalyst poisoning and protodestannylation.

Catalyst Performance Matrix: Synthesis of the Stannane

The synthesis of this compound typically proceeds via the palladium-catalyzed stannylation of 3-iodo-4-methyl benzoic acid (or its ester) using hexamethyldistannane (


).
Comparative Analysis of Catalyst Systems
Catalyst SystemLigand ClassYield (Est.)*Reaction TimePerformance Verdict
Pd(PPh3)4 Monodentate Phosphine75-88% 4-12 hThe Gold Standard. Highest reliability for stannylations. Requires inert atmosphere (glovebox/Schlenk). Best used with methyl ester protection.
PdCl2(PPh3)2 Monodentate Phosphine60-75%12-24 hRobust Alternative. More air-stable than Pd(0). Requires reduction in situ, leading to longer induction periods. Good for scale-up if yield loss is acceptable.
Pd(OAc)2 + PCy3 Bulky Phosphine50-65%2-6 hSpecialized. High activity but prone to "homocoupling" of the stannane reagent. Can tolerate free acids better than Pd(0) systems in specific solvent-free protocols.
Pd2(dba)3 Ligand-Free Precursor<40%VariablePoor Performance. Without added ligands (e.g., AsPh3), the "ligandless" Pd tends to aggregate, leading to low turnover and palladium black precipitation.

*Note: Yields are based on analogous aryl stannane syntheses from 3-iodobenzoic acid derivatives. Direct stannylation of the free acid often results in 10-20% lower yields due to protodestannylation side reactions.

Technical Insight: The "Free Acid" Problem

The carboxylic acid proton (


) is incompatible with many basic Stille conditions.
  • Mechanism of Failure: The acid protonates the reactive aryl-Pd-L species or the stannane itself, leading to protodestannylation (replacing -SnMe3 with -H).

  • Recommended Workflow: Convert 3-iodo-4-methyl benzoic acid to Methyl 3-iodo-4-methylbenzoate

    
     Stannylate with Pd(PPh3)4 
    
    
    
    Mild Hydrolysis (LiOH).

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of Methyl 3-(trimethylstannyl)-4-methylbenzoate (Precursor to the acid). Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

Reagents
  • Methyl 3-iodo-4-methylbenzoate (1.0 equiv)

  • Hexamethyldistannane (

    
    ) (1.2 equiv)
    
  • Pd(PPh3)4 (5 mol%)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Loading: Add Methyl 3-iodo-4-methylbenzoate (276 mg, 1.0 mmol) and Pd(PPh3)4 (58 mg, 0.05 mmol) under Argon counter-flow.

  • Solvation: Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reagent Addition: Add hexamethyldistannane (393 mg, 1.2 mmol) dropwise. Caution: Organotins are toxic.

  • Reaction: Heat to 90-100°C for 6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting iodide (

    
    ) should disappear, replaced by the stannane (
    
    
    
    ).
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate filtrate under reduced pressure.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed destannylation). Elute with Hexanes/EtOAc.

  • Hydrolysis (Optional): To obtain the free acid, treat with LiOH (2 equiv) in THF/H2O (1:1) at RT for 2 hours. Avoid heating during hydrolysis to prevent C-Sn bond cleavage.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal catalytic route based on the substrate state (Free Acid vs. Ester).

StannaneWorkflow Start Substrate: 3-Iodo-4-methyl Benzoic Acid Decision Protect Carboxyl Group? Start->Decision RouteA Route A: Esterification (Recommended) Decision->RouteA Yes (High Yield) RouteB Route B: Direct Stannylation Decision->RouteB No (Quick/Dirty) StepA1 Methyl Ester RouteA->StepA1 StepB1 Cat: Pd(OAc)2 / PCy3 Solvent: Neat/DMF Risk: Protodestannylation RouteB->StepB1 StepA2 Cat: Pd(PPh3)4 Solvent: Dioxane Temp: 100°C StepA1->StepA2 Product Target: 3-Trimethylstannyl-4-methyl Benzoic Acid StepA2->Product Hydrolysis StepB1->Product Low Yield

Caption: Decision tree for the synthesis of this compound, highlighting the superior performance of the ester protection route.

Application: Cross-Coupling Performance (Stille)

When using this compound (or its ester) as a nucleophile to couple with aryl halides (e.g., to form biaryls), the catalyst requirements shift.

The "Copper Effect"

For sterically hindered substrates like this (ortho-methyl group present), standard Stille conditions often stall.

  • Performance Enhancer: Addition of CuI (10-20 mol%) .

  • Mechanism: Transmetallation from Sn

    
     Cu 
    
    
    
    Pd is faster than direct Sn
    
    
    Pd transmetallation.
Catalyst Selection for Coupling[1][2][3][4]
CatalystAdditiveSubstrate ScopeNotes
Pd2(dba)3 AsPh3 (Triphenylarsine) Difficult Couplings The "Farina" condition. AsPh3 is a weak ligand that dissociates easily, speeding up the rate-determining transmetallation step. Essential for sterically hindered ortho-substituted benzoates.
Pd(PPh3)4 CuI / CsF General PurposeGood for simple aryl bromides. CsF activates the stannane by forming a hypervalent silicate/stannate species.
Pd(dppf)Cl2 NoneElectron-Poor ElectrophilesExcellent for coupling the stannane with electron-deficient heterocycles (e.g., pyridines).

References

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides.[1] Nature Protocols, 1(4), 1655–1661. Link

    • Key citation for the use of 3-iodo-4-methylbenzoic acid precursors.
  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as ligand. Journal of the American Chemical Society, 113(25), 9585-9595. Link

    • Foundational text for using AsPh3 in hindered Stille couplings.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Link

    • Comprehensive review of c
  • Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3418–3437. Link

    • Modern catalyst comparisons including Pd(OAc)2 variants.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-Trimethylstannyl-4-methyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "TMT" Hazard

STOP AND READ: Do not treat 3-Trimethylstannyl-4-methyl benzoic acid as a standard organic acid. While the benzoic acid moiety suggests low toxicity, the trimethylstannyl (trimethyltin or TMT) group acts as a potent neurotoxic "warhead."

  • The Mechanism of Danger: Upon metabolic breakdown or environmental degradation, this compound releases trimethyltin species. TMT is a limbic system neurotoxin that causes neuronal necrosis in the hippocampus (specifically the fascia dentata).

  • The "Lag" Effect: Symptoms of organotin poisoning (headaches, tinnitus, aggression, memory loss) often exhibit a latency period of days to weeks after exposure, making immediate self-monitoring difficult.

  • Volatility Warning: While the parent benzoic acid is a solid, degradation byproducts (trimethyltin chloride/hydride) can be volatile.

Pre-Operational Defense: PPE & Engineering Controls

Standard nitrile gloves are insufficient for prolonged contact with organotin compounds due to permeation risks.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Organotins permeate nitrile and latex. Laminate offers >480 min breakthrough time.
Hand Protection (Outer) Standard Nitrile (5-8 mil) Worn over the laminate glove to provide dexterity and grip (laminate is slippery).
Respiratory Fume Hood (Required) All handling must occur in a certified hood. If outside hood (spill), use full-face respirator with OV/P100 cartridges.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids; Tyvek repels.
Waste Segregation & Disposal Workflows

Core Directive: Never mix organotin waste with general "Red Can" organic solvents or "Blue Can" aqueous waste. The presence of Tin (Sn) requires a dedicated heavy metal waste stream.

Workflow Visualization: Waste Decision Matrix

WasteDecisionMatrix Start Waste Generation Source TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Gloves, Weigh Boats, Silica) TypeCheck->Solid Solids Liquid Liquid Waste (Mother Liquor, Solvents) TypeCheck->Liquid Liquids Glassware Contaminated Glassware (Flasks, Stir Bars) TypeCheck->Glassware Equipment Segregation Segregate into Wide-Mouth Poly Jar Solid->Segregation LiquidSeg Segregate into Glass/Poly Carboy Liquid->LiquidSeg Decon Chemical Decontamination (Oxidative Quench) Glassware->Decon Required before washing Label Label: 'TOXIC - ORGANOTIN WASTE' List: this compound Segregation->Label LiquidSeg->Label Decon->LiquidSeg Quenched Rinsate Pickup HazMat Contractor Pickup Label->Pickup

Figure 1: Decision matrix for segregating organotin waste streams to prevent cross-contamination.

Detailed Disposal Procedures
Scenario A: Solid Waste (The "Dry" Stream)
  • Items: Contaminated gloves, paper towels, weigh boats, and silica gel from purification.

  • The Silica Hazard: Trimethyltin compounds often "streak" on silica or bind weakly. The silica from a column used to purify this compound is highly toxic and must not be dumped in the general trash.

  • Protocol:

    • Place all solids into a wide-mouth high-density polyethylene (HDPE) jar.

    • Label container: "Solid Waste: Organotin Debris (Toxic)."

    • Seal with a screw-top lid. Do not use "snap-top" biohazard bins which can release dust.

Scenario B: Liquid Waste (The "Wet" Stream)
  • Items: Mother liquors, reaction solvents, HPLC fractions.

  • Protocol:

    • Use a dedicated glass or chemically resistant plastic carboy.

    • Do not fill >80% .

    • pH Check: Ensure the waste is not acidic. Acidic conditions can protodestannylate the compound, generating volatile trimethyltin chloride. Keep pH neutral or slightly basic (pH 7-9).

    • Label: "Liquid Waste: Organotin Solvents. Contains: this compound."[1]

Scenario C: Glassware Decontamination (The "Quench")

You cannot simply wash contaminated flasks in the sink. You must chemically destroy the organotin residue first.

  • The Chemistry: We use an oxidative quench to cleave the Sn-C bonds, converting the toxic organic tin into inorganic tin oxide (SnO₂) or salts, which are significantly less toxic (though still heavy metals).

  • Decontamination Solution: 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate (KMnO₄) solution.

Step-by-Step Decontamination:

  • Soak: Immerse stir bars and fill flasks with the bleach solution.

  • Wait: Allow to stand in the fume hood for at least 24 hours .

  • Rinse: Pour the bleach solution into the Organotin Liquid Waste container (Scenario B).

  • Wash: The glassware can now be washed with soap and water in the sink.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. TMT vapors (if generated) are invisible.

  • PPE Up: Don Silver Shield gloves and a respirator (if powder is aerosolized).

  • Contain: Cover liquid spills with an absorbent pad. Cover powder spills with wet paper towels (to prevent dust).

  • Deactivate: Wipe the area with 10% bleach solution.

  • Disposal: All cleanup materials go into the Solid Organotin Waste stream.

Regulatory & Compliance Codes

When filling out your hazardous waste manifest, use the following classifications to ensure legal compliance (US Context):

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D001 / Toxic While not a "P-list" specific entry, it exhibits toxicity characteristics.
DOT (Shipping) UN 3146 Organotin compounds, solid, n.o.s. (or UN 2788 for liquids).
Hazard Class 6.1 Toxic Substances.
Packing Group II or III Depending on concentration/form.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guideline for Trimethyltin Chloride.

  • New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: Trimethyltin Chloride.

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Trimethylstannyl-4-methyl benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety framework for handling 3-Trimethylstannyl-4-methyl benzoic acid. As a member of the highly toxic organotin family, specifically the trimethyltin class, this compound demands the utmost respect and adherence to stringent safety protocols. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of researchers and the integrity of the laboratory environment. The causality behind each recommendation is explained to foster a deep understanding of the risks and control measures.

Understanding the Hazard: The Toxicological Profile of Trimethyltin Compounds

This compound belongs to the trialkyltin category, which are the most toxic forms of organotin compounds.[1][2][3] Their primary danger lies in their potent neurotoxicity.[4] Exposure can occur through inhalation, skin absorption, or ingestion, with trimethyltin compounds being readily absorbed via the gastrointestinal tract.[5][6]

Acute or chronic exposure can lead to severe health consequences affecting the central nervous system, liver, and immune system.[4][6][7] Symptoms of acute exposure can include skin and eye irritation, headache, dizziness, and in severe cases, seizures and loss of consciousness.[8][9] The significant risks associated with this class of compounds necessitate strict control over potential exposure.

Regulatory bodies have established clear occupational exposure limits (OELs) for all organotin compounds, which must be strictly observed.

Agency Limit Type Value (as Sn) Notes
OSHA PEL (TWA)0.1 mg/m³Applies to all organic tin compounds.[1][3]
NIOSH REL (TWA)0.1 mg/m³Includes a skin designation, indicating the potential for significant absorption through the skin.[1][10]
ACGIH TLV (TWA)0.1 mg/m³Time-Weighted Average over an 8-hour workday.[1][3]
ACGIH STEL0.2 mg/m³Short-Term Exposure Limit, a 15-minute TWA that should not be exceeded at any time during a workday.[1][3]
Data sourced from OSHA, NIOSH, and ACGIH.[1][3][10]

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be in place. PPE is the last line of defense, not the first.

  • Engineering Controls :

    • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[1] The sash should be kept as low as possible to maximize containment.

    • Designated Area : A specific area within the laboratory should be demarcated for the exclusive handling of organotin compounds to prevent cross-contamination.[1]

    • Ventilation : The laboratory must have adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

  • Administrative Controls :

    • Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP for handling this compound must be written, approved, and followed by all personnel.

    • Training : All researchers must be trained on the specific hazards of organotin compounds, the contents of this guide, and emergency procedures before beginning work.

    • Hygiene : Do not eat, drink, or smoke in any area where this chemical is handled or stored.[9] Hands must be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[9][11]

Personal Protective Equipment (PPE): A Comprehensive Strategy

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough hazard assessment of the planned procedures.[12][13][14]

Protection Type Routine Handling (in Fume Hood) Spill Response / Potential for Aerosolization
Respiratory Work conducted strictly within a certified chemical fume hood.NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter.[1][15] For high concentrations, a supplied-air respirator may be necessary.[9]
Hand Double-gloving with chemically resistant gloves (e.g., Neoprene, Nitrile). Inspect gloves for defects before each use.[1][16]Heavy-duty, chemically resistant gloves (e.g., Neoprene, Butyl rubber) over an inner pair of nitrile gloves.
Eye/Face Chemical safety goggles and an 8-inch minimum face shield.[1][11]Chemical safety goggles and an 8-inch minimum face shield.[1][11]
Body Flame-retardant or cotton lab coat with tight-fitting cuffs.[1]Impervious chemical-resistant apron or suit over a lab coat.[11]
Footwear Closed-toe shoes made of a non-porous material.Chemical-resistant boots with steel toes and shanks.[17]

Operational Plan: A Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure.

G prep 1. Prepare Workspace - Designate area in fume hood. - Gather all materials. - Prepare waste containers. ppe_on 2. Don Full PPE - Double gloves, lab coat, goggles, face shield. prep->ppe_on weigh 3. Aliquot Compound - Perform all transfers inside the chemical fume hood. - Use disposable equipment. ppe_on->weigh react 4. Perform Reaction - Keep vessel closed. - Maintain sash at lowest possible position. weigh->react decon_initial 5. Initial Decontamination - Decontaminate external surfaces of reaction vessel before removal from fume hood. react->decon_initial ppe_off 6. Doff PPE Correctly - Remove outer gloves first. - Follow institutional procedure to avoid self-contamination. decon_initial->ppe_off cleanup 7. Final Cleanup & Waste Disposal - Segregate all waste. - Decontaminate work surfaces. ppe_off->cleanup

Caption: Workflow for the safe handling of this compound.

Emergency Protocols: Managing Spills and Exposures

Immediate and correct action is critical in an emergency.

A. Spill Response

  • Evacuate and Secure : Immediately alert others and evacuate all non-essential personnel from the area. Secure the location to prevent entry.[1]

  • Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.[1]

  • Don PPE : Before re-entering, don the appropriate spill response PPE, including a NIOSH-approved respirator.[1][8]

  • Contain and Absorb : For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][3]

  • Collect Waste : Place all contaminated absorbents and cleaning materials into a sealed, clearly labeled container for hazardous waste disposal.[1][3]

  • Decontaminate : Clean the spill area thoroughly using the decontamination procedure outlined in Section 6.

B. Exposure Response

  • Inhalation : Move the victim to fresh air immediately.[3][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][8][11] Remove all contaminated clothing while showering.[11] Seek immediate medical attention.

  • Eye Contact : Flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[18]

Decontamination and Disposal Plan

Proper decontamination and waste disposal are crucial to prevent secondary exposure and environmental contamination. Organotins can be oxidized to less toxic inorganic tin species.[1][19]

A. Glassware and Equipment Decontamination Protocol

  • Initial Rinse : In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organotin residue. Collect this rinse as hazardous organotin waste.[20]

  • Oxidative Soak : Immerse the rinsed glassware in a designated bath of commercial bleach (sodium hypochlorite solution) or 20% nitric acid.[1][19][20] Allow the items to soak for a minimum of 12 hours (overnight is recommended).[19][20] This step oxidizes the residual organotin compounds.

  • Final Cleaning : After the oxidative soak, carefully remove the glassware, rinse thoroughly with deionized water, and then proceed with standard laboratory washing procedures.

  • Bath Disposal : The bleach or nitric acid decontamination bath must be disposed of as hazardous waste according to institutional guidelines.[20]

B. Waste Management Workflow

All materials contaminated with this compound must be treated as hazardous waste.

G source Contaminated Materials (Glassware, PPE, Solvents, Solids) liquid_waste Liquid Waste Stream - Solvent Rinses - Reaction Residues source->liquid_waste solid_waste Solid Waste Stream - Contaminated PPE - Absorbent Materials - Weigh Paper source->solid_waste glassware Contaminated Glassware source->glassware container_liquid Seal in Labeled 'Organotin Liquid Waste' Container liquid_waste->container_liquid container_solid Seal in Labeled 'Organotin Solid Waste' Container solid_waste->container_solid decon_protocol Decontamination Protocol (See Section 6.A) glassware->decon_protocol disposal Dispose via Institutional Hazardous Waste Program container_liquid->disposal container_solid->disposal decon_protocol->disposal Dispose of decon solution as waste

Caption: Decontamination and waste segregation workflow for organotin compounds.

References

  • Organo-tin compounds. (2022). DCCEEW. Retrieved from [Link]

  • Stoner, H. B., Barnes, J. M., & Duff, J. I. (1955). Toxicity and health effects of selected organotin compounds: a review. PMC. Retrieved from [Link]

  • Get the Facts: Organotins. (n.d.). Toxic-Free Future. Retrieved from [Link]

  • Branco, V., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. PMC. Retrieved from [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (2005). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Research Council. Retrieved from [Link]

  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved from [Link]

  • TRIMETHYLTIN CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. (n.d.). MJ Hughes Construction. Retrieved from [Link]

  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? (2013). ResearchGate. Retrieved from [Link]

  • Feldman, R. G., & White, R. F. (2002). Preventable exposure to trimethyl tin chloride: a case report. PubMed. Retrieved from [Link]

  • OSHA Regulations for Chemical Protective Clothing. (2019). International Enviroguard. Retrieved from [Link]

  • Organotin Waste Materials Chemical Control Order 1989. (1989). NSW Environment Protection Authority. Retrieved from [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Safeopedia. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). OSHA. Retrieved from [Link]

  • Preventable exposure to trimethyl tin chloride: a case report. (2002). Occupational Medicine. Retrieved from [Link]

  • Organotin: Understanding Its Legal Definition and Uses. (n.d.). US Legal. Retrieved from [Link]

  • How should I manage glassware that came in contact with organotin compounds? (2017). Reddit. Retrieved from [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds (77-115). (n.d.). NIOSH | CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). (n.d.). CDC. Retrieved from [Link]

  • TIN, ORGANIC COMPOUNDS (as Sn). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Organotin Compounds. (n.d.). AFIRM Group. Retrieved from [Link]

  • Personal Protective Equipment. (2025). US EPA. Retrieved from [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds (77-115). (2014). CDC - NIOSH Publications and Products. Retrieved from [Link]

  • Tin (organic compounds) - IDLH. (n.d.). NIOSH | CDC. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet: 3-Methylbenzoic acid. (2025). Carl ROTH. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.